Clemastine
説明
An ethanolamine-derivative, first generation histamine H1 antagonist used in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
This compound is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. This compound has not been linked to instances of clinically apparent acute liver injury.
This compound is a synthetic ethanolamine, with anticholinergic, sedative, and histamine H1 antagonistic activities. Upon administration, this compound blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This compound also prevents histamine-induced pain and itching of mucous membranes.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 6 approved and 10 investigational indications.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
See also: this compound Fumarate (active moiety of).
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022832 | |
| Record name | Clemastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15686-51-8 | |
| Record name | Clemastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemastine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEMASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C (hydrogen fumarate formulation) | |
| Record name | Clemastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clemastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clemastine's Mechanism of Action in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS). This guide provides a comprehensive overview of its mechanism of action, focusing on its role in oligodendrocyte differentiation and the underlying signaling pathways. We present a consolidation of quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the molecular pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into this compound and other potential remyelinating therapies.
Introduction
White matter injury, characterized by the loss of oligodendrocytes and myelin, is a hallmark of various debilitating CNS disorders, including multiple sclerosis (MS), spinal cord injury (SCI), and hypoxic brain injury.[1] Currently, there is a significant unmet need for therapies that can effectively promote remyelination and restore neurological function. This compound, an FDA-approved H1-antihistamine, has been repurposed as a potential remyelinating agent following its identification in high-throughput screening studies.[2] This guide delves into the core mechanisms by which this compound exerts its effects on the CNS at a molecular and cellular level.
Core Mechanism of Action: Promotion of Oligodendrocyte Differentiation
The primary mechanism through which this compound promotes remyelination is by enhancing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[2][3] OPCs are resident progenitor cells in the CNS that are capable of proliferating and differentiating to replace lost oligodendrocytes.[2] In many demyelinating diseases, OPCs are present at the sites of injury but fail to efficiently differentiate, leading to a failure of remyelination.
Antagonism of the M1 Muscarinic Acetylcholine (B1216132) Receptor (CHRM1)
This compound's pro-differentiation effect is primarily mediated through its antagonism of the M1 muscarinic acetylcholine receptor (CHRM1). CHRM1 is expressed on OPCs and acts as a negative regulator of their differentiation. By blocking the activity of CHRM1, this compound effectively removes a brake on the differentiation process, allowing OPCs to mature into myelin-producing cells. Studies using CHRM1 knockout mice have shown accelerated remyelination, confirming the role of this receptor in inhibiting oligodendrocyte differentiation. The binding affinity (Ki) of this compound for the M1 muscarinic receptor has been reported to be in the nanomolar range, indicating a potent interaction.
Key Signaling Pathways
This compound's antagonism of CHRM1 initiates a cascade of downstream signaling events that ultimately drive OPC differentiation and remyelination. The most well-characterized pathways are detailed below.
Extracellular Signal-Regulated Kinase (ERK) Pathway
Activation of the ERK1/2 signaling pathway is a crucial downstream effect of this compound's action on muscarinic receptors. This compound treatment leads to an increased phosphorylation of ERK1/2 in OPCs. This activation of the ERK pathway is essential for promoting OPC differentiation. Inhibition of ERK signaling has been shown to abrogate the pro-differentiation effects of this compound.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) / NLRP3 Inflammasome Pathway
In the context of neuroinflammation, which is often associated with demyelinating diseases, this compound has been shown to exert anti-inflammatory effects. It can inhibit the p38 MAPK signaling pathway in microglia, leading to a downregulation of the NLRP3 inflammasome and a reduction in the release of the pro-inflammatory cytokine IL-1β. This reduction in microglial activation and neuroinflammation creates a more permissive environment for OPC differentiation and survival.
Activation of Glutathione S-Transferase 4α (Gsta4) / 4-Hydroxynonenal (4-HNE) Pathway
This compound has also been demonstrated to activate the Gsta4/4-HNE pathway in oligodendrocytes. Gsta4 is an enzyme involved in the detoxification of reactive oxygen species, and its activation by this compound may contribute to the protection of oligodendrocytes from oxidative stress, a known contributor to demyelination.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in promoting remyelination and functional recovery has been quantified in various experimental models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Quantitative Outcomes from Preclinical Studies
| Animal Model | Treatment Paradigm | Outcome Measure | Result | Reference(s) |
| Lysolecithin (LPC)-induced demyelination (mouse) | 10 mg/kg/day, oral gavage | Myelin sheath thickness (g-ratio) | Significant decrease in g-ratio (thicker myelin) | |
| Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | 10 mg/kg/day, oral gavage | Clinical score | Significant reduction in clinical severity | |
| Spinal Cord Injury (SCI) (rat) | 10 mg/kg/day, intraperitoneal | Basso, Beattie, and Bresnahan (BBB) locomotor score | Significant improvement in BBB score | |
| Hypoxic Brain Injury (rat) | 10 mg/kg/day, intraperitoneal | Number of Olig2+ cells | Significant increase in oligodendrocyte lineage cells | |
| Cuprizone-induced demyelination (mouse) | 10 mg/kg/day, oral gavage | Myelin Basic Protein (MBP) expression | Enhanced remyelination in corpus callosum, cortex, and hippocampus |
Table 2: Quantitative Outcomes from the ReBUILD Clinical Trial
| Study Population | Treatment | Primary Outcome | Result | Reference(s) |
| Relapsing Multiple Sclerosis (n=50) | This compound fumarate (B1241708) (5.36 mg, twice daily) vs. Placebo (crossover design) | Change in Visual Evoked Potential (VEP) P100 latency | Reduction in latency delay by 1.7 ms/eye (p=0.0048) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Immunofluorescence Staining for Oligodendrocyte Markers
This protocol is adapted from studies investigating OPC differentiation.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix tissue in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose (B13894) in PBS. Embed in Optimal Cutting Temperature (OCT) compound and section at 20-30 µm on a cryostat.
-
Blocking: Block sections for 1 hour at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-Olig2 (1:500) for oligodendrocyte lineage cells.
-
Mouse anti-APC (CC1 clone, 1:200) for mature oligodendrocytes.
-
Goat anti-PDGFRα (1:200) for OPCs.
-
Rat anti-MBP (1:1000) for myelin.
-
-
Secondary Antibody Incubation: Wash sections three times in PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594, 647) at a 1:500 dilution for 1-2 hours at room temperature.
-
Mounting and Imaging: Wash sections, counterstain with DAPI for nuclear visualization, and mount with an anti-fade mounting medium. Image using a confocal microscope.
Western Blotting for Signaling Pathway Proteins
This protocol is based on studies analyzing ERK phosphorylation.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and run at 100-120 V.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane at 100 V for 1 hour.
-
Blocking: Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-phospho-ERK1/2 (1:1000).
-
Rabbit anti-total-ERK1/2 (1:1000).
-
Rabbit anti-MBP (1:1000).
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times in TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect chemiluminescence using an ECL substrate and an imaging system. Densitometry analysis is used for quantification.
Transmission Electron Microscopy (TEM) for Myelin Sheath Analysis
This protocol is a generalized procedure based on standard methods for CNS tissue.
-
Fixation: Perfuse animals with a fixative solution containing 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer. Post-fix tissue blocks in the same fixative overnight at 4°C.
-
Post-fixation and Staining: Rinse tissue in cacodylate buffer and post-fix in 1% osmium tetroxide for 1-2 hours. En bloc stain with 2% uranyl acetate (B1210297).
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) and propylene (B89431) oxide, and then embed in an epoxy resin.
-
Sectioning: Cut semi-thin sections (1 µm) and stain with toluidine blue for light microscopic examination to identify areas of interest. Then, cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Staining and Imaging: Mount ultra-thin sections on copper grids and stain with uranyl acetate and lead citrate. Examine and photograph the sections using a transmission electron microscope.
-
Analysis: Measure myelin sheath thickness and calculate the g-ratio (axon diameter / total fiber diameter) using image analysis software.
Conclusion
This compound represents a significant step forward in the quest for remyelinating therapies for CNS disorders. Its well-defined mechanism of action, centered on the antagonism of the M1 muscarinic receptor and subsequent promotion of oligodendrocyte differentiation, provides a solid foundation for its clinical investigation. The convergence of evidence from preclinical models and human clinical trials underscores its potential to repair damaged myelin. This technical guide consolidates the current knowledge on this compound's mechanism of action, providing researchers and drug developers with a valuable resource to guide future studies aimed at harnessing the therapeutic potential of remyelination. Further research is warranted to optimize dosing, explore combination therapies, and identify biomarkers to predict treatment response.
References
- 1. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Clemastine's Molecular Landscape Beyond the H1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastine (B1669165), a first-generation antihistamine, is well-characterized for its potent antagonism of the histamine (B1213489) H1 receptor, the mechanism underlying its anti-allergic effects.[1] However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, extending to a range of off-target molecular interactions. These secondary targets are not merely ancillary; they are pivotal to understanding this compound's broader therapeutic potential, particularly its promising role in promoting remyelination in demyelinating diseases like multiple sclerosis, as well as its side-effect profile.[1] This technical guide provides a comprehensive overview of the key molecular targets of this compound beyond the H1 receptor, presenting quantitative data, detailed experimental methodologies, and outlining the associated signaling pathways.
Quantitative Analysis of this compound's Off-Target Interactions
The following table summarizes the known quantitative data for this compound's interaction with its non-histaminergic molecular targets. This data is crucial for comparing the potency of this compound across different cellular components and for informing future drug development and repurposing efforts.
| Target | Interaction Type | Quantitative Value | Cell/System Type | Reference |
| Muscarinic Acetylcholine (B1216132) Receptor M1 (M1R) | Antagonist | Ki: 19.95 nM | Human (cloned) | [2] |
| Muscarinic Acetylcholine Receptor M2 (M2R) | Antagonist | Ki: 117.49 nM | Human (cloned) | [2] |
| Muscarinic Acetylcholine Receptor M3 (M3R) | Antagonist | Ki: 56.23 nM | Human (cloned) | [2] |
| Human Ether-à-go-go-Related Gene (hERG) K+ Channel | Inhibitor | IC50: 12 nM | HEK 293 cells | [3] |
| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | Ki: ~2 µM | Human cell microsomes | [4][5] |
| P-glycoprotein (P-gp) | Inhibitor | 80.9% inhibition of rhodamine 123 accumulation at 10 µM | Caco-2 cells | [6] |
| Purinergic P2X7 Receptor (P2X7R) | Allosteric Modulator | EC50: 10 µM (for potentiation of ATP-induced Ca2+ influx) | HEKhP2X7 cells | |
| Acid Sphingomyelinase (ASM) | Functional Inhibitor (FIASMA) | Classified as a FIASMA, specific IC50 not available | H4 cells | [7] |
Key Molecular Targets and Signaling Pathways
Muscarinic Acetylcholine Receptors (M1, M2, M3)
This compound exhibits significant antagonistic activity at muscarinic acetylcholine receptors, with a notable affinity for the M1 and M3 subtypes.[2][8] This anti-muscarinic action is believed to be the primary mechanism behind its pro-myelinating effects.
Signaling Pathway: M1 Receptor Antagonism and Oligodendrocyte Differentiation
The antagonism of the M1 muscarinic receptor on oligodendrocyte progenitor cells (OPCs) is a key pathway for promoting their differentiation into mature, myelinating oligodendrocytes. In the canonical pathway, acetylcholine (ACh) binding to the M1 receptor on OPCs inhibits their differentiation. By blocking this interaction, this compound effectively removes this brake, allowing the differentiation process to proceed. This signaling cascade involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK1/2 is a crucial step in the progression of OPCs to mature oligodendrocytes capable of myelination.[9][10][11][12][13]
Human Ether-à-go-go-Related Gene (hERG) K+ Channel
This compound is a potent inhibitor of the hERG potassium channel, with an IC50 value in the low nanomolar range.[3] The hERG channel plays a critical role in cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, a risk factor for serious cardiac arrhythmias. This off-target effect is a significant consideration in the safety profile of this compound, particularly at higher doses.
Cytochrome P450 Enzymes (CYP2D6)
This compound acts as a competitive inhibitor of CYP2D6, a key enzyme in the metabolism of a wide range of drugs.[4][5] This inhibition can lead to drug-drug interactions, where the co-administration of this compound with a CYP2D6 substrate results in increased plasma concentrations of the substrate, potentially leading to toxicity.
P-glycoprotein (P-gp)
This compound has a dual role in its interaction with P-glycoprotein, an efflux transporter that plays a significant role in drug disposition and the blood-brain barrier. This compound is both a substrate and an inhibitor of P-gp.[6] Its ability to inhibit P-gp can alter the pharmacokinetics of co-administered drugs that are also P-gp substrates.
Purinergic P2X7 Receptor (P2X7R)
This compound functions as a positive allosteric modulator of the P2X7 receptor. This means it enhances the receptor's response to its endogenous ligand, ATP. The potentiation of P2X7R activation by this compound has been linked to the induction of pyroptosis, a highly inflammatory form of programmed cell death.
Signaling Pathway: P2X7R Activation and Pyroptosis
The activation of the P2X7 receptor by ATP, potentiated by this compound, triggers the assembly of the NLRP3 inflammasome. This multiprotein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and also cleaves gasdermin D. The N-terminal fragment of gasdermin D then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents, characteristic of pyroptosis.[3][4][5][14][15]
Functional Inhibitor of Acid Sphingomyelinase (FIASMA)
This compound has been classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[7] FIASMAs are a group of compounds that indirectly inhibit the activity of acid sphingomyelinase, a lysosomal enzyme that catalyzes the breakdown of sphingomyelin (B164518) to ceramide. By inhibiting ASM, FIASMAs can influence cellular processes such as apoptosis and proliferation.[16]
Experimental Methodologies
The characterization of this compound's off-target interactions relies on a variety of specialized experimental techniques. Below are detailed protocols for key assays.
Whole-Cell Patch Clamp for hERG Channel Inhibition
This electrophysiological technique is the gold standard for assessing the inhibitory effects of compounds on the hERG channel.
Workflow:
Detailed Protocol:
-
Cell Preparation: HEK 293 cells stably expressing the hERG channel are cultured to 70-80% confluency. On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a single cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane (giga-seal).
-
The cell membrane under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Data Analysis: The peak tail current amplitude is measured before and after the application of increasing concentrations of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Fluorometric Assay for CYP2D6 Inhibition
This in vitro assay measures the inhibition of CYP2D6 activity by monitoring the fluorescence of a metabolite produced from a specific substrate.[17][18][19][20]
Workflow:
Detailed Protocol:
-
Reagents:
-
Human liver microsomes (containing CYP2D6).
-
CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
NADPH regenerating system.
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
This compound stock solution and serial dilutions.
-
-
Procedure:
-
In a 96-well plate, human liver microsomes are pre-incubated with various concentrations of this compound or vehicle control in potassium phosphate buffer.
-
The reaction is initiated by adding the CYP2D6 substrate and the NADPH regenerating system.
-
The plate is incubated at 37°C.
-
The fluorescence of the product is measured over time using a fluorescence plate reader (e.g., excitation 405 nm, emission 460 nm).
-
-
Data Analysis: The rate of metabolite formation is determined from the slope of the fluorescence versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This cell-based assay assesses the inhibitory effect of a compound on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[21][22][23][24][25]
Detailed Protocol:
-
Cell Culture: Caco-2 cells, which endogenously express P-gp, are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) in HBSS for 30 minutes at 37°C.
-
Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C.
-
The cells are then washed three times with ice-cold HBSS to remove extracellular rhodamine 123.
-
The cells are lysed with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
-
Quantification: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration in each well. The increase in rhodamine 123 accumulation in the presence of this compound, compared to the vehicle control, indicates P-gp inhibition.
ATP-Induced IL-1β Release Assay for P2X7 Receptor Modulation
This assay measures the release of the pro-inflammatory cytokine IL-1β from immune cells following activation of the P2X7 receptor, and how this is modulated by this compound.[26][27][28][29][30]
Detailed Protocol:
-
Cell Preparation: Human monocytic cell line (e.g., THP-1) are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. The cells are then primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.
-
Assay Procedure:
-
The primed macrophages are washed and incubated with various concentrations of this compound for 30 minutes.
-
The cells are then stimulated with ATP (1-5 mM) for 30-60 minutes to activate the P2X7 receptor.
-
The cell culture supernatant is collected.
-
-
Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The amount of IL-1β released in the presence of this compound and ATP is compared to that released with ATP alone to determine the modulatory effect of this compound.
Conclusion
The pharmacological activity of this compound extends well beyond its classical role as an H1 receptor antagonist. Its interactions with muscarinic receptors are central to its potential as a remyelinating agent, while its effects on the hERG channel, CYP2D6, P-glycoprotein, and the P2X7 receptor are critical for understanding its safety profile and potential for drug-drug interactions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the multifaceted molecular pharmacology of this compound and to leverage this knowledge for the development of novel therapeutics. A thorough understanding of this complex interaction landscape is essential for the rational design of future clinical studies and for unlocking the full therapeutic potential of this repurposed drug.
References
- 1. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 5. The Purinergic P2X7 Receptor-NLRP3 Inflammasome Pathway: A New Target in Alcoholic Liver Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on P-glycoprotein expression and function: an in vitro and in situ study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK1/ERK2 MAPK signaling is required to increase myelin thickness independent of oligodendrocyte differentiation and initiation of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erk1/2 MAPK and mTOR Signaling Sequentially Regulates Progression Through Distinct Stages Of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustained Activation of ERK1/2 MAPK in Oligodendrocytes and Schwann Cells Enhances Myelin Growth and Stimulates Oligodendrocyte Progenitor Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 15. sm.unife.it [sm.unife.it]
- 16. FIASMA - Wikipedia [en.wikipedia.org]
- 17. assaygenie.com [assaygenie.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. abcam.com [abcam.com]
- 20. abcam.com [abcam.com]
- 21. Rhodamine123 and doxorubicin efflux assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 28. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
Clemastine's Effect on Oligodendrocyte Progenitor Cell Differentiation: A Technical Guide
Executive Summary: The regeneration of myelin, the protective sheath surrounding nerve axons, is a critical therapeutic goal for a range of neurological disorders characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injury (SCI). A key strategy to promote this process, known as remyelination, is to enhance the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. Clemastine (B1669165), an over-the-counter antihistamine, has been identified as a potent promoter of OPC differentiation and remyelination.[1][2][3] This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental protocols related to this compound's effects on OPCs, intended for researchers and drug development professionals.
Introduction: The Challenge of Remyelination
Oligodendrocytes are the myelinating cells of the central nervous system (CNS).[4] Damage to these cells or the myelin sheath they produce leads to impaired nerve signal conduction and subsequent neurological disability, as seen in diseases like multiple sclerosis.[1] The CNS possesses an innate capacity for repair through OPCs, a resident population of stem cells that can proliferate and differentiate into new mature oligodendrocytes to restore myelin sheaths.[2] However, in many disease states, this process is inefficient or fails, leading to chronic demyelination and axonal degeneration.
Therapeutic strategies aimed at enhancing the differentiation of these endogenous OPCs represent a promising approach to promote remyelination and functional recovery.[3] High-throughput screening of existing drug libraries identified this compound, a first-generation H1-antihistamine with antimuscarinic properties, as a lead candidate for promoting OPC differentiation.[2][5]
Mechanism of Action: Signaling Pathways
This compound's primary mechanism for promoting OPC differentiation involves its activity as a muscarinic receptor antagonist.[6][7][8] It enhances the differentiation process primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[9][10][11]
Core Signaling Cascade:
-
Muscarinic Receptor Antagonism: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (MRs), particularly the M1 subtype (CHRM1), which are expressed on OPCs.[7][9][12][13] Antagonism of this receptor is a key initiating step.[14]
-
ERK1/2 Activation: By inhibiting the muscarinic receptor, this compound leads to the increased phosphorylation and activation of ERK1/2, a critical signaling node for cell differentiation.[6][7][8][10] The positive effects of this compound on OPC differentiation are diminished when ERK1/2 signaling is inhibited, confirming the pathway's necessity.[7][8][14]
-
Upregulation of Transcription Factors: Activated p-ERK1/2 subsequently promotes the expression of key transcription factors essential for oligodendrocyte lineage progression, namely Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2).[6][7][8]
-
OPC Differentiation: The upregulation of Myrf and Olig2 drives the morphological and biochemical changes that constitute the differentiation of a progenitor cell into a mature, myelinating oligodendrocyte.[6][7][8]
Other contributing mechanisms have been identified, including the enhancement of H3K9 histone methyltransferase activity, which favors chromatin compaction important for differentiation, and the activation of the glutathione (B108866) S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway.[5][9][12][13]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various preclinical models. The tables below summarize key findings.
Table 1: Summary of In Vivo Efficacy Data
| Model System | Species | This compound Dose | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Spinal Cord Injury (SCI) | Rat | 10 mg/kg/day | Significant increase in NG2+ OPCs at 7 days post-injury. Significant increase in MBP+ mature oligodendrocytes at 14 days post-injury.[6][15] | [6][7][8][15] |
| Hypoxic-Ischemic Brain Injury | Rat | 10 mg/kg for 6 days | Significant increase in the number of Olig2+ cells and reduction in white matter loss.[10][11] | [10][11] |
| Social Isolation | Mouse | Oral admin. for 2 weeks | Increased number of CC1+ mature oligodendrocytes in the prefrontal cortex (PFC) (91.1 ± 9.9 cells/mm² vs. 57.0 ± 8.5 in vehicle). Restored g-ratio (myelin thickness) in the PFC.[5] | [5] |
| Developmental Myelination | Mouse | 50 mg/kg/day (P5-20) | Increased percentage of CC1+ mature oligodendrocytes in the corpus callosum and cortex. However, this was accompanied by thinner myelin sheaths in small-caliber axons, suggesting a complex role during development.[2] |[2] |
Table 2: Summary of In Vitro Efficacy Data
| Cell System | Species | This compound Dose | Key Quantitative Findings | Citation(s) |
|---|---|---|---|---|
| Primary OPC Culture | Mouse | 1 µM | Increased H3K9 histone methyltransferase (HMT) activity by ~17-fold compared to proliferative conditions.[5] | [5] |
| Primary OPC Culture (IL-1β insult) | Rat | Not specified | Reversed the IL-1β-induced decrease in MBP+ and CNPase+ mature oligodendrocytes.[16] |[16] |
Table 3: Summary of Human Clinical Trial Data (ReBUILD Trial)
| Trial Name | Patient Population | This compound Dose | Primary Outcome | Citation(s) |
|---|
| ReBUILD | Relapsing MS with chronic optic neuropathy | 5.36 mg, twice daily | Met primary endpoint: significant reduction in visual evoked potential (VEP) P100 latency delay by 1.7 ms/eye , suggesting myelin repair.[4] |[4][9] |
Experimental Protocols & Methodologies
This section details common methodologies used to assess the effect of this compound on OPC differentiation.
A. In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model: Adult female Sprague-Dawley rats are typically used. Animals are anesthetized (e.g., 1% pentobarbital, 50 mg/kg, i.p.), and a laminectomy is performed at the T10 vertebral level. A contusion or compression injury is induced using a standardized impactor device.[6][15]
-
Drug Administration: this compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and further diluted in sterile saline. It is administered via intraperitoneal (i.p.) injection, typically at a dose of 10 mg/kg/day, starting shortly after the injury and continuing for the duration of the experiment (e.g., 14 days).[6][15]
-
Tissue Processing: At the study endpoint, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. The spinal cord segment containing the lesion is dissected, post-fixed, and cryoprotected in sucrose.
-
Immunohistochemistry: Transverse sections of the spinal cord are cut on a cryostat. Sections are stained with primary antibodies against OPC markers (e.g., NG2) and mature oligodendrocyte/myelin markers (e.g., Myelin Basic Protein - MBP, CC1).[6][15] Fluorescently-labeled secondary antibodies are used for visualization via confocal microscopy.
-
Western Blot Analysis: Spinal cord tissue is homogenized in lysis buffer. Protein concentrations are determined, and samples are run on SDS-PAGE gels. Proteins are transferred to a membrane and probed with primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, MBP, GAPDH as a loading control).[6] Densitometry is used for quantification.
B. In Vitro OPC Culture and Differentiation Assay
-
OPC Isolation: OPCs are isolated from the cortices of early postnatal (P6-P8) mouse or rat pups.[5] The tissue is dissociated, and OPCs are purified using immunopanning or magnetic-activated cell sorting (MACS).
-
Culture Conditions: OPCs are initially grown in a proliferative state on poly-D-lysine coated plates in a defined medium supplemented with growth factors like PDGF and bFGF.[5]
-
Differentiation Induction: To induce differentiation, the mitogens (PDGF/bFGF) are withdrawn from the culture medium. Cells are then treated with vehicle or varying concentrations of this compound (e.g., 1 µM).
-
Immunocytochemistry: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies to identify cell types. Common markers include O4 or NG2 for OPCs and MBP for mature oligodendrocytes. Nuclei are counterstained with DAPI.
-
Quantification: The percentage of differentiated cells is determined by counting the number of MBP-positive cells as a fraction of the total number of cells in multiple fields of view using fluorescence microscopy.
Conclusion and Future Directions
This compound reliably promotes the differentiation of oligodendrocyte progenitor cells into mature, myelinating oligodendrocytes. The core mechanism is centered on the antagonism of muscarinic receptors, leading to the activation of the ERK1/2 signaling pathway and subsequent upregulation of critical oligodendrogenic transcription factors.[6][7][8][12] This pro-differentiation effect has been demonstrated across multiple preclinical models of CNS injury and disease and has been translated into a successful Phase II clinical trial showing evidence of myelin repair in MS patients.[4][9]
Despite these promising results, questions remain. The optimal dosing, treatment duration, and therapeutic window need further clarification.[1] Furthermore, some studies suggest this compound may impair developmental myelination or could accelerate disability in certain contexts of progressive MS, highlighting the need for careful patient selection and further research into its context-dependent effects.[2][17] The combination of this compound with other drugs, such as metformin, is also being explored to potentially enhance its remyelinating efficacy.[18] this compound remains a cornerstone compound for understanding the pharmacology of remyelination and serves as a vital benchmark for the development of next-generation therapies targeting OPC differentiation.
References
- 1. msaustralia.org.au [msaustralia.org.au]
- 2. Frontiers | this compound Induces an Impairment in Developmental Myelination [frontiersin.org]
- 3. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Myelination in the Prefrontal Cortex and Rescues Behavioral Changes in Socially Isolated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 13. Frontiers | The potential of repurposing this compound to promote remyelination [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound | MS Trust [mstrust.org.uk]
- 18. Diabetes drug and antihistamine could together repair multiple sclerosis damage, trial finds | University of Cambridge [cam.ac.uk]
Preclinical Evidence for Clemastine in Promoting Remyelination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising therapeutic candidate for promoting remyelination in demyelinating diseases such as multiple sclerosis.[1][2] Its ability to enhance the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system (CNS), has been demonstrated in a variety of preclinical models.[3][4][5] This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of this compound as a remyelinating agent, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data from Preclinical Studies
The efficacy of this compound in promoting remyelination has been evaluated in several well-established animal models of demyelination. The following tables summarize the key quantitative findings from these studies.
| Animal Model | Species | This compound Dosage and Administration | Key Quantitative Findings | Reference |
| Cuprizone-Induced Demyelination | Mouse | 10 mg/kg/day for 3 weeks (oral administration) | - Significantly increased number of mature oligodendrocytes (APC-positive).- Enhanced myelin basic protein (MBP) expression in demyelinated regions. | [3][6] |
| Lysolecithin-Induced Demyelination | Mouse | 10 mg/kg/day for 7 or 14 days (oral administration) | - Promoted remyelination in the spinal cord. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10, 20, and 40 mg/kg/day for 21 days (intraperitoneal injection) | - Dose-dependent reduction in clinical severity of EAE.- Significantly improved demyelination scores in the spinal cord.- Dose-dependent increase in MBP and its mRNA expression. | [7] |
| Spinal Cord Injury (SCI) | Rat | 10 mg/kg/day | - Preserved myelin integrity.- Decreased axon loss.- Improved functional recovery. | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical studies of this compound.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay is crucial for assessing the direct effect of this compound on the maturation of OPCs into myelinating oligodendrocytes.
1. OPC Isolation and Culture:
-
Primary OPCs are typically isolated from the cortices of postnatal day 1-3 rat pups or mouse pups.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
OPCs are purified using immunopanning or magnetic-activated cell sorting (MACS) with antibodies against OPC-specific surface markers such as A2B5 or PDGFRA.
-
Purified OPCs are cultured on poly-D-lysine-coated plates or coverslips in a defined proliferation medium containing growth factors like PDGF-AA and FGF-2.
2. This compound Treatment and Differentiation Induction:
-
To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking mitogens and supplemented with factors like triiodothyronine (T3).
-
This compound (fumarate salt) is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations (typically in the low micromolar range). A vehicle control (DMSO alone) is run in parallel.
-
Cells are incubated for a period of 3-7 days to allow for differentiation.
3. Immunocytochemistry for Differentiation Markers:
-
After the differentiation period, cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using primary antibodies against markers for different stages of the oligodendrocyte lineage:
-
OPCs: NG2, Olig2, A2B5
-
Immature Oligodendrocytes: O4
-
Mature Myelinating Oligodendrocytes: Myelin Basic Protein (MBP), Proteolipid Protein (PLP), 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase)
-
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Nuclei are counterstained with DAPI.
4. Quantification of Differentiation:
-
Images are acquired using a fluorescence microscope.
-
The percentage of differentiated oligodendrocytes is determined by counting the number of MBP-positive cells relative to the total number of Olig2-positive cells (total oligodendrocyte lineage cells).
-
The complexity of the myelin sheaths can also be assessed by measuring the area and branching of MBP-positive processes.
In Vivo Animal Models of Demyelination
1. Cuprizone-Induced Demyelination:
-
Model Induction: Male C57BL/6 mice (8-10 weeks old) are fed a diet containing 0.2% (w/w) cuprizone (B1210641) (bis(cyclohexanone)oxaldihydrazone) mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[8][9][10]
-
This compound Treatment: this compound (10 mg/kg/day) is administered orally via gavage, starting after the cuprizone diet is replaced with a normal diet, and continued for 3 weeks to assess remyelination.[3][6]
-
Outcome Measures:
-
Histology: Brains are harvested, and sections are stained with Luxol Fast Blue (LFB) to assess the extent of demyelination and remyelination.[3][11][12][13] Immunohistochemistry for MBP and oligodendrocyte markers is also performed.
-
Behavioral Tests: Locomotor activity and anxiety-like behavior can be assessed using tests like the open field test and the Y-maze.[3][12]
-
2. Lysolecithin-Induced Demyelination:
-
Model Induction: Focal demyelination is induced by stereotactic injection of 1% lysophosphatidylcholine (B164491) (lysolecithin) into the spinal cord white matter of adult mice.[14][15][16][17][18]
-
This compound Treatment: this compound (10 mg/kg/day) is administered orally starting from the day of the lysolecithin injection and continued for 7 to 14 days.[4]
-
Outcome Measures:
-
Histology: Spinal cord sections are analyzed for the extent of remyelination using LFB staining and immunohistochemistry for myelin and oligodendrocyte markers.
-
Electron Microscopy: Ultrastructural analysis of the lesion site is performed to assess myelin sheath thickness and the number of remyelinated axons.[19][20][21][22][23]
-
3. Experimental Autoimmune Encephalomyelitis (EAE):
-
Model Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.[24][25][26][27][28]
-
This compound Treatment: this compound (10, 20, or 40 mg/kg/day) is administered via intraperitoneal injection for 21 days, starting from the day of immunization.[7]
-
Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5.
-
Histology: Spinal cords are examined for inflammation and demyelination using Hematoxylin and Eosin (H&E) and LFB staining.
-
4. Spinal Cord Injury (SCI):
-
Model Induction: A contusion injury is induced at the thoracic level (e.g., T10) of the spinal cord in adult rats using a weight-drop device or a computer-controlled impactor.[6][7][29][30][31]
-
This compound Treatment: this compound is administered to the injured animals, and the effects on myelin and axonal integrity are assessed.
-
Outcome Measures:
Signaling Pathways and Mechanism of Action
This compound promotes oligodendrocyte differentiation primarily through its action as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[2][36][37]
The binding of this compound to CHRM1 on OPCs leads to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, a member of the mitogen-activated protein kinase (MAPK) family.[2][36] The activation of ERK1/2 is a critical downstream event that promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.[4][38][39][40][41]
Experimental Workflow for In Vivo Remyelination Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of demyelination.
Conclusion
The preclinical data strongly support the potential of this compound as a remyelinating therapy. Its efficacy has been demonstrated across multiple animal models of demyelination, and its mechanism of action through the M1 muscarinic receptor and the ERK1/2 signaling pathway is well-characterized. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other remyelination-promoting compounds. Further research is warranted to optimize dosing regimens and to fully elucidate the long-term benefits and potential side effects of this compound treatment in the context of chronic demyelinating diseases.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. fdneurotech.com [fdneurotech.com]
- 6. jove.com [jove.com]
- 7. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insights.envigo.com [insights.envigo.com]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Myelin staining [bio-protocol.org]
- 14. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 27. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 28. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 29. Animals models of spinal cord contusion injury [epain.org]
- 30. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pages.jh.edu [pages.jh.edu]
- 33. stat.ubc.ca [stat.ubc.ca]
- 34. Adaptation of the Basso–Beattie–Bresnahan locomotor rating scale for use in a clinical model of spinal cord injury in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | this compound Induces an Impairment in Developmental Myelination [frontiersin.org]
- 38. Erk1/2 MAPK and mTOR Signaling Sequentially Regulates Progression Through Distinct Stages Of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Sustained Activation of ERK1/2 MAPK in Oligodendrocytes and Schwann Cells Enhances Myelin Growth and Stimulates Oligodendrocyte Progenitor Expansion | Journal of Neuroscience [jneurosci.org]
- 40. ERK1/ERK2 MAPK signaling is required to increase myelin thickness independent of oligodendrocyte differentiation and initiation of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. jneurosci.org [jneurosci.org]
Clemastine's Journey Across the Blood-Brain Barrier: A Technical Guide
Introduction
Clemastine (B1669165), an FDA-approved first-generation antihistamine, has garnered significant attention for its neuroprotective and remyelinating properties.[1][2][3] Its therapeutic potential in neurological disorders such as multiple sclerosis (MS), spinal cord injury, and hypoxic brain injury hinges on a critical prerequisite: the ability to effectively cross the blood-brain barrier (BBB).[4] The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[5] This guide provides a detailed technical overview of the evidence, methodologies, and mechanisms related to this compound's passage into the CNS.
Evidence of Blood-Brain Barrier Penetration
Evidence overwhelmingly confirms that this compound traverses the BBB to exert its effects on neurons and glial cells.[1][2][3] As a first-generation antihistamine, its known sedative side effects are a clinical indicator of its CNS activity.[6] This penetration is attributed to its high lipid solubility, a key characteristic of molecules that can diffuse across the lipid-rich membranes of the BBB's endothelial cells.[6]
Quantitative Analysis of BBB Permeability
Quantitative studies have been performed to measure the extent and rate of this compound's entry into the brain. The in situ brain perfusion technique in rats has been used to determine its unidirectional transfer constant (K_in), a measure of the rate of influx across the BBB.
| Compound | K_in (x 10⁻⁴ mL/s/g) (mean ± SEM) | Condition | Species | Reference |
| This compound | 29.8 ± 3.4 | Control | Rat | [7] |
| This compound | 30.0 ± 2.6 | With Cyclosporine A (P-gp inhibitor) | Rat | [7] |
| Antipyrine (B355649) (Positive Control) | 22.0 ± 1.6 | Control | Rat | [7] |
| Value is significantly higher than the corresponding antipyrine control.[7] |
The data indicates that this compound's brain penetration is substantial and not significantly affected by the P-glycoprotein (P-gp) efflux pump, a common mechanism that removes drugs from the brain.[8][7]
Pharmacokinetic Properties
| Parameter | Value (mean ± SD) | Condition | Reference |
| Oral Bioavailability | 39.2 ± 12.4% | Single Dose | [9] |
| Volume of Distribution (Vd) | 799 ± 315 L | Single Dose | [9] |
| Terminal Elimination Half-life (t₁/₂) | 21.3 ± 11.6 hours | Single Dose | [9] |
| Time to Maximum Concentration (Tmax) | 4.77 ± 2.26 hours | Single Dose | [9] |
A high volume of distribution, as seen with this compound, suggests extensive distribution into tissues outside the bloodstream.[9]
Experimental Protocols for Assessing BBB Permeability
A variety of in vitro and in vivo methods are employed to evaluate a compound's ability to cross the BBB.
In Vitro BBB Models
In vitro models are crucial for initial, higher-throughput screening of drug candidates.[10]
1. Cell-Based Transwell Assays: This is a widely used method to create a BBB-like barrier in a culture dish.
-
Cell Types: Brain microvascular endothelial cells (BMECs) are cultured as a monolayer on a semipermeable membrane within a Transwell insert.[11] To better mimic the in vivo environment, they are often co-cultured with other CNS cells like astrocytes and pericytes on the other side of the membrane.[11] Human induced pluripotent stem cell (iPSC)-derived BMECs are increasingly used to create more translationally relevant models.[12]
-
Protocol:
-
Cells are seeded onto the porous membrane of the Transwell insert, which separates the "luminal" (blood side) and "abluminal" (brain side) compartments.[12]
-
The culture is maintained until a tight monolayer forms, which is validated by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[5]
-
The test compound (e.g., this compound) is added to the luminal compartment.
-
At various time points, samples are taken from the abluminal compartment to quantify the amount of compound that has crossed the cellular barrier.
-
The apparent permeability coefficient (P_app) is calculated to quantify the rate of transport.
-
2. Microfluidic BBB Models (μ-BBB): These "organ-on-a-chip" models introduce physiological shear stress by mimicking blood flow, providing a more dynamic and realistic environment than static Transwell assays.[11]
In Vivo BBB Models
In vivo studies provide the most accurate assessment of BBB penetration in a complex biological system.[10]
1. In Situ Brain Perfusion: This technique allows for the precise measurement of brain uptake over a short duration, independent of the drug's peripheral metabolism.
-
Protocol:
-
An animal (typically a rat or mouse) is anesthetized.
-
The common carotid artery is exposed and catheterized.
-
A perfusion fluid (a buffered physiological salt solution) containing a known concentration of the test compound (this compound) and a reference compound (like antipyrine) is infused directly into the brain's arterial supply for a short period (e.g., 30-60 seconds).
-
After perfusion, the animal is euthanized, and the brain is removed and analyzed.
-
The concentration of the compound in the brain tissue is measured, and the unidirectional transfer constant (K_in) is calculated to determine the rate of influx.[7]
-
2. Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in the living brain over time.
-
Protocol:
-
A PET radioligand (a version of the drug, e.g., this compound, labeled with a positron-emitting isotope like Carbon-11) is synthesized.
-
The radioligand is injected intravenously into the subject.
-
The PET scanner detects the gamma rays produced by the annihilation of positrons, allowing for the dynamic mapping of the radioligand's concentration in different brain regions.
-
This technique can provide valuable information on whether a drug enters the brain, its regional distribution, and its target engagement. While widely used for neuroinflammation markers, this methodology is applicable for tracking drug pharmacokinetics in the CNS.[13]
-
Post-Penetration: Mechanism of Action in the CNS
Once inside the CNS, this compound's primary therapeutic action is the promotion of myelination.[1][4][14] Myelin is the protective sheath around axons, produced by oligodendrocytes, that is damaged in diseases like MS.[14] this compound stimulates the differentiation of oligodendrocyte progenitor cells (OPCs)—the stem cells that create oligodendrocytes—into mature, myelin-producing cells.[4][15][16][17]
Key Signaling Pathways
The pro-myelinating effects of this compound are linked to several signaling pathways:
-
Muscarinic Receptor Antagonism: this compound is an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, which is expressed on oligodendrocytes.[14][16][17] Paradoxically, blocking this receptor appears to be a trigger for OPC differentiation.[15]
-
ERK1/2 Activation: A critical downstream effect of this compound's action is the activation (phosphorylation) of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[15][16][17][18] The ERK pathway is a central regulator of cell proliferation and differentiation, and its activation is essential for oligodendrogenesis.[18]
-
Microglia Interaction: this compound also appears to interact with microglia, the resident immune cells of the CNS. It can modulate the inflammatory response of microglia, which may indirectly create a more favorable environment for myelination.[1][19]
However, it is important to note that some recent studies have introduced complexity to this picture. While promoting remyelination in disease models, this compound has been observed to potentially impair normal developmental myelination.[19] Furthermore, one study suggested it could accelerate disability in progressive MS by enhancing a form of inflammatory cell death called pyroptosis.[20] These findings underscore the need for further research to fully understand its context-dependent effects.
Conclusion
This compound effectively crosses the blood-brain barrier, a feature essential to its potential as a therapy for CNS disorders. Its lipophilic nature facilitates this passage, which appears to be independent of major efflux transporters like P-glycoprotein. Standardized in vitro and in vivo protocols have confirmed and quantified this penetration. Once in the CNS, this compound promotes the differentiation of oligodendrocyte progenitor cells into mature, myelinating oligodendrocytes, primarily through the antagonism of M1 muscarinic receptors and subsequent activation of the ERK1/2 signaling pathway. While promising, emerging research highlights a complex biological activity that warrants further investigation to optimize its therapeutic application for neurological diseases.
References
- 1. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 3. Insights on therapeutic potential of this compound in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuromics.com [neuromics.com]
- 6. Effect of this compound on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. PET Imaging of Neuroinflammation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | MS Trust [mstrust.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]
- 17. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces an Impairment in Developmental Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Clemastine's Role in Modulating Microglia-Induced Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, predominantly driven by the activation of microglia, is a critical pathological component of numerous neurological disorders. Modulating this response presents a promising therapeutic avenue. Clemastine (B1669165), a first-generation antihistamine, has emerged as a potent neuroprotective agent with significant immunomodulatory properties.[1] This document provides an in-depth technical overview of the mechanisms through which this compound modulates microglia-induced neuroinflammation. It synthesizes preclinical and experimental data, details key signaling pathways, presents quantitative outcomes in structured tables, and outlines relevant experimental protocols. The evidence collectively demonstrates that this compound suppresses the pro-inflammatory M1 microglial phenotype while promoting the anti-inflammatory M2 state, primarily through the inhibition of the p38 MAPK/NLRP3 and P2X7R signaling pathways, thereby reducing the production of detrimental pro-inflammatory cytokines.[1][2][3]
Introduction: Microglia and Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS). In pathological conditions, such as neurodegenerative diseases, brain injury, and psychiatric disorders, microglia become activated.[1] This activation is a double-edged sword. Classically activated (M1) microglia release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which can lead to neuronal damage and demyelination.[4][5] Conversely, alternatively activated (M2) microglia are associated with tissue repair and the release of anti-inflammatory factors.[5] A sustained M1-dominant microglial response contributes significantly to the progression of neuroinflammatory damage. Therefore, strategies aimed at shifting the M1/M2 balance towards the M2 phenotype are of high therapeutic interest.[5]
This compound, an FDA-approved H1-antihistamine, can cross the blood-brain barrier and has been repurposed for its neuroprotective effects.[1] Initially identified for its potential to promote remyelination, subsequent research has revealed its profound anti-inflammatory capabilities, particularly its ability to regulate microglial activity.[1][6][7]
Mechanism of Action: this compound's Modulation of Microglial Signaling
This compound exerts its anti-inflammatory effects on microglia through multiple signaling pathways. Its primary mechanism involves suppressing pro-inflammatory cascades and promoting a phenotypic switch from M1 to M2.
Inhibition of the p38 MAPK/NLRP3 Inflammasome Pathway
In conditions like hypoxic-ischemic brain injury and experimental autoimmune encephalomyelitis (EAE), this compound has been shown to inhibit the p38 MAPK/NLRP3 signaling pathway in microglia.[1][3] Activation of this pathway leads to the maturation and release of IL-1β, a potent pro-inflammatory cytokine that contributes to hypomyelination.[1][3] By inhibiting p38 MAPK, this compound downregulates the expression of NLRP3 and subsequently reduces the production of IL-1β.[3]
Caption: this compound inhibits the p38 MAPK/NLRP3 pathway.
Downregulation of the P2X7 Receptor (P2X7R)
The P2X7 receptor is an ion channel expressed on activated microglia that plays a key role in mediating inflammatory responses.[8] In animal models of depression, this compound has been found to alleviate depressive-like behaviors by suppressing M1-like microglial activation.[2][9] This effect is linked to the downregulation of P2X7R expression in the hippocampus.[2][8] By reducing P2X7R, this compound inhibits the subsequent release of pro-inflammatory cytokines, demonstrating an anti-neuroinflammatory effect independent of its antihistamine activity.[2][9]
Caption: this compound downregulates the P2X7 receptor on microglia.
Promotion of M1 to M2 Polarization
A key outcome of this compound's action is the shift in microglial polarization. In various disease models, including intracerebral hemorrhage (ICH) and amyotrophic lateral sclerosis (ALS), this compound treatment leads to a decrease in M1 markers and an increase in M2 markers.[4][10] This is characterized by reduced expression of inducible nitric oxide synthase (iNOS) and CD68 (M1 markers) and increased expression of Arginase-1 (Arg1), an M2 marker.[4][10][11] This phenotypic switch is crucial for resolving inflammation and promoting tissue repair.[5]
Quantitative Data from Experimental Studies
The immunomodulatory effects of this compound have been quantified across several preclinical models. The following tables summarize key findings.
Table 1: Effect of this compound on Microglial Pro-inflammatory Markers
| Model | Marker | Treatment Group | Outcome | Reference |
|---|---|---|---|---|
| Intracerebral Hemorrhage (ICH), in vitro | iNOS, TNF-α, IL-1β (mRNA & protein) | This compound | Significant, dose-dependent decrease | [4] |
| Depression (CUMS mice) | IL-1β, TNF-α (Hippocampus & Serum) | This compound | Significant reduction | [2][9] |
| Depression (CUMS mice) | iNOS (M1 marker) | This compound | Significant decrease in expression | [2] |
| Hypoxic-Ischemic Brain Injury (HIBI) | IL-1β, NLRP3 | This compound | Restrained upregulation | [3] |
| ALS (SOD1G93A mice), in vitro | CD68 (M1 marker), NOX2 | this compound | Reduced expression |[1][2] |
Table 2: Effect of this compound on Microglial Anti-inflammatory Markers
| Model | Marker | Treatment Group | Outcome | Reference |
|---|---|---|---|---|
| Intracerebral Hemorrhage (ICH), in vitro | Arg1 (mRNA & protein) | This compound | Significant, dose-dependent increase | [4] |
| Depression (CUMS mice) | Arg1 (M2 marker) | This compound | Augmented expression | [2] |
| ALS (SOD1G93A mice), in vitro | Arg1 (M2 marker) | This compound | Increased expression | [5][10] |
| Developmental Myelination, in vivo | Anti-inflammatory genes | this compound | Significant upregulation in isolated microglia |[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols derived from the cited literature.
In Vivo Murine Model of Intracerebral Hemorrhage (ICH)
-
Model Induction: Adult male C57BL/6J mice are anesthetized, and autologous blood is injected into the right basal ganglia to induce hemorrhage.[4]
-
This compound Administration: this compound fumarate (B1241708) is dissolved in vehicle (e.g., normal saline). Mice receive intraperitoneal (IP) injections of this compound (e.g., 10 mg/kg) or vehicle daily, starting shortly after ICH induction.[4][13]
-
Behavioral Assessment: Neurological deficits are scored at various time points (e.g., 24, 48, 72 hours) post-ICH using standardized behavioral tests.[4]
-
Tissue Analysis: At the study endpoint, brains are harvested. Tissues are processed for Western blotting and RT-PCR to quantify levels of inflammatory markers (iNOS, TNF-α, IL-1β, Arg1), and for TUNEL staining to assess neuronal apoptosis.[4]
In Vitro Microglia Activation Assay
-
Cell Culture: BV2 microglial cells or primary microglia are cultured in standard media.[4]
-
Stimulation: To mimic post-hemorrhagic conditions, cells are stimulated with lysed red blood cells (RBCs) or lipopolysaccharide (LPS).[4][9]
-
This compound Treatment: this compound is added to the culture media at various concentrations (e.g., 1, 5, 10 µM) concurrently with or prior to stimulation.[4]
-
Endpoint Analysis: After a set incubation period (e.g., 24-72 hours), cell lysates and culture supernatants are collected. Protein and mRNA levels of M1/M2 markers are quantified using Western blotting, RT-PCR, or ELISA.[4]
Co-culture of Microglia and Neurons/OPCs
-
System Setup: A transwell co-culture system is used, with microglia seeded in the upper insert and primary neurons or oligodendrocyte progenitor cells (OPCs) in the lower well, separated by a permeable membrane. This allows for the study of secreted factors without direct cell contact.[3][4]
-
Treatment: Microglia in the upper chamber are stimulated (e.g., with lysed RBCs or oxygen-glucose deprivation) and treated with this compound or vehicle.[3][4]
-
Analysis: After co-incubation, the neurons or OPCs in the lower chamber are assessed for viability, apoptosis, or maturation status (e.g., expression of myelin basic protein for OPCs).[3][4] This determines if this compound's effect on microglia reduces their neurotoxic potential.
Caption: A generalized workflow for in vivo this compound studies.
Conclusion and Future Directions
The body of evidence strongly supports the role of this compound as a significant modulator of microglia-mediated neuroinflammation. Its ability to suppress the M1 phenotype and promote an M2 anti-inflammatory state via pathways like p38 MAPK/NLRP3 and P2X7R provides a compelling rationale for its therapeutic application in a range of neurological disorders.[1][2][3] While initially investigated for remyelination in multiple sclerosis, its anti-inflammatory properties suggest a broader utility in conditions where neuroinflammation is a key driver of pathology, including brain injury, neurodegenerative diseases, and mood disorders.[1][6]
Future research should focus on:
-
Clinical Translation: Expanding clinical trials beyond multiple sclerosis to other neuroinflammatory conditions.[6][14]
-
Dose Optimization: Determining optimal dosing regimens to maximize anti-inflammatory effects while minimizing potential side effects like sedation.[7]
-
Synergistic Therapies: Investigating this compound in combination with other neuroprotective or disease-modifying agents.
References
- 1. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Depressive-Like Behavior Through Reversing the Imbalance of Microglia-Related Pro-inflammatory State in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves hypomyelination in rats with hypoxic-ischemic brain injury by reducing microglia-derived IL-1β via P38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes recovery of neural function and suppresses neuronal apoptosis by restoring balance of pro-inflammatory mediators in an experimental model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. mssociety.org.uk [mssociety.org.uk]
- 8. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 9. Frontiers | this compound Alleviates Depressive-Like Behavior Through Reversing the Imbalance of Microglia-Related Pro-inflammatory State in Mouse Hippocampus [frontiersin.org]
- 10. This compound Confers Neuroprotection and Induces an Anti-Inflammatory Phenotype in SOD1(G93A) Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound Ameliorates Perioperative Neurocognitive Disorder in Aged Mice Caused by Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound fumarate shows promise as a remyelinating agent for multiple sclerosis - American Academy of Ophthalmology [aao.org]
Clemastine's Therapeutic Potential in Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal cord injury (SCI) remains a formidable challenge in modern medicine, with limited therapeutic options to promote functional recovery. Recent preclinical research has identified clemastine (B1669165), a first-generation antihistamine, as a promising agent for promoting remyelination and neuroprotection following SCI. This technical guide provides an in-depth analysis of the current evidence supporting this compound's therapeutic potential. It details the molecular mechanisms, summarizes key quantitative outcomes from animal studies, outlines experimental protocols, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring this compound as a viable therapeutic strategy for spinal cord injury.
Introduction
Spinal cord injury initiates a complex cascade of events, including primary mechanical damage followed by a secondary injury phase characterized by inflammation, axonal demyelination, and neuronal loss.[1] A critical barrier to functional recovery is the failure of oligodendrocyte precursor cells (OPCs) to differentiate into mature, myelinating oligodendrocytes, which are essential for repairing the damaged myelin sheath that insulates nerve fibers.[1] this compound, an FDA-approved H1-antihistamine with antimuscarinic properties, has emerged as a potential therapeutic agent due to its ability to cross the blood-brain barrier and promote OPC differentiation.[1][2] Preclinical studies have demonstrated that this compound treatment can enhance myelination, delay axonal degeneration, and improve functional outcomes in animal models of SCI.[2]
Molecular Mechanism of Action
This compound's primary mechanism in the context of SCI involves its interaction with muscarinic receptors, specifically the M1 subtype (CHRM1), which are expressed on OPCs and negatively regulate their differentiation. By acting as an antagonist at these receptors, this compound initiates a signaling cascade that promotes the differentiation of OPCs into mature oligodendrocytes.
Signaling Pathway
The pro-myelinating effects of this compound are mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. Antagonism of the M1 muscarinic receptor by this compound leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2, in turn, upregulates the expression of key transcription factors, Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2), which are crucial for oligodendrocyte differentiation and myelin gene expression.
Preclinical Efficacy in Spinal Cord Injury Models
Multiple studies utilizing rat models of compressed spinal cord injury have demonstrated the therapeutic benefits of this compound administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in rat models of SCI.
Table 1: Effects of this compound on Oligodendrocyte Lineage Cells
| Outcome Measure | Control (Vehicle) | This compound (10 mg/kg) | Time Point | Reference |
| NG2+ OPCs (cells/mm²) | Significantly Higher vs. Sham | Significantly Lower vs. Vehicle | 14 dpi | |
| MBP Density (% area) | Significantly Lower vs. Sham | Significantly Higher vs. Vehicle | 14 dpi | |
| CC1+ Mature Oligodendrocytes (cells/mm²) | Significantly Lower vs. Sham | Significantly Higher vs. Vehicle | 4 weeks |
NG2: Neural/glial antigen 2, a marker for OPCs. MBP: Myelin Basic Protein, a major component of the myelin sheath. CC1: A marker for mature oligodendrocytes. dpi: days post-injury.
Table 2: Effects of this compound on Axonal Integrity and Functional Recovery
| Outcome Measure | Control (Vehicle) | This compound (10 mg/kg) | Time Point | Reference |
| NF200+ Axon Count | Significantly Lower vs. Sham | Significantly Higher vs. Vehicle | 4 weeks | |
| BBB Locomotor Score | Significantly Lower vs. Sham | Significantly Improved vs. Vehicle | 4 weeks |
NF200: Neurofilament 200, a marker for myelinated axons. BBB: Basso, Beattie, and Bresnahan locomotor rating scale.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to evaluate the efficacy of this compound in SCI.
Animal Model of Spinal Cord Injury
A commonly used model is the compressed spinal cord injury in adult female Sprague-Dawley rats.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium.
-
Surgical Procedure: A dorsal laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
Injury Induction: A vascular clip with a defined closing force is applied to the exposed dura mater for a specific duration (e.g., 1 minute) to create a consistent compression injury.
-
Post-operative Care: The muscle and skin are sutured, and animals receive post-operative care, including antibiotics and manual bladder expression, to prevent infection and complications.
This compound Administration
This compound fumarate (B1241708) is typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal injection at a dose of 10 mg/kg per day, starting shortly after the SCI procedure and continuing for the duration of the study (e.g., 4 weeks).
Behavioral Assessment
Hindlimb motor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. This is an open-field test where trained observers score the animal's hindlimb movements, coordination, and weight support on a scale of 0 (no observable movement) to 21 (normal locomotion).
Histological and Molecular Analyses
-
Tissue Preparation: At the end of the experimental period, animals are euthanized, and the spinal cord tissue is harvested, fixed in paraformaldehyde, and processed for cryosectioning or paraffin (B1166041) embedding.
-
Immunofluorescence Staining: Spinal cord sections are incubated with primary antibodies against specific cellular markers (e.g., NG2 for OPCs, MBP for myelin, CC1 for mature oligodendrocytes, NF200 for axons) followed by fluorescently labeled secondary antibodies.
-
Western Blotting: Protein lysates from spinal cord tissue are used to quantify the expression levels of key signaling molecules (e.g., p-ERK1/2, ERK1/2, Myrf, Olig2).
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the ultrastructure of the myelin sheath and assess the integrity of myelinated axons.
Future Directions and Considerations
While the preclinical data are promising, further research is needed to translate these findings to the clinical setting.
-
Dose-response and Therapeutic Window: Optimizing the dosage and timing of this compound administration post-SCI is crucial for maximizing efficacy and minimizing potential side effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic strategies, such as rehabilitation and other neuroprotective agents, could lead to enhanced functional recovery.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with SCI. A clinical trial is currently assessing this compound fumarate as a myelin repair therapy in patients with acute demyelinating lesions.
Conclusion
This compound represents a promising and readily available therapeutic candidate for promoting remyelination and functional recovery following spinal cord injury. Its well-defined mechanism of action, centered on the antagonism of muscarinic receptors and subsequent activation of the ERK1/2 signaling pathway, provides a strong rationale for its further development. The robust preclinical data, demonstrating its ability to enhance oligodendrocyte differentiation, preserve axonal integrity, and improve motor function, underscore its potential as a valuable addition to the limited arsenal (B13267) of treatments for SCI. Continued research and clinical investigation are warranted to fully realize the therapeutic potential of this compound for individuals living with the devastating consequences of spinal cord injury.
References
Clemastine for Neuroprotection in Hypoxic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxic brain injury, particularly affecting white matter, is a leading cause of long-term neurological disability. A primary pathological feature is the damage to oligodendrocytes and subsequent failure of myelination, leading to significant functional deficits. Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising therapeutic candidate due to its potent effects on promoting the differentiation of oligodendrocyte precursor cells (OPCs) and enhancing myelin repair. Preclinical studies have demonstrated its neuroprotective capabilities in various models of hypoxic brain injury. This document provides a comprehensive technical overview of the current state of research on this compound for this indication, detailing its mechanisms of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Mechanism of Action
This compound's neuroprotective effects in hypoxic brain injury are multi-faceted, primarily revolving around the promotion of myelination and the modulation of neuroinflammation.
Promotion of Oligodendrocyte Differentiation and Myelination
The principal mechanism attributed to this compound is its ability to enhance the maturation of OPCs into myelinating oligodendrocytes.[1][2] This action is crucial for repairing white matter damage following a hypoxic insult.
-
Targeting Muscarinic Receptors: this compound's effect on OPC maturation is not mediated by its antihistaminic properties but through its action as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[2][3] By inhibiting this receptor on OPCs, this compound triggers downstream signaling cascades that promote differentiation.[2]
-
MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key downstream effector of this compound's action on oligodendrocytes.[4][5] Activation of the ERK pathway is essential for the cellular program of myelination, including the proliferation and differentiation of oligodendrocytes.[5] Studies have shown that this compound's ability to promote oligodendrogenesis is dependent on the activation of the ERK pathway.[6]
Caption: this compound's pro-myelination signaling pathway in OPCs.
Anti-Inflammatory Effects
Hypoxic-ischemic brain injury triggers a robust inflammatory response, mediated largely by activated microglia, which can exacerbate white matter damage and inhibit myelin repair. This compound exhibits anti-inflammatory properties by modulating microglial activity.
-
Inhibition of the p38/NLRP3 Inflammasome Pathway: In activated microglia, this compound has been shown to inhibit the p38 MAPK signaling pathway.[6] This, in turn, downregulates the NOD-like receptor protein 3 (NLRP3) inflammasome and reduces the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[6] By suppressing this inflammatory cascade, this compound creates a more permissive environment for OPC maturation and myelin repair.[7]
Caption: this compound's anti-inflammatory pathway in microglia.
Preclinical Evidence in Hypoxic Brain Injury
Multiple preclinical studies have validated the neuroprotective effects of this compound in rodent models of hypoxic brain injury.
Summary of Key Preclinical Studies
| Study Reference | Animal Model | This compound Dosage & Administration | Key Quantitative Findings |
| Bernis et al. | Neonatal rat model of hypoxic-ischemic brain injury (Vannucci model) | 10 mg/kg, single intraperitoneal injection daily for 6 days | - Significant reduction in white matter loss at 7 and 60 days post-injury.[5] - Vehicle/HI group showed 33.14% area loss, while this compound/HI group had 20.54%.[5] - Significant increase in the number of Olig2+ cells (oligodendrocyte lineage) in the cortex and thalamus of this compound-treated animals.[5] |
| Cree et al. | Murine model of neonatal hypoxia (10% FiO2 from postnatal days 3-10) | 10 mg/kg, daily oral gavage | - Dramatically promotes OPC differentiation and myelination.[4] - Improves functional recovery.[4] |
| Xie et al. | Rat model of hypoxic-ischemic brain injury (Bilateral common carotid artery occlusion) | 1 mg/kg, continuous intraperitoneal injection for 14 days | - Reversed hypomyelination and restrained the upregulation of IL-1β and NLRP3 in the corpus callosum.[8] |
Experimental Protocols
This widely used model mimics many aspects of hypoxic-ischemic encephalopathy (HIE) in human neonates.
-
Animal Model: Seven-day-old Wistar rat pups are utilized.[5]
-
Surgical Procedure: Pups are anesthetized, and the left common carotid artery is permanently ligated.[2]
-
Hypoxic Exposure: Following a recovery period, the pups are placed in a hypoxic chamber with 8% oxygen for a defined period (e.g., 90-120 minutes).[2]
-
This compound Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal injection for a specified number of consecutive days post-injury.[5]
-
Outcome Assessment:
-
Histology: Brains are harvested at various time points (e.g., 7 and 60 days) for analysis.[5] Brain tissue loss is quantified on stained coronal sections (e.g., Hematoxylin and Eosin).[1]
-
Immunohistochemistry: Staining for markers of oligodendrocyte lineage (e.g., Olig2), mature oligodendrocytes (e.g., CC1), and myelin (e.g., Myelin Basic Protein - MBP) is performed to assess cellular responses and myelination.[5]
-
Western Blot: Protein expression levels of key signaling molecules (e.g., p-ERK, ERK, IL-1β, NLRP3) are quantified.[6]
-
Functional Tests: Long-term motor and cognitive outcomes are assessed using tests like the Catwalk test for gait analysis.[5]
-
Caption: General experimental workflow for preclinical this compound studies.
Clinical Evidence and Translational Perspective
While direct clinical trials of this compound for hypoxic brain injury are lacking, evidence from a case study and trials in other demyelinating diseases provides a strong rationale for its translation.
Delayed Post-Hypoxic Leukoencephalopathy (DPHL)
DPHL is a rare condition where patients experience neurological decline weeks after an initial recovery from a hypoxic event, characterized by widespread demyelination.[4] A case report detailed a patient with DPHL who, after treatment with this compound (5.36 mg twice daily), made a nearly complete clinical and radiographic recovery over 10-12 months.[4][5] This case provided the initial impetus for investigating this compound in the more common setting of neonatal hypoxic injury.[4]
Clinical Trials in Multiple Sclerosis (MS)
The pro-myelinating effects of this compound have been tested in clinical trials for MS, a demyelinating autoimmune disease.
| Trial Name | Population | This compound Dosage | Key Quantitative Findings | Reference |
| ReBUILD | 50 patients with relapsing MS and chronic optic neuropathy | Higher than standard antihistamine dose | - Showed a statistically significant reduction in the delay of visual evoked potentials (VEP), indicating repair of the myelin sheath around the optic nerve. | [9] |
| TRAP-MS | Patients with progressive MS | Not specified | - The this compound arm was halted due to an increase in disability accumulation in some participants, possibly by enhancing pyroptotic cell death. | [10] |
The positive results from the ReBUILD trial in promoting remyelination are encouraging. However, the adverse outcomes in the TRAP-MS trial highlight a critical consideration: the inflammatory context of the disease may significantly influence this compound's effects. This underscores the need for careful investigation into the specific pathophysiology of hypoxic brain injury when designing clinical trials.
Conclusion and Future Directions
This compound presents a compelling case as a neuroprotective agent for hypoxic brain injury, with a well-defined mechanism of action centered on promoting oligodendrocyte differentiation and myelination. Its ability to cross the blood-brain barrier and its established safety profile as an antihistamine make it an attractive candidate for drug repurposing.[5]
Future research should focus on:
-
Dose-Optimization: Determining the minimum effective and maximally safe dose for neonatal hypoxic brain injury is crucial.
-
Therapeutic Window: Defining the optimal time frame for this compound administration post-injury to achieve maximal therapeutic benefit.
-
Combination Therapies: Investigating the synergistic potential of this compound with other neuroprotective strategies, such as therapeutic hypothermia.
-
Biomarker Development: Identifying reliable biomarkers to monitor the efficacy of this compound in promoting myelin repair in a clinical setting.
-
Carefully Designed Clinical Trials: Translating the promising preclinical findings into well-controlled clinical trials for neonatal HIE, paying close attention to the specific inflammatory milieu of this condition.
The existing body of evidence strongly supports the continued exploration of this compound as a novel therapy to mitigate the devastating consequences of hypoxic brain injury.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound rescues myelination defects and promotes functional recovery in hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves hypomyelination in rats with hypoxic–ischemic brain injury by reducing microglia-derived IL-1β via P38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves hypomyelination in rats with hypoxic-ischemic brain injury by reducing microglia-derived IL-1β via P38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Delayed Post-Hypoxic Leukoencephalopathy Following Nitrite Poisoning: A Case Report and Review of the Literature [frontiersin.org]
Foundational Research on Clemastine for Multiple Sclerosis Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system (CNS), characterized by demyelination, axonal loss, and neurological dysfunction. While current disease-modifying therapies primarily target the inflammatory component of MS, there is a significant unmet need for treatments that promote remyelination and neural repair. Clemastine (B1669165) fumarate, a first-generation antihistamine, has emerged as a potential remyelinating agent. This technical guide provides an in-depth overview of the foundational research on this compound for the treatment of MS, focusing on its mechanism of action, preclinical evidence, and clinical trial findings.
Mechanism of Action: Targeting Oligodendrocyte Differentiation
This compound's potential as a remyelinating agent stems from its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2] This is a critical step in the remyelination process, which is often impaired in MS lesions despite the presence of OPCs.[3]
The primary molecular target of this compound in this context is believed to be the M1 muscarinic acetylcholine (B1216132) receptor (M1R).[4][5] By acting as an antagonist or inverse agonist at the M1R on OPCs, this compound is thought to relieve a block on differentiation, thereby promoting their maturation.
Several downstream signaling pathways have been implicated in this compound-mediated OPC differentiation:
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Studies in animal models of spinal cord injury have shown that this compound activates the ERK1/2 signaling pathway, which is crucial for myelination. This activation appears to be mediated through muscarinic receptors.
-
Other Signaling Pathways: Research has also suggested this compound's involvement in reducing inflammation through the inhibition of the p38 MAPK/NLRP3 signaling pathway in microglia.
dot
References
- 1. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MS Trust [mstrust.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Enhancing remyelination in multiple sclerosis via M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Clemastine's Role in Neuronal Apoptosis and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising therapeutic candidate for neurological disorders due to its profound effects on promoting remyelination and exerting neuroprotective actions. This technical guide delves into the molecular mechanisms underlying this compound's impact on neuronal apoptosis and survival pathways. It provides a comprehensive overview of the key signaling cascades modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the intricate cellular processes. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Neuronal apoptosis, or programmed cell death, is a critical process in the development of the nervous system and a key contributor to the pathology of various neurodegenerative diseases and injuries. The intricate balance between pro-apoptotic and pro-survival signals determines the fate of a neuron. Therapeutic strategies aimed at mitigating neuronal loss are of paramount importance. This compound has garnered significant attention for its ability to cross the blood-brain barrier and influence cellular processes within the central nervous system (CNS). Initially identified for its pro-myelinating properties, emerging evidence suggests that this compound also directly impacts neuronal survival by modulating key signaling pathways involved in apoptosis. This guide will explore the current understanding of how this compound tips the balance towards neuronal survival.
Quantitative Data on this compound's Impact on Neuronal Viability and Apoptosis
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound on neuronal survival and apoptosis.
| Model | Cell Type | Treatment | Assay | Endpoint | Result | Reference |
| Intracerebral Hemorrhage (ICH) Mouse Model | Neurons (in vivo) | This compound | TUNEL Staining | Percentage of apoptotic cells | Marked reduction in the proportion of apoptotic cells in the peri-hemorrhagic region. | [1] |
| Neuron-Microglia Co-culture with Lysed Red Blood Cells | Primary Neurons | This compound (dose-dependent) | Neuronal Viability Assay | Neuronal Viability | Preservation of neuron populations in a dose-dependent manner. | [1] |
| SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | Motor Neurons (in vivo) | This compound (50 mg/kg, short-term treatment) | Nissl Staining | Motor Neuron Survival | Increased motor neuron survival to 64.6 ± 5.3% compared to 40.3 ± 3% in vehicle-treated mice (relative to wild-type). | [2] |
Note: Specific quantitative data for Bcl-2/Bax ratio, cleaved caspase-3 levels, and p-Akt/Akt ratio in neurons following this compound treatment were not available in the reviewed literature.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways that regulate apoptosis and survival.
Pro-Survival Pathways Activated by this compound
-
ERK1/2 Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a critical mediator of cell survival and differentiation. This compound has been shown to activate the ERK1/2 pathway, which can lead to the phosphorylation and activation of downstream targets that promote neuronal survival.
This compound activates the ERK1/2 survival pathway.
Pro-Apoptotic Pathways Inhibited by this compound
-
p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is often associated with cellular stress and apoptosis. This compound has been shown to inhibit the phosphorylation of p38, thereby reducing the downstream signaling that leads to neuronal death.
This compound inhibits the pro-apoptotic p38 MAPK pathway. -
Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of caspases. While direct quantitative data on this compound's effect on Bcl-2 family proteins in neurons is limited, its overall anti-apoptotic effect suggests a potential modulation of this pathway.
Hypothesized modulation of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess neuronal apoptosis and survival.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of Bcl-2 family proteins (Bcl-2, Bax) and cleaved caspase-3 in neuronal cell lysates.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse neuronal cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, normalizing to a loading control like GAPDH.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Fixation: Fix cultured neurons or brain tissue sections with 4% PFA.
-
Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents.
-
Labeling: Incubate the samples with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the samples and visualize them using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTPs.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Reaction buffer
-
Microplate reader
-
-
Procedure:
-
Cell Lysis: Lyse the neuronal cells to release intracellular contents.
-
Assay Reaction: In a microplate, mix the cell lysate with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.
-
Normalization: Normalize the caspase-3 activity to the total protein concentration of the lysate.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow of a typical experiment investigating this compound's neuroprotective effects and the logical relationship between key cellular events in apoptosis.
Conclusion
This compound demonstrates significant neuroprotective properties by modulating key signaling pathways that govern neuronal apoptosis and survival. Its ability to activate pro-survival signals like the ERK1/2 pathway and inhibit pro-apoptotic cascades such as the p38 MAPK pathway underscores its therapeutic potential. While the current body of evidence strongly supports an anti-apoptotic role for this compound in various models of neurological injury, further research is warranted to elucidate the precise molecular targets and to obtain more detailed quantitative data on its effects on the intrinsic apoptotic machinery in neurons. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately paving the way for the clinical application of this compound in the treatment of neurodegenerative diseases and brain injuries.
References
- 1. This compound promotes recovery of neural function and suppresses neuronal apoptosis by restoring balance of pro-inflammatory mediators in an experimental model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the antihistaminergic this compound on presymptomatic SOD1-G93A mice ameliorate ALS disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Clemastine Fumarate in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of clemastine (B1669165) fumarate (B1241708) in Dimethyl Sulfoxide (B87167) (DMSO) for use in a variety of in vitro studies. This compound fumarate is a selective histamine (B1213489) H1 receptor antagonist used in research to study allergic reactions, remyelination, and other cellular processes.[1][2] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation
Quantitative data regarding the physicochemical properties and solubility of this compound fumarate are summarized below.
Table 1: Physicochemical Properties of this compound Fumarate
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆ClNO • C₄H₄O₄ | [3] |
| Molecular Weight | ~460.0 g/mol | [3][4] |
| Purity | ≥98% | [2][3] |
| Form | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥4 years (as solid) | [3] |
Table 2: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source |
| DMSO | ~2.5 mg/mL | ~5.4 mM | [3] |
| DMSO | 9.2 mg/mL | 20 mM | [2] |
| DMSO | 11 mg/mL | 23.91 mM | [5] |
| DMSO | 11.67 mg/mL | 25.37 mM | [1] |
| Ethanol | ~0.1 mg/mL | ~0.22 mM | [3] |
| Dimethyl Formamide | ~1.6 mg/mL | ~3.5 mM | [3] |
| PBS (pH 7.2) | ~0.3 mg/mL | ~0.65 mM | [3] |
| Water | Insoluble / Very slightly soluble | - | [4][5] |
Note: Solubility can vary between batches and is affected by factors such as the purity of the compound and the quality of the solvent. It is recommended to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[1][5] If precipitation occurs, gentle warming or sonication may aid dissolution.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Fumarate Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound fumarate, which can be stored for later use.
Materials:
-
This compound Fumarate (crystalline solid)
-
Anhydrous/Hybri-Max Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
-
Optional: Sonicator or water bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound fumarate and the DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound Fumarate: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound fumarate.
-
Add DMSO: Using a calibrated pipette, add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 20 mM). Refer to the solubility data in Table 2. For example, to make a 20 mM stock solution (MW: 459.97), you would dissolve 9.2 mg of this compound fumarate in 1 mL of DMSO.[2]
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath or warm the solution gently (e.g., at 37°C) to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles.
Storage and Stability:
-
Store the DMSO stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1]
-
Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound fumarate DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium or assay buffer.
-
Serial Dilution (Recommended): It is best practice to perform serial dilutions. First, dilute the stock solution into an intermediate volume of medium or buffer before adding it to the final culture volume. This helps prevent precipitation of the compound.
-
Final Dilution: Add the diluted this compound fumarate to the final volume of cell culture medium. Mix gently but thoroughly by swirling or pipetting.
-
Solvent Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a parallel set of cells or wells. This is crucial to distinguish the effects of the compound from the effects of the solvent.
Important Considerations for In Vitro Use:
-
DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells.[6][7] It is critical to ensure that the final concentration of DMSO in the cell culture medium is insignificant and non-toxic. Generally, the final DMSO concentration should not exceed 0.5%, with concentrations below 0.1% being ideal.[7] Some studies note that even 1% DMSO can begin to have inhibitory effects on certain cell types.[6][8]
-
Aqueous Solubility: this compound fumarate has low solubility in aqueous solutions like PBS.[3] Therefore, further dilutions of the DMSO stock solution into aqueous buffers should be made just prior to the experiment.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for preparing this compound fumarate solutions.
Signaling Pathway Modulation by this compound Fumarate
This compound fumarate is primarily known as a histamine H1 receptor (H1R) antagonist.[3] Its binding to H1R inhibits downstream signaling. Studies have shown this can involve the inhibition of Protein Kinase C delta (PKCδ), which plays a role in mast cell degranulation.[9] Other research indicates this compound can affect pathways related to endoplasmic reticulum stress (Nur77/GFPT2/CHOP) and purinergic signaling, which may induce pyroptosis in certain contexts.[10][11]
Caption: this compound's antagonism of the H1R-PKCδ pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fumarate | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Fumarate | C25H30ClNO5 | CID 5281069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 9. This compound Fumarate Attenuates Myocardial Ischemia Reperfusion Injury Through Inhibition of Mast Cell Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound fumarate alleviates endoplasmic reticulum stress through the Nur77/GFPT2/CHOP pathway after ischemia/reperfusion in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clemastine Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of clemastine (B1669165) in in vivo mouse models, with a focus on studies investigating its pro-myelinating effects. The protocols detailed below are compiled from established research to ensure reproducibility and accuracy in experimental design.
Recommended Dosages
This compound has been demonstrated to be effective in promoting oligodendrocyte differentiation and remyelination in various mouse models. The optimal dosage can vary depending on the model, the administration route, and the specific research question. The following table summarizes dosages from key studies.
| Mouse Model | Administration Route | Dosage | Vehicle | Key Findings |
| Preterm White Matter Injury (Hypoxia) | Oral Gavage | 7.5 mg/kg/day | Saline | Minimum effective dose to rescue hypoxia-induced hypomyelination.[1][2][3][4][5] |
| Preterm White Matter Injury (Hypoxia) | Oral Gavage | 10 mg/kg/day | Saline | Rescued hypoxia-induced hypomyelination and induced oligodendrocyte differentiation.[1][2][6][7] |
| Chronic Microelectrode Implantation | Intraperitoneal (IP) Injection | 10 mg/kg/day | 10% DMSO/PBS | Improved microelectrode recording performance and increased oligodendrocyte density.[8] |
| Cuprizone-Induced Demyelination | Oral Gavage | 10 mg/kg/day | Not Specified | Enhanced myelin repair and rescued schizophrenia-like behavioral changes.[9] |
| Influenza A Virus-Induced Cognitive Dysfunction | Oral Gavage | 10 mg/kg/day | Not Specified | Improved cognitive flexibility.[10] |
| Alzheimer's Disease (APP/PS1) | Oral Gavage | 10 mg/kg/day | Not Specified | Reduced amyloid-beta deposition and enhanced OPC and oligodendrocyte densities.[11] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are crucial for experimental success.
Oral Gavage Administration
This is a common method for daily administration of this compound.
Materials:
-
This compound fumarate (B1241708) (e.g., from Selleckchem)[2][6][7]
-
Gavage needles (20-22 gauge, with a ball tip)
-
Appropriately sized syringes (e.g., 1 mL)
-
Scale for weighing mice
-
Standard animal handling equipment
Protocol:
-
Preparation of this compound Solution:
-
Calculate the total amount of this compound fumarate needed based on the number of mice, their average weight, the dosage (e.g., 10 mg/kg/day), and the study duration.
-
Dissolve the this compound fumarate powder in the sterile saline vehicle to the desired final concentration. Ensure the salt form of this compound is accounted for in the weight calculations.[6][7]
-
Vortex or sonicate the solution to ensure it is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse daily before administration to accurately calculate the required volume.
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
-
-
Control Group:
Intraperitoneal (IP) Injection
IP injection is another effective route for systemic delivery of this compound.
Materials:
-
This compound (e.g., from Tocris Bioscience)[8]
-
Vehicle: 10% Dimethyl sulfoxide (B87167) (DMSO) in Phosphate-Buffered Saline (PBS)[8]
-
Insulin syringes or other appropriate syringes with a 25-27 gauge needle
-
Scale for weighing mice
-
Standard animal handling equipment
Protocol:
-
Preparation of this compound Solution:
-
Prepare the vehicle by mixing 1 part DMSO with 9 parts sterile PBS.
-
Dissolve the this compound in the 10% DMSO/PBS vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose).[8]
-
Ensure the solution is clear and homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse, typically by scruffing, to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
Control Group:
-
Administer an equivalent volume of the 10% DMSO/PBS vehicle to the control group of mice following the same IP injection procedure.[8]
-
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms can aid in study design and interpretation.
Caption: Experimental workflow for in vivo this compound studies in mice.
This compound exerts its pro-myelinating effects by modulating several key signaling pathways within oligodendrocyte precursor cells (OPCs) and other central nervous system cells.[12] Its primary mechanism involves the antagonism of muscarinic receptors, particularly the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[12][13]
Caption: Simplified signaling pathways affected by this compound in OPCs.
Inhibition of CHRM1 by this compound is thought to promote the activation of the ERK signaling pathway, a positive regulator of oligodendrocyte differentiation.[13][14] Additionally, this compound has been shown to inhibit other pathways that can negatively regulate myelination, such as the p38 MAPK and Wnt/β-catenin signaling pathways, further promoting the maturation of OPCs into myelinating oligodendrocytes.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Minimum effective dose of this compound in a mouse model of preterm white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Pro-myelinating this compound administration improves recording performance of chronically implanted microelectrodes and nearby neuronal health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 13. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Enhances Myelination, Delays Axonal Loss and Promotes Functional Recovery in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparing Stable Aqueous Solutions of Clemastine for In Vitro and In Vivo Experiments
Abstract
Clemastine (B1669165), a first-generation antihistamine, is increasingly being investigated for its potential roles in neuroprotective and remyelinating processes.[1] However, its low aqueous solubility presents a significant challenge for researchers in experimental settings. This application note provides detailed protocols for preparing stable aqueous solutions of this compound fumarate (B1241708) suitable for a variety of research applications. We address solubility challenges through pH adjustment, the use of co-solvents, and the inclusion of solubilizing excipients.
Introduction
This compound is an ethanolamine-derivative H1 receptor antagonist with well-established antiallergic properties.[2][3] Its ability to cross the blood-brain barrier has led to extensive research into its effects on the central nervous system (CNS).[1] Notably, this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) and enhance remyelination, making it a promising candidate for treating demyelinating diseases like multiple sclerosis.[1] A critical prerequisite for conducting reliable experiments is the preparation of homogenous, stable aqueous solutions of this hydrophobic compound. This compound fumarate, the common salt form, is very slightly soluble in water, necessitating specific formulation strategies. This document outlines effective methods to achieve stable aqueous preparations of this compound for scientific research.
Physicochemical Properties of this compound Fumarate
A summary of the key physicochemical properties of this compound fumarate is presented below. Understanding these properties is crucial for developing appropriate solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆ClNO • C₄H₄O₄ | |
| Molecular Weight | 459.97 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | Very slightly soluble / Practically insoluble | |
| ~0.3 mg/mL in PBS (pH 7.2) | ||
| Predicted: 0.000405 mg/mL | ||
| Solubility in Organic Solvents | Sparingly soluble in ethanol (B145695) and methanol; Soluble in DMSO and dimethylformamide (DMF) | |
| Ethanol: ~0.1 mg/mL | ||
| DMSO: ~2.5 mg/mL | ||
| DMF: ~1.6 mg/mL | ||
| pKa (Strongest Basic) | 9.55 - 10.23 (Predicted) | |
| Melting Point | 176-180°C (with decomposition) |
Experimental Protocols
Three primary methods for preparing this compound solutions are detailed below. The choice of method depends on the experimental requirements, such as the desired final concentration and the tolerance for organic solvents or other excipients.
Protocol 1: Direct Solubilization in Acidified Aqueous Buffer
This is the simplest method, suitable for achieving lower concentrations without organic solvents. The acidic pH protonates the this compound molecule, increasing its solubility in water.
Materials:
-
This compound Fumarate powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Hydrochloric Acid (HCl)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound fumarate powder.
-
Add the powder to a sterile conical tube.
-
Add a volume of sterile, purified water to create a slurry.
-
While vortexing, add 1 M HCl dropwise until the this compound fumarate is fully dissolved. The solution should become clear.
-
Adjust the pH to the desired final value (e.g., pH 4-5) using PBS and, if necessary, dropwise addition of 1 M HCl or 1 M NaOH. Note that increasing the pH too much may cause precipitation.
-
Bring the solution to the final desired volume with the appropriate buffer (e.g., PBS).
-
Gently sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Note: It is recommended to use this solution fresh. A source suggests not storing aqueous solutions for more than one day.
Protocol 2: Preparation of a Concentrated Stock in an Organic Solvent
This method is ideal for experiments requiring a range of concentrations, as a high-concentration stock can be serially diluted into aqueous media. DMSO is a common choice due to its high solvating power.
Materials:
-
This compound Fumarate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound fumarate to prepare a stock solution (e.g., 10 mM).
-
Add the powder to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (solubility is ~2.5 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the desired aqueous buffer or cell culture medium.
-
Crucial: Ensure the final concentration of DMSO in the experimental setup is non-toxic to the cells or organism (typically <0.5%, but should be empirically determined).
Protocol 3: Formulation with Solubilizing Excipients
Based on a patented formulation, this method uses a combination of a polymer and a surfactant to create a stable aqueous solution, suitable for applications like parenteral administration where organic solvents are undesirable.
Materials:
-
This compound Fumarate powder
-
Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)
-
Tween 80 (Polysorbate 80)
-
Phosphate (B84403) buffer (e.g., Sodium Phosphate buffer)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a phosphate buffer solution (e.g., 50 mM).
-
In the buffer, dissolve the water-soluble polymer (e.g., 3-6% w/v PVP) with gentle stirring.
-
Add the surfactant (e.g., 0.01-0.5% v/v Tween 80) to the polymer solution and mix until homogenous.
-
Slowly add the weighed this compound fumarate powder to the excipient solution while stirring continuously.
-
Adjust the pH of the solution to between 5.5 and 8.5 using phosphoric acid or sodium hydroxide (B78521) to facilitate and maintain dissolution.
-
Continue stirring until the this compound is fully dissolved. The solution should be clear.
-
Filter the final solution through a 0.22 µm syringe filter for sterilization.
-
This formulation is designed for enhanced stability, but storage conditions (e.g., 4°C, protected from light) should still be validated for the specific experimental duration.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Clemastine Administration in the Cuprizone Model of Demyelination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cuprizone (B1210641) model is a widely utilized pre-clinical tool to induce demyelination and study subsequent remyelination in the central nervous system (CNS). This model is particularly valuable for screening and evaluating potential remyelinating therapies. Clemastine (B1669165), an FDA-approved antihistamine, has emerged as a promising agent for promoting remyelination by enhancing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][3][4][5] These application notes provide detailed protocols for the administration of this compound in the cuprizone-induced demyelination model, along with a summary of expected quantitative outcomes and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in the cuprizone model.
Table 1: this compound Administration Parameters in the Cuprizone Mouse Model
| Parameter | Details | Source |
| Animal Model | C57BL/6 mice | |
| Cuprizone Regimen | 0.2% (w/w) in chow for 5-6 weeks to induce demyelination. | |
| This compound Dosage | 10 mg/kg/day | |
| Administration Route | Oral gavage or Intraperitoneal injection | |
| Treatment Duration | 3 weeks, initiated after cuprizone withdrawal. |
Table 2: Effects of this compound on Remyelination and Cellular Markers
| Outcome Measure | Result | Source |
| Mature Oligodendrocytes | Increased number of APC-positive (a marker for mature oligodendrocytes) cells. | |
| Myelin Basic Protein (MBP) | Enhanced MBP levels in demyelinated regions of the cortex and corpus callosum. | |
| Behavioral Outcomes | Rescued schizophrenia-like behavioral changes observed in the open field and Y-maze tests. |
Experimental Protocols
Cuprizone-Induced Demyelination Protocol
This protocol describes the induction of demyelination in mice using a standard cuprizone feeding regimen.
Materials:
-
8-10 week old C57BL/6 mice
-
Powdered mouse chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Scale and mixing equipment
-
Animal caging and husbandry supplies
Procedure:
-
Preparation of Cuprizone Chow:
-
Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with the powdered mouse chow.
-
Ensure a homogenous mixture to guarantee consistent dosing.
-
-
Acclimatization:
-
Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Provide standard chow and water ad libitum.
-
-
Demyelination Induction:
-
Replace the standard chow with the 0.2% cuprizone-containing chow.
-
Continue the cuprizone diet for 5 to 6 weeks to induce acute demyelination. Chronic demyelination can be achieved by extending the administration to 12 weeks or longer.
-
Monitor the animals regularly for signs of toxicity, such as significant weight loss or behavioral changes.
-
-
Withdrawal and Remyelination Phase:
-
After the induction period, withdraw the cuprizone chow and replace it with standard chow to allow for spontaneous remyelination to begin.
-
This compound Administration Protocol
This protocol details the preparation and administration of this compound to promote remyelination following cuprizone-induced demyelination.
Materials:
-
This compound fumarate (B1241708)
-
Vehicle (e.g., sterile saline, water for injection)
-
Oral gavage needles or supplies for intraperitoneal injection
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound fumarate in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure a final dose of 10 mg/kg.
-
-
Administration:
-
Initiate this compound treatment immediately following the withdrawal of the cuprizone diet.
-
Administer this compound at a dose of 10 mg/kg/day.
-
The administration can be performed via oral gavage or intraperitoneal injection.
-
Continue daily administration for a period of 3 weeks.
-
-
Control Group:
-
A control group of mice should receive the vehicle alone using the same administration route and schedule.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Collect brain tissue for histological analysis (e.g., Luxol Fast Blue staining for myelin, immunohistochemistry for MBP and mature oligodendrocyte markers like APC).
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in Promoting Oligodendrocyte Differentiation
This compound is believed to promote the differentiation of OPCs into mature, myelinating oligodendrocytes primarily through its action on M1 muscarinic acetylcholine (B1216132) receptors (CHRM1). By antagonizing these receptors, this compound is thought to trigger downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in oligodendrocyte differentiation.
Caption: this compound promotes OPC differentiation by antagonizing the M1 muscarinic receptor.
Experimental Workflow for this compound Testing in the Cuprizone Model
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the cuprizone model.
Caption: Experimental workflow for evaluating this compound in the cuprizone model.
References
- 1. This compound rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | MS Trust [mstrust.org.uk]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing Visual Evoked Potentials to Quantify Clemastine Efficacy in Preclinical Models of Demyelination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clemastine (B1669165), an antihistamine, has been identified as a promising remyelinating agent, showing efficacy in promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2] This has significant implications for the treatment of demyelinating diseases such as multiple sclerosis (MS). A critical component in the preclinical evaluation of this compound is the ability to quantitatively measure its in vivo efficacy. Visual Evoked Potentials (VEPs) have emerged as a robust, non-invasive biomarker for assessing the functional integrity of the visual pathway, which is often affected by demyelination.[3][4] VEP latency, in particular, provides a reliable measure of nerve conduction velocity and, consequently, myelination status.[3][4] An increase in VEP latency is indicative of demyelination, while a reduction in latency following treatment suggests remyelination.
These application notes provide detailed protocols for utilizing VEPs to measure the in vivo efficacy of this compound in established mouse models of demyelination.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effect of this compound on remyelination as measured by VEPs and other histological assessments.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Demyelination
| Animal Model | This compound Dosage | Treatment Duration | Primary Outcome Measure | Result | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, daily oral gavage | 28 days | VEP N1 Latency | Significant improvement in N1 latency compared to vehicle-treated EAE mice.[3] | [3] |
| Cuprizone-Induced Demyelination | 10 mg/kg, daily oral gavage | 14 days (following 5 weeks of cuprizone (B1210641) diet) | VEP N1 Latency | Enhanced VEP latency recovery with a shorter N1 latency in this compound-treated mice versus vehicle.[3] | [3] |
| EAE | 10 mg/kg, daily oral gavage | From day 0 of induction | Clinical Score & Histology | Decreased clinical severity and prevention of axonal loss. | [5] |
Table 2: this compound Clinical Trial Data (ReBUILD Trial)
| Study Population | This compound Dosage | Treatment Duration | Primary Outcome Measure | Result | Reference |
| Patients with relapsing MS (B15284909) and chronic optic neuropathy | 4 mg, twice daily (oral) | 3 months (crossover design) | VEP P100 Latency Delay | Reduction in P100 latency delay by 1.7 ms/eye (p=0.0048).[6] | [6][7] |
Experimental Protocols
Animal Models of Demyelination
Two commonly used and well-characterized mouse models for studying demyelination and remyelination are the Experimental Autoimmune Encephalomyelitis (EAE) model and the cuprizone model.
3.1.1. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory demyelinating model that mimics many of the pathological features of MS.
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Administration: this compound is prepared in a vehicle such as 20% kleptose and administered daily by oral gavage at a dose of 10 mg/kg.[3] Treatment can be initiated either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.[3]
-
Monitoring: Animals are monitored daily for clinical signs of EAE and body weight. VEPs are typically recorded at baseline and then at regular intervals (e.g., weekly) throughout the study.[3]
3.1.2. Cuprizone-Induced Demyelination Model
The cuprizone model induces demyelination through oligodendrocyte toxicity, with minimal inflammation.
-
Induction: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce demyelination of the corpus callosum and other white matter tracts.
-
This compound Administration: Following the period of cuprizone-induced demyelination, the diet is replaced with standard chow, and this compound treatment (10 mg/kg, daily oral gavage) is initiated for a period of 2-3 weeks to assess its effect on remyelination.[3]
-
Monitoring: VEPs are recorded at baseline (before cuprizone diet), after the demyelination phase, and at the end of the this compound treatment period.[3]
Visual Evoked Potential (VEP) Recording Protocol in Mice
The following protocol outlines the steps for recording pattern-reversal VEPs in mice. Flash VEPs can also be used, particularly for animals unable to focus on a pattern.
3.2.1. Animal Preparation and Anesthesia
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane). Anesthesia depth should be sufficient to prevent movement but not so deep as to suppress cortical activity.
-
Place the animal on a heating pad to maintain body temperature.
-
Apply lubricating eye drops to prevent corneal drying.
3.2.2. Electrode Placement
-
Place subdermal needle electrodes or non-invasive scalp electrodes.
-
Active Electrode: Place over the visual cortex, typically 1-2 mm anterior to the lambda suture and 1-2 mm lateral to the midline.
-
Reference Electrode: Place at the vertex or another location away from the visual cortex (e.g., Fz position).
-
Ground Electrode: Place on the tail or a limb.
-
Ensure good electrode contact and impedance below 5 kΩ.
3.2.3. VEP Stimulation and Recording
-
Place the mouse at a fixed distance (e.g., 20-30 cm) from the stimulus monitor.
-
Stimulus: Use a black and white checkerboard pattern-reversal stimulus.
-
Check Size: 15-30 degrees of visual angle.
-
Contrast: >90%.
-
Reversal Rate: 1-2 Hz.
-
Luminance: Maintain consistent mean luminance.
-
-
Present the stimulus monocularly by covering the contralateral eye.
-
Recording Parameters:
-
Amplification: 1,000-10,000x.
-
Filtering: Band-pass filter of 1-100 Hz.
-
Averaging: Average 100-200 sweeps per eye.
-
Epoch: Record for 250-500 ms following each stimulus reversal.
-
3.2.4. Data Analysis
-
Identify the major VEP components, typically the N1 (first negative peak) or P100 (first major positive peak) in rodents.
-
Measure the latency of the N1 or P100 peak from the time of stimulus reversal.
-
Measure the peak-to-trough amplitude of the N1-P100 complex.
-
Compare the mean latencies and amplitudes between treatment groups (this compound vs. vehicle) using appropriate statistical tests. A significant decrease in latency in the this compound-treated group compared to the vehicle group is indicative of remyelination.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the efficacy of this compound using VEPs in a preclinical model of demyelination.
References
- 1. researchgate.net [researchgate.net]
- 2. Validating visual evoked potentials as a preclinical, quantitative biomarker for remyelination efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated remyelination during inflammatory demyelination prevents axonal loss and improves functional recovery | eLife [elifesciences.org]
- 6. Frontiers | Visual Evoked Potentials to Monitor Myelin Cuprizone-Induced Functional Changes [frontiersin.org]
- 7. Establishing VEP as a quantitative biomarker for remyelination using transgenic models for gain and loss of function - Ari Green [grantome.com]
Application Notes & Protocols: Assessing Clemastine's Effect on Oligodendrocytes via Immunohistochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clemastine (B1669165), a first-generation antihistamine, has been identified as a potent promoter of oligodendrocyte differentiation and remyelination.[1][2] It primarily acts by antagonizing the M1 muscarinic acetylcholine (B1216132) receptor (M1R) on oligodendrocyte precursor cells (OPCs), which stimulates their maturation into myelin-producing oligodendrocytes.[2][3][4] This has positioned this compound as a promising therapeutic agent for demyelinating diseases like multiple sclerosis and for promoting recovery after central nervous system (CNS) injuries.[3][5]
Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the cellular and molecular effects of this compound within the complex environment of the CNS. By using specific antibodies against oligodendrocyte lineage markers and myelin proteins, researchers can effectively assess changes in cell proliferation, differentiation, and the extent of myelination. These application notes provide a comprehensive guide to the key IHC markers, quantitative analysis, and detailed protocols for evaluating the pro-myelinating effects of this compound.
Key Immunohistochemistry Markers
To accurately assess this compound's impact, a panel of markers targeting different stages of the oligodendrocyte lineage is recommended.
| Marker Category | Marker | Cellular Localization | Function / Stage |
| Pan-Oligodendrocyte Lineage | Olig2 | Nucleus | A key transcription factor expressed in all cells of the oligodendrocyte lineage, from early OPCs to mature oligodendrocytes.[3][6][7] |
| SOX10 | Nucleus | A transcription factor crucial for specifying the oligodendrocyte lineage; expressed by all stages.[7] | |
| Oligodendrocyte Progenitor Cells (OPCs) | NG2 (CSPG4) | Membrane/Cytoplasm | A transmembrane proteoglycan, classic marker for identifying OPCs.[4][8][9] |
| PDGFRα | Membrane | Platelet-derived growth factor receptor alpha; a marker for OPCs.[6] | |
| Differentiating & Mature Oligodendrocytes | CC1 (APC) | Cytoplasm/Processes | A marker for mature, myelinating oligodendrocytes.[6][9] |
| MYRF | Nucleus | Myelin regulatory factor; a transcription factor essential for the final differentiation and myelination stages.[7] | |
| O4 | Membrane | A surface antigen expressed on late OPCs and mature oligodendrocytes.[7][10] | |
| Myelination Markers | MBP | Myelin Sheath | Myelin Basic Protein; a major structural component of the myelin sheath, indicative of active myelination.[1][4][6] |
| PLP | Myelin Sheath | Proteolipid protein; the most abundant protein in CNS myelin.[7] | |
| Cell Proliferation | Ki67 | Nucleus | A marker for actively dividing cells. Co-localization with Olig2 (Ki67+/Olig2+) identifies proliferating OPCs.[6] |
| Signaling Pathway | p-ERK1/2 | Cytoplasm/Nucleus | Phosphorylated Extracellular signal-regulated kinase 1/2; an indicator of the activation of the MAPK/ERK pathway, which is downstream of M1R and stimulated by this compound.[3][4] |
This compound Signaling Pathway in Oligodendrocytes
This compound promotes oligodendrocyte differentiation primarily by antagonizing the M1 muscarinic receptor (M1R). This inhibition leads to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which in turn upregulates key transcription factors like Myrf and Olig2, driving the differentiation of OPCs into mature, myelinating oligodendrocytes.[3][4][11]
Quantitative Data Summary
The following tables summarize quantitative findings from studies assessing the effect of this compound on oligodendrocytes using IHC.
Table 1: In Vivo Studies
| Model | This compound Dose | Marker(s) | Key Quantitative Finding | Reference |
| Spinal Cord Injury (Rat) | 10 mg/kg/day | NG2, MBP | ↓ NG2+ OPCs; ↑ MBP density at 14 days post-injury. | [4] |
| Neonatal Hypoxia-Ischemia (Rat) | 10 mg/kg/day | Olig2 | ↑ Number of Olig2+ cells in white matter. | [5][12] |
| Developmental Myelination (Mouse) | 50 mg/kg/day | Ki67, Olig2 | ↓ Number of Ki67+/Olig2+ proliferating OPCs in the cerebral cortex. | [6] |
| Cuprizone Model (Mouse) | 10 mg/kg/day | APC, MBP | ↑ Mature APC+ oligodendrocytes and MBP expression after withdrawal. | [13] |
| Alzheimer's Disease Model (Mouse) | Not Specified | MBP | Enhanced myelin density and reduced levels of degraded MBP. | [2] |
Table 2: In Vitro Studies
| Cell Type | This compound Treatment | Marker(s) | Key Quantitative Finding | Reference |
| Primary OPCs + IL-1β | This compound added | NG2, MBP | Reversed the IL-1β-induced increase in NG2+ cells and decrease in MBP+ cells. | [8] |
Experimental Workflow Overview
A typical experiment to assess this compound's effect involves several key stages, from model selection and treatment to IHC analysis and data interpretation.
References
- 1. Pro-myelinating this compound administration improves recording performance of chronically implanted microelectrodes and nearby neuronal health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Induces an Impairment in Developmental Myelination [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The potential of repurposing this compound to promote remyelination [frontiersin.org]
- 12. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Clemastine: A Potent Inducer of Oligodendrocyte Differentiation for Myelin Repair Research
Application Notes and Protocols for Researchers
Clemastine (B1669165), an FDA-approved antihistamine, has emerged as a promising pharmacological tool for researchers in the field of neuroscience and drug development, particularly for its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. These application notes provide a comprehensive overview of the use of this compound in primary oligodendrocyte cell cultures, including detailed experimental protocols, quantitative data, and a summary of its mechanism of action. This information is intended to guide researchers in designing and executing experiments to investigate myelination and develop therapies for demyelinating diseases such as multiple sclerosis.
Mechanism of Action
This compound primarily functions as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1)[1][2]. By inhibiting this receptor on OPCs, this compound triggers a cascade of intracellular signaling events that drive their differentiation. A key pathway implicated in this process is the extracellular signal-regulated kinase (ERK) pathway[1][2][3]. Activation of the ERK1/2 signaling cascade is a crucial step in promoting the differentiation of OPCs into mature oligodendrocytes capable of myelination. Additionally, this compound has been shown to enhance the activity of H3K9 histone methyltransferases, which favors chromatin compaction and gene expression changes associated with oligodendrocyte differentiation.
Signaling Pathway of this compound in Oligodendrocyte Differentiation
Caption: this compound signaling in OPCs.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on oligodendrocyte lineage markers as reported in various studies. These studies demonstrate a consistent trend of decreased OPC markers and increased mature oligodendrocyte and myelin markers following this compound treatment.
| Marker | Cell/Tissue Type | Treatment | Change | Reference |
| NG2 | Spinal Cord (in vivo) | This compound (10 mg/kg) | ↓ Decrease in NG2+ cells at 14 dpi | |
| MBP | Spinal Cord (in vivo) | This compound (10 mg/kg) | ↑ Increase in MBP density at 14 dpi | |
| p-ERK1/2 | Spinal Cord (in vivo) | This compound (10 mg/kg) | ↑ Increased expression | |
| Myrf | Spinal Cord (in vivo) | This compound (10 mg/kg) | ↑ Increased mRNA and protein expression | |
| Olig2 | Spinal Cord (in vivo) | This compound (10 mg/kg) | ↑ Increased mRNA and protein expression | |
| OPCs | Primary Culture | This compound | ↓ Significant reduction in OPCs | |
| OLs | Primary Culture | This compound | ↑ Significant increase in OLs | |
| CC1 | Spinal Cord (in vivo) | This compound | ↑ Increase in CC1+ mature oligodendrocytes |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)
This protocol is adapted from methodologies described for isolating OPCs from early postnatal rodent brains.
Materials:
-
P2-P3 mouse or rat pups
-
DMEM/F-12 medium
-
OPC Proliferation Medium:
-
DMEM/F-12
-
1x StemPro Neural Supplement
-
1x Penicillin-Streptomycin-Glutamine
-
PDGF-AA (10 ng/mL)
-
bFGF (20 ng/mL)
-
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated flasks/plates
-
Trypsin-EDTA
-
DNase I
-
Oligodendrocyte lineage cell separation reagents (e.g., magnetic-activated cell sorting (MACS) with anti-A2B5 or anti-PDGFRα antibodies)
Procedure:
-
Euthanize P2-P3 pups according to approved animal care protocols.
-
Dissect cortices and remove meninges in ice-cold dissection medium.
-
Mince the tissue and digest with trypsin and DNase I.
-
Generate a single-cell suspension by gentle trituration.
-
Plate the cell suspension onto PDL/PLO-coated flasks in DMEM with 10% FBS.
-
After 7-10 days, a mixed glial culture will be established. Shake flasks overnight on an orbital shaker to dislodge microglia and OPCs.
-
Collect the supernatant containing OPCs and re-plate on a new non-coated flask for 1 hour to remove contaminating microglia.
-
Collect the non-adherent cells, which are enriched for OPCs.
-
(Optional but recommended) Further purify OPCs using MACS with antibodies against OPC surface markers like A2B5 or PDGFRα.
-
Plate purified OPCs on PDL/PLO-coated plates in OPC Proliferation Medium.
Protocol 2: this compound Treatment of Primary OPCs
Materials:
-
Purified primary OPC cultures
-
OPC Differentiation Medium:
-
DMEM/F-12
-
1x StemPro Neural Supplement
-
1x Penicillin-Streptomycin-Glutamine
-
T3 (Triiodothyronine, 30 ng/mL)
-
-
This compound Fumarate (dissolved in DMSO or water)
-
Vehicle control (DMSO or water)
Procedure:
-
Culture purified OPCs in Proliferation Medium until they reach the desired confluency (typically 70-80%).
-
To induce differentiation, switch the medium to OPC Differentiation Medium.
-
Prepare a stock solution of this compound fumarate. A concentration of 3 µM has been used in oligodendrocyte cell lines. For primary cultures, a dose-response experiment is recommended, with concentrations ranging from 100 nM to 10 µM.
-
Add this compound to the differentiation medium at the desired final concentration. Include a vehicle-only control group.
-
Culture the cells for 3-7 days, replacing the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
After the treatment period, cells can be fixed for immunocytochemistry or lysed for protein/RNA analysis.
Experimental Workflow
Caption: Workflow for this compound studies.
Protocol 3: Analysis of Oligodendrocyte Differentiation
Immunocytochemistry (ICC):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against:
-
OPC markers: NG2, PDGFRα, A2B5
-
Mature oligodendrocyte markers: CC1, APC
-
Myelin proteins: Myelin Basic Protein (MBP), Proteolipid Protein (PLP)
-
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of marker-positive cells.
Western Blotting:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., MBP, CNPase, p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
Quantitative PCR (qPCR):
-
Isolate total RNA from cell lysates.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for genes such as Mbp, Plp1, Myrf, and Olig2.
-
Normalize expression to a housekeeping gene (e.g., Gapdh, Actb).
Conclusion
This compound is a valuable tool for studying oligodendrocyte biology and promoting myelination in vitro. By following these protocols, researchers can effectively utilize this compound to induce OPC differentiation and investigate the molecular mechanisms underlying this process. The provided quantitative data and workflow offer a solid foundation for designing experiments aimed at understanding and promoting myelin repair.
References
Application Notes and Protocols: Intraperitoneal Injection of Clemastine in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clemastine (B1669165) is a first-generation antihistamine that has garnered significant interest for its potential therapeutic applications beyond allergy relief, particularly in the field of neuroscience.[1] Preclinical research has highlighted its role in promoting oligodendrocyte differentiation and maturation, which are crucial processes for myelin repair in the central nervous system (CNS).[1][2] Its mechanism of action involves multiple signaling pathways, including the antagonism of muscarinic M1 receptors, activation of the ERK1/2 pathway, and inhibition of neuroinflammatory pathways like p38 MAPK/NLRP3.[1][2] These properties make this compound a valuable compound for investigation in rat models of demyelinating diseases (e.g., multiple sclerosis), spinal cord injury, and other neurological disorders.
This document provides a detailed protocol for the intraperitoneal (IP) administration of this compound in rat models, summarizes key quantitative data from relevant studies, and illustrates its primary signaling pathways.
Quantitative Data Summary
The following table summarizes the effects of this compound administration in various rat and mouse models. While not all studies used intraperitoneal injections, the dosage and effects provide a valuable reference for experimental design.
| Model | Species | Dose & Route of Administration | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | 5 mg/kg/day; Oral (p.o.) | Ameliorated motor and gripping impairments; Alleviated sensory anomalies and depressive-like behavior; Enhanced immunostaining for myelin basic protein (MBP) and Olig2 in corpus callosum and spinal cord. | |
| Pelizaeus-Merzbacher Disease (PMD) Models | Rat | 10-30 mg/kg/day; Subcutaneous (s.c.) | No significant improvement in neurological phenotype, survival, or myelination was observed. A high dose (30 mg/kg) slowed weight gain in one model. | |
| Hypoxia-Induced White Matter Injury | Mouse | 7.5 mg/kg/day; Oral (p.o.) | Determined as the Minimum Effective Dose (MED) that rescued hypoxia-induced hypomyelination and oligodendrocyte differentiation deficits. |
Experimental Protocol: Intraperitoneal (IP) Injection of this compound
This protocol details the materials and procedures for the safe and effective IP administration of this compound to rats.
3.1. Materials
-
This compound fumarate (B1241708) (water-soluble)
-
Sterile vehicle solution (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline - PBS)
-
Sterile syringes (1-3 mL, appropriately sized for injection volume)
-
Sterile needles (23-25 gauge, 5/8" length or less)
-
70% Isopropyl alcohol wipes
-
Weigh scale
-
Appropriate personal protective equipment (PPE)
-
Sharps container
3.2. Preparation of this compound Solution
-
Vehicle Selection: Use a sterile, isotonic vehicle such as 0.9% saline or PBS. The pH should be adjusted to be as close to neutral (~7.0) as possible to minimize irritation.
-
Calculating Concentration:
-
Determine the target dose (e.g., 5-10 mg/kg, based on literature).
-
Determine the injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg. To minimize discomfort, aim for a smaller volume (e.g., 2-5 mL/kg).
-
Calculate the required concentration:
-
Concentration (mg/mL) = Target Dose (mg/kg) / Injection Volume (mL/kg)
-
-
-
Dissolution: Weigh the required amount of this compound fumarate and dissolve it in the sterile vehicle. Ensure complete dissolution. The solution can be gently warmed to room or body temperature before injection to reduce discomfort.
-
Sterility: All solutions for injection must be sterile to prevent infection.
3.3. Injection Procedure
-
Animal Preparation:
-
Weigh the rat accurately on the day of injection to calculate the precise volume.
-
Restrain the animal securely and gently. A two-person technique is often preferred, with one person restraining the rat while the other injects. The animal should be positioned in dorsal recumbency (on its back) with its head slightly lowered.
-
-
Identifying the Injection Site:
-
The injection should be administered in the lower right quadrant of the abdomen. This location avoids critical organs such as the cecum, urinary bladder, and liver.
-
-
Administration:
-
Hold the syringe with the prepared this compound solution.
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
If aspiration is clear, slowly depress the plunger to administer the solution.
-
Withdraw the needle smoothly at the same angle of insertion.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for several minutes for any adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.
-
Apply gentle pressure with sterile gauze if minor bleeding occurs.
-
Monitor the animal's general health, food and water intake, and body weight throughout the study period.
-
Visualization of Signaling Pathways
This compound exerts its effects on CNS cells, particularly oligodendrocytes and microglia, through multiple signaling pathways. The diagrams below illustrate the key mechanisms involved in promoting myelination and reducing neuroinflammation.
Caption: this compound promotes oligodendrocyte differentiation.
Caption: this compound reduces neuroinflammation in microglia.
References
High-throughput screening methods for identifying remyelinating compounds like clemastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) methodologies for the identification of compounds that promote remyelination, with a particular focus on the discovery of clemastine (B1669165). The protocols outlined below are based on established and effective screening platforms, including the innovative micropillar array technology and oligodendrocyte precursor cell (OPC) differentiation assays.
Introduction to Remyelination and High-Throughput Screening
Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), is a critical therapeutic goal for demyelinating diseases such as multiple sclerosis (MS). This process is primarily carried out by oligodendrocytes, which differentiate from oligodendrocyte precursor cells (OPCs). High-throughput screening (HTS) has emerged as a powerful strategy to identify small molecules that can enhance OPC differentiation and subsequent myelination, offering the potential for novel regenerative therapies.
One of the landmark successes in this field was the identification of the antihistamine this compound as a potent remyelinating agent.[1][2] This discovery was made possible by a novel HTS platform that mimics the axonal environment, allowing for the direct assessment of myelination in vitro.[1][2]
High-Throughput Screening Platforms for Remyelination
Several HTS platforms have been developed to identify pro-remyelinating compounds. These can be broadly categorized into two main types: assays that directly measure myelination and assays that measure OPC differentiation as a surrogate for myelination potential.
Micropillar Array Platform (Binary Indicant for Myelination using Micropillar Arrays - BIMA)
This innovative platform provides a high-throughput method to directly assess the ability of oligodendrocytes to form myelin-like sheaths around synthetic structures that mimic the diameter of axons.[3]
Principle: Oligodendrocytes have an intrinsic ability to wrap around structures of an appropriate diameter, even in the absence of neurons. The BIMA platform utilizes arrays of microscopic pillars in a multi-well plate format. When OPCs are cultured on these arrays and induced to differentiate, they extend processes that wrap around the micropillars. This wrapping can be visualized and quantified using high-content imaging, providing a direct measure of myelination.
Advantages:
-
Directly measures membrane wrapping, a key step in myelination.
-
Neuron-free system allows for the study of cell-autonomous effects on oligodendrocytes.
-
Amenable to high-throughput screening in 96- or 384-well formats.
Experimental Workflow:
Caption: Workflow for the Micropillar Array (BIMA) Assay.
Protocol: Micropillar Array Myelination Assay
Materials:
-
96- or 384-well micropillar array plates
-
Poly-D-Lysine (PDL)
-
OPC isolation reagents (e.g., papain, DNase, Percoll)
-
OPC proliferation medium (e.g., DMEM/F12, N2 supplement, PDGF-AA, FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12, N2 supplement, T3)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., 0.1% Triton X-100, 5% normal goat serum in PBS)
-
Primary antibody: anti-Myelin Basic Protein (MBP)
-
Secondary antibody: fluorescently conjugated anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
High-content confocal microscope
Procedure:
-
Plate Preparation:
-
Coat micropillar array plates with PDL overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
-
OPC Isolation and Plating:
-
Isolate OPCs from neonatal rat cortices using established protocols.
-
Plate OPCs onto the micropillar arrays at a density of 10,000-20,000 cells per well in proliferation medium.
-
Culture for 24-48 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Aspirate the proliferation medium and replace it with differentiation medium containing the test compounds at various concentrations. Include appropriate vehicle and positive controls (e.g., T3).
-
Incubate for 3-5 days to allow for oligodendrocyte differentiation and wrapping of the micropillars.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with anti-MBP primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the micropillar arrays using a high-content confocal microscope. Capture z-stacks to visualize the wrapping of the pillars.
-
Use automated image analysis software to quantify the number and intensity of MBP-positive rings around the micropillars. The presence of a ring indicates successful wrapping.
-
OPC Differentiation Assays
These assays are a more common and readily adaptable HTS method that measures the differentiation of OPCs into mature oligodendrocytes, which is a prerequisite for myelination.
Principle: OPCs can be cultured in vitro and induced to differentiate by withdrawing mitogens (e.g., PDGF-AA, FGF-2) and adding differentiation factors (e.g., thyroid hormone T3). The extent of differentiation can be quantified by measuring the expression of mature oligodendrocyte markers, such as Myelin Basic Protein (MBP), using immunocytochemistry and high-content imaging.
Advantages:
-
Relatively straightforward and adaptable to standard HTS workflows.
-
Can be performed with primary OPCs, immortalized cell lines, or stem cell-derived OPCs.
-
High-content imaging allows for the simultaneous measurement of multiple parameters, including cell number, morphology, and marker expression.
Experimental Workflow:
Caption: Workflow for the OPC Differentiation Assay.
Protocol: OPC Differentiation Assay
Materials:
-
96- or 384-well clear-bottom imaging plates
-
Poly-D-Lysine (PDL)
-
OPCs (primary, immortalized, or stem cell-derived)
-
OPC proliferation and differentiation media (as described above)
-
Test compounds and controls
-
Fixation, permeabilization, and blocking solutions (as described above)
-
Primary antibodies: anti-MBP, anti-Olig2 (pan-oligodendrocyte lineage marker)
-
Secondary antibodies: fluorescently conjugated anti-species IgGs
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Plate Preparation:
-
Coat imaging plates with PDL as described for the micropillar assay.
-
-
OPC Plating:
-
Plate OPCs at a suitable density (e.g., 5,000-10,000 cells per well) in proliferation medium.
-
Culture for 24 hours.
-
-
Compound Treatment:
-
Replace the proliferation medium with differentiation medium containing test compounds.
-
Incubate for 72-96 hours.
-
-
Immunocytochemistry:
-
Perform fixation, permeabilization, and blocking as described previously.
-
Incubate with a cocktail of primary antibodies (e.g., anti-MBP and anti-Olig2) overnight at 4°C.
-
Wash and incubate with a cocktail of corresponding secondary antibodies and DAPI for 1 hour.
-
Wash thoroughly.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing channels for DAPI, Olig2, and MBP.
-
Use image analysis software to:
-
Identify all cells by their DAPI-stained nuclei.
-
Identify all cells of the oligodendrocyte lineage by Olig2 staining.
-
Identify mature oligodendrocytes by MBP staining.
-
Calculate the percentage of MBP-positive cells out of the total Olig2-positive cells. This is the primary readout for OPC differentiation.
-
-
Quantitative Data from Remyelination Screens
The following table summarizes quantitative data for several compounds identified in high-throughput screens for their pro-remyelinating activity.
| Compound | Target(s) | Screening Assay | EC50 | Key Findings |
| This compound | Muscarinic Receptors (M1/M3 antagonist) | Micropillar Array, OPC Differentiation | ~100-500 nM | Promotes OPC differentiation and myelination in vitro and in vivo. |
| Benztropine (B127874) | Muscarinic Receptors (M1/M3 antagonist), Dopamine Transporter | OPC Differentiation | ~4.4 nM | Potent inducer of OPC differentiation; enhances remyelination in animal models. |
| Miconazole | Antifungal, CYP51 inhibitor | OPC Differentiation | ~100 nM | Promotes OPC differentiation and remyelination; acts on the cholesterol biosynthesis pathway. |
| Clobetasol | Glucocorticoid Receptor, Smoothened Agonist | OPC Differentiation | ~5 µM | Enhances OPC differentiation and remyelination. |
Signaling Pathways in Oligodendrocyte Differentiation
Several key signaling pathways regulate OPC differentiation and are targeted by pro-remyelinating compounds.
Muscarinic Receptor Signaling
Muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes, are expressed on OPCs and act as negative regulators of differentiation. Antagonism of these receptors by compounds like this compound and benztropine removes this inhibitory signal, promoting differentiation. This process is thought to involve the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Caption: Muscarinic Receptor Signaling in OPC Differentiation.
Cholesterol Biosynthesis Pathway
Recent studies have revealed that a significant number of pro-remyelinating compounds, including miconazole, inhibit enzymes within the cholesterol biosynthesis pathway, such as CYP51. Inhibition of this pathway leads to the accumulation of specific sterol intermediates that promote OPC differentiation.
Caption: Role of the Cholesterol Biosynthesis Pathway.
Conclusion
The development of innovative high-throughput screening platforms has revolutionized the search for remyelinating therapeutics. The micropillar array and OPC differentiation assays have proven to be robust and effective methods for identifying promising compounds like this compound. A deeper understanding of the underlying signaling pathways, including muscarinic receptor antagonism and modulation of cholesterol biosynthesis, will further guide the development of the next generation of remyelination-promoting drugs. These application notes and protocols provide a framework for researchers to implement these powerful screening strategies in their own drug discovery efforts.
References
- 1. EP2935663A1 - Micropillar arrays for assaying myelination - Google Patents [patents.google.com]
- 2. Novel Remyelination Assay Allows High-Throughput Drug Screening | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 3. Micropillar arrays as a high-throughput screening platform for therapeutics in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Clemastine Fumarate to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of clemastine (B1669165) fumarate (B1241708) to mice, drawing from established experimental protocols. The information presented herein is intended to ensure proper dosage, preparation, and administration for reproducible and effective in vivo studies.
Overview and Mechanism of Action
This compound fumarate is a first-generation antihistamine with anticholinergic properties, acting as a selective histamine (B1213489) H1 receptor antagonist.[1][2][3] Recent research has highlighted its potential to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[2][4] This has led to its investigation as a potential therapeutic agent for demyelinating diseases such as multiple sclerosis and for conditions like preterm white matter injury.[4][5][6]
Below is a diagram illustrating the proposed mechanism of action for this compound in promoting myelination.
Caption: Proposed mechanism of this compound fumarate in promoting oligodendrocyte differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of this compound fumarate to mice, based on a study investigating its effects on preterm white matter injury.[7][8][9][10]
Table 1: Dosage Information for Oral Gavage in Mice
| Parameter | Value | Reference |
| Drug | This compound Fumarate | [7][11] |
| Vehicle | Saline | [7][11] |
| Route of Administration | Oral Gavage | [7][11] |
| Frequency | Once daily | [7][11] |
| Tested Dosages | 0.5, 2.0, 7.5, 10 mg/kg/day | [5][7][12] |
| Minimum Effective Dose (MED) | 7.5 mg/kg/day | [7][8][12] |
| Previously Reported Effective Dose | 10 mg/kg/day | [5][11][13] |
Table 2: Pharmacokinetic Parameters at Steady-State (7.5 mg/kg/day)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 44.0 | ng/mL | [7][8][9] |
| t½ (Half-life) | 4.6 | hours | [7][8][9] |
| AUC24 (Area Under the Curve, 24h) | 280.1 | ng*hr/mL | [7][8][9] |
| Tmax (Time to Cmax) | 0.5 | hours | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation and oral administration of this compound fumarate to mice.
3.1. Materials and Equipment
-
This compound fumarate powder (e.g., from Selleckchem)[7][11]
-
Sterile 0.9% saline solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, to aid dissolution)
-
Analytical balance
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
3.2. Preparation of Dosing Solution
-
Calculate the Required Amount: Determine the total amount of this compound fumarate needed based on the number of mice, their average weight, the desired dose (e.g., 7.5 mg/kg), and the total volume to be administered per mouse (typically 5-10 mL/kg).
-
Weighing: Accurately weigh the calculated amount of this compound fumarate powder using an analytical balance. The dosage should be based on the weight of the this compound fumarate salt.[7][11]
-
Dissolution:
-
Transfer the weighed powder into a suitable container (e.g., a sterile microcentrifuge tube).
-
Add the calculated volume of sterile saline to achieve the final desired concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If dissolution is difficult, gentle warming or brief sonication may be used.[1]
-
Note on Solubility: While saline has been successfully used as a vehicle, this compound fumarate has limited aqueous solubility (approximately 0.3 mg/mL in PBS, pH 7.2).[3] For higher concentrations, the use of a small amount of a solubilizing agent like DMSO followed by dilution in saline may be necessary, but care must be taken to ensure the final concentration of the agent is non-toxic to the animals.[2][3] It is recommended to prepare fresh solutions daily.[3]
-
3.3. Oral Administration Protocol (Oral Gavage)
The following diagram outlines the workflow for the daily oral administration of this compound fumarate to mice.
Caption: Experimental workflow for daily oral gavage of this compound fumarate in mice.
-
Animal Handling: Handle mice gently to minimize stress. Acclimatize them to handling and the gavage procedure if possible.
-
Weighing: Weigh each mouse immediately before dosing to ensure accurate volume calculation for the target dose (mg/kg).
-
Dose Calculation: Calculate the exact volume of the this compound fumarate solution to be administered to each mouse.
-
Syringe Preparation: Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle.
-
Restraint: Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Administration:
-
Insert the gavage needle into the side of the mouse's mouth.
-
Gently guide the needle along the roof of the mouth towards the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.[11] In studies with neonatal mice, no sedation or overt behavioral abnormalities were observed.[7][11]
Experimental Considerations
-
Animal Model: The provided dosages and protocols have been validated in a neonatal mouse model of preterm white matter injury.[7] Researchers should consider the age, strain, and health status of their mice, as these factors may influence the drug's pharmacokinetics and effects.
-
Control Group: A control group receiving the vehicle (saline) only should always be included in the experimental design.[7][11]
-
Ethical Approval: All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fumarate | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum effective dose of this compound in a mouse model of preterm white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clemastine Fumarate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with clemastine (B1669165) fumarate (B1241708) in aqueous buffers.
Troubleshooting Guide
This guide is designed to help you resolve common issues with this compound fumarate solubility during your experiments.
Issue 1: this compound fumarate is not dissolving in my aqueous buffer (e.g., PBS).
-
Question: I'm trying to dissolve this compound fumarate in PBS (pH 7.2), but it's not going into solution. What am I doing wrong?
-
Answer: this compound fumarate has very low solubility in neutral aqueous buffers like PBS. The reported solubility in PBS at pH 7.2 is approximately 0.3 mg/mL.[1] If your target concentration is higher than this, you will encounter solubility issues. It is also important to note that aqueous solutions of this compound fumarate are not recommended for storage for more than one day.[1]
Troubleshooting Steps:
-
Verify your concentration: Ensure your target concentration does not exceed 0.3 mg/mL in PBS.
-
Initial Stock Solution in Organic Solvent: For higher concentrations, it is recommended to first prepare a stock solution in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] Be mindful that organic solvents can have physiological effects, so the final concentration in your working solution should be minimal.[1]
-
Explore Alternative Solubilization Methods: If an organic solvent-free solution is required, consider the methods outlined below.
-
Issue 2: My experiment requires a higher concentration of this compound fumarate in an aqueous solution.
-
Question: How can I prepare a concentrated aqueous solution of this compound fumarate for my in vivo or in vitro studies?
-
Answer: Several methods can significantly enhance the aqueous solubility of this compound fumarate. These include the use of co-solvents, cyclodextrins, and organic acid buffers.
Recommended Solutions:
-
Co-solvent Systems: Formulations using a combination of solvents can improve solubility. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective.
-
Organic Acid Buffers: The use of organic acids or their salts as solubilizing agents can dramatically increase this compound fumarate's solubility. Buffers made with citrate (B86180), acetate, maleate, or fumarate have been shown to be particularly effective.
-
Issue 3: Precipitation occurs when I dilute my this compound fumarate stock solution into my aqueous experimental medium.
-
Question: I prepared a stock solution of this compound fumarate in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?
-
Answer: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the concentration of the good solvent (DMSO) is diluted.
Preventative Measures:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound fumarate in your medium.
-
Optimize the Co-solvent System: If a higher concentration is necessary, incorporating a co-solvent system directly into your final formulation can help maintain solubility.
-
Utilize Cyclodextrins: Preparing a this compound fumarate-cyclodextrin complex can prevent precipitation upon dilution into aqueous media.
-
Gentle Warming and Sonication: In some cases, gentle warming and/or sonication can help redissolve small amounts of precipitate, but care must be taken to avoid degradation of the compound or other components in your medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound fumarate in common solvents? A1: The solubility of this compound fumarate varies significantly depending on the solvent. Refer to the table below for a summary of its solubility in various solvents.
Q2: Can I prepare a concentrated stock solution of this compound fumarate in water? A2: No, this compound fumarate is practically insoluble in water. A concentrated stock solution should be prepared in an appropriate organic solvent like DMSO.
Q3: How does pH affect the solubility of this compound fumarate? A3: The solubility of this compound fumarate is pH-dependent. Using buffer systems with organic acid salts, such as citrate or acetate, at specific pH values can dramatically enhance its solubility. For instance, a citrate-buffered solution at a final pH of 5.8 resulted in a this compound fumarate concentration of 47.0 mg/mL.
Q4: Are there any ready-to-use formulations for increasing this compound fumarate solubility? A4: While you may need to prepare the formulation in your lab, there are established protocols using co-solvents or cyclodextrins that can be followed to achieve a clear, soluble solution.
Q5: For how long can I store my this compound fumarate solutions? A5: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for extended periods. However, aqueous solutions of this compound fumarate are not recommended for storage for more than one day. It is always best to prepare fresh aqueous working solutions for your experiments.
Quantitative Data Summary
The following tables summarize the solubility of this compound fumarate in various solvents and the effectiveness of different solubilization methods.
Table 1: Solubility of this compound Fumarate in Various Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~0.3 mg/mL | |
| Water | 0.67 mg/mL (requires sonication) | |
| DMSO | 2.5 mg/mL, 11 mg/mL, 11.67 mg/mL, 20 mM | |
| Ethanol | 0.1 mg/mL | |
| Dimethyl Formamide (DMF) | 1.6 mg/mL | |
| Methanol | Slightly soluble |
Note: Solubility values can vary between different sources and batches.
Table 2: Enhanced Solubility of this compound Fumarate Using Organic Acid Salt Buffers
| Buffer System (0.5 M) | Final pH | This compound Fumarate Concentration (mg/mL) | Reference |
| Citrate | 5.8 | 47.0 | |
| Acetate | 5.7 | 24.0 | |
| Fumarate | 5.5 | 82.1 | |
| Maleate | 5.4 | 82.1 |
Table 3: Co-Solvent Formulations for this compound Fumarate
| Formulation | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Fumarate Solution using an Organic Acid Buffer
This protocol is based on the principle that organic acid salts can significantly enhance the solubility of this compound fumarate.
Materials:
-
This compound Fumarate
-
Citric Acid
-
Sodium Hydroxide (NaOH)
-
Purified Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 0.5 M Citrate Buffer:
-
Dissolve the appropriate amount of citric acid in purified water to make a 0.5 M solution.
-
Adjust the pH of the solution to the desired value (e.g., pH 4-6) using a concentrated NaOH solution. Caution: The reaction can be exothermic.
-
Bring the final volume to the desired amount with purified water.
-
-
Dissolve this compound Fumarate:
-
Add an excess amount of this compound fumarate to the prepared 0.5 M citrate buffer.
-
Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Filtration and Concentration Determination:
-
After 24 hours, filter the suspension through a suitable filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Determine the concentration of this compound fumarate in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Preparation of a this compound Fumarate Solution using a Co-solvent System
This protocol is adapted from a formulation shown to achieve a clear solution of this compound fumarate.
Materials:
-
This compound Fumarate
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the Co-solvent Mixture:
-
In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution, you would add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
Dissolve this compound Fumarate:
-
Weigh the desired amount of this compound fumarate and add it to the co-solvent mixture.
-
Vortex thoroughly until the this compound fumarate is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
This formulation should yield a clear solution with a solubility of at least 1.43 mg/mL.
-
Visualizations
Caption: A flowchart for troubleshooting this compound fumarate solubility.
References
Technical Support Center: Mitigating Clemastine-Induced Sedation in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter clemastine-induced sedation as a confounding factor in their animal research models.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with This compound (B1669165).
Q1: My animal model is exhibiting excessive sedation after this compound administration, which is interfering with my behavioral assessments. How can I reduce this effect?
A1: Excessive sedation is a known side effect of this compound due to its action as a first-generation antihistamine that crosses the blood-brain barrier.[1][2] Here are several strategies to mitigate this issue:
-
Dose Optimization: Sedation is a dose-dependent side effect. Conduct a pilot study to determine the minimum effective dose (MED) of this compound for your desired therapeutic effect that produces the least sedation. A study in a mouse model of preterm white matter injury found that a dose of 7.5 mg/kg/day rescued hypoxia-induced hypomyelination without causing overt behavioral abnormalities or sedation.[3][4] Doses as low as 0.5 and 2 mg/kg/day have also been explored.[5]
-
Timing of Behavioral Testing: The sedative effects of this compound typically have a specific time course. In humans, peak plasma concentrations are reached in 2-4 hours, and the effects can last for 10-12 hours. Pharmacokinetic studies in mice have shown a half-life of approximately 4.6 hours. Consider conducting behavioral tests during the descending phase of the sedative effect, several hours after administration, once the desired therapeutic effect has been established.
-
Acclimation and Habituation: Ensure a thorough acclimation period for the animals to the housing facility and habituation to the experimental procedures and apparatus. This will help minimize stress and novelty-induced changes in activity that could be mistaken for or worsen sedation.
-
Control Groups: Always include a vehicle-treated control group to differentiate between sedation-induced behavioral changes and other experimental effects. A positive control group treated with a known sedative can also help to characterize the sedative profile of your this compound dose.
Q2: How can I distinguish between cognitive impairment and sedation in my behavioral tasks?
A2: This is a critical experimental question. Here are some approaches:
-
Multiple Behavioral Assays: Utilize a battery of behavioral tests that assess different domains. For example, combine a test sensitive to sedation and motor impairment (like the rotarod test) with a test that has a more significant cognitive component (like the Morris water maze or passive avoidance test). If an animal performs poorly on both, sedation is a likely confounding factor. If performance is impaired only on the cognitive task, it may suggest a more specific cognitive deficit.
-
Varying Cognitive Load: Within a single task, if possible, vary the cognitive load. If the performance deficit is consistent across all levels of difficulty, sedation is more likely the cause.
-
Pharmacokinetic-Pharmacodynamic Modeling: Correlate the time course of the behavioral impairment with the plasma and brain concentrations of this compound. If the impairment directly tracks the drug concentration, it is more likely a direct sedative effect.
Q3: Is it possible for animals to develop tolerance to the sedative effects of this compound?
A3: Yes, tolerance to the sedative effects of first-generation antihistamines can develop with repeated administration. A study on diphenhydramine, another first-generation antihistamine, showed that tolerance to its sedative effects developed within four days of twice-daily administration. If your experimental design involves chronic this compound administration, it is possible that the initial sedative effects will diminish over time. It is important to account for this potential adaptation in your experimental timeline and interpretation of behavioral data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced sedation?
A1: this compound induces sedation primarily through two mechanisms:
-
Histamine (B1213489) H1 Receptor Antagonism: this compound crosses the blood-brain barrier and blocks histamine H1 receptors in the central nervous system (CNS). Histamine in the CNS is involved in promoting wakefulness, and by blocking its action, this compound produces a sedative effect.
-
Anticholinergic Activity: this compound also has anticholinergic properties, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors. This action in the CNS can also contribute to drowsiness and sedation.
Q2: Are there any alternatives to this compound that are less sedating?
A2: Yes, second-generation antihistamines (e.g., loratadine, fexofenadine) are designed to have reduced penetration of the blood-brain barrier and are therefore significantly less sedating than first-generation antihistamines like this compound. However, if the therapeutic goal is related to this compound's specific properties (e.g., promoting remyelination), switching to a different antihistamine may not be a viable option.
Q3: What are the typical doses of this compound used in mouse models?
A3: Doses in mouse studies can vary depending on the research question. Doses ranging from 0.5 mg/kg/day to 10 mg/kg/day have been used in models of white matter injury. A dose of 7.5 mg/kg/day has been identified as the minimum effective dose for promoting oligodendrocyte differentiation and myelination in a neonatal mouse model of hypoxia, with no observable sedation at this dose.
Q4: Can environmental enrichment help mitigate the sedative effects of this compound?
A4: While not directly studied for this compound-induced sedation, environmental enrichment has been shown to decrease anxiety-like behaviors and increase activity in mice. It can also attenuate stress responses. A more active and less stressed animal may be less susceptible to the behavioral manifestations of sedation. Therefore, providing an enriched environment with novel objects, social housing, and opportunities for exercise could potentially help counteract some of the hypoactivity associated with this compound.
Data Presentation
Table 1: this compound Dosage and Effects in Mouse Models
| Dose (mg/kg/day) | Administration Route | Animal Model | Observed Effects | Sedation Noted | Reference |
| 10 | Oral Gavage | Hypoxia-induced white matter injury | Enhanced myelination and functional recovery | Not explicitly stated, but implied as a potential side effect to be minimized | |
| 7.5 | Oral Gavage | Hypoxia-induced white matter injury | Rescued hypoxia-induced hypomyelination | No overt sedation or behavioral abnormalities | |
| 2 | Oral Gavage | Hypoxia-induced white matter injury | No significant increase in oligodendrocyte differentiation | Not reported | |
| 0.5 | Oral Gavage | Hypoxia-induced white matter injury | No significant increase in oligodendrocyte differentiation | Not reported |
Table 2: Pharmacokinetic Parameters of this compound in Neonatal Mice (7.5 mg/kg oral dose)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 44.0 | ng/mL | |
| t½ (Half-life) | 4.6 | hours | |
| AUC24 (Area Under the Curve over 24h) | 280.1 | ng*hr/mL |
Experimental Protocols
Protocol 1: Dose-Response Pilot Study for Sedation Assessment
Objective: To determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal sedation.
Methodology:
-
Animal Groups: Divide animals into at least four groups: Vehicle control, Low-dose this compound (e.g., 2 mg/kg), Mid-dose this compound (e.g., 5 mg/kg), and High-dose this compound (e.g., 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: At the expected time of peak plasma concentration (e.g., 2-4 hours post-administration), subject the animals to a battery of behavioral tests to assess sedation and motor coordination.
-
Open Field Test: Place the animal in an open field arena and record locomotor activity (total distance traveled, rearing frequency) for a set period (e.g., 10-15 minutes). A significant decrease in activity compared to the vehicle group indicates sedation.
-
Rotarod Test: Place the animal on an accelerating rotating rod and record the latency to fall. A decreased latency to fall indicates impaired motor coordination, a common sign of sedation.
-
-
Data Analysis: Analyze the behavioral data to identify the dose at which sedative effects become significant. Correlate these findings with the therapeutic outcomes measured in your specific disease model.
Protocol 2: Assessing Sedation with the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic and sedative effects of this compound.
Methodology:
-
Apparatus: The EPM consists of two open and two enclosed arms elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Interpretation:
-
A decrease in the total number of arm entries is indicative of hypoactivity and can be a measure of sedation.
-
The percentage of time spent in the open arms and the number of open arm entries are measures of anxiety-like behavior.
-
Visualizations
References
- 1. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum effective dose of this compound in a mouse model of preterm white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of clemastine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of clemastine (B1669165) in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound being studied for neurodegenerative diseases?
A1: this compound, a first-generation antihistamine, has been identified as a potent promoter of oligodendrocyte precursor cell (OPC) differentiation and remyelination.[1][2][3] Its therapeutic potential in diseases like multiple sclerosis is primarily attributed to its ability to enhance myelin repair.[1][2]
Q2: What are the major known off-target effects of this compound that can confound experimental results?
A2: this compound has several well-documented off-target effects that can influence cellular assays. These include:
-
Anticholinergic activity: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes.
-
hERG channel inhibition: It is a potent inhibitor of the human Ether-à-go-go-related gene (hERG) potassium channel, which can have implications for cardiotoxicity and cellular ion homeostasis.
-
P2X7 receptor modulation: this compound can potentiate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.
-
Autophagy induction: It can enhance autophagy, a cellular degradation process, by suppressing the mTOR signaling pathway.
-
Effects on microglia: this compound can modulate microglia activation and the release of inflammatory mediators.
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: The concentration at which off-target effects become significant can vary depending on the cell type and assay conditions. However, some general observations have been made:
-
In vitro studies on OPC differentiation often use this compound in the low micromolar range (e.g., 1 µM).
-
Potentiation of the P2X7 receptor has been observed with this compound concentrations around 30 µM.
-
In vivo studies have used a range of doses, with some reporting altered microglial responses at higher concentrations.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
Problem 1: Observing unexpected changes in cell viability or proliferation.
-
Possible Cause: This could be due to off-target effects on the hERG channel, leading to ion imbalance, or potentiation of P2X7 receptors, which can trigger cell death pathways like pyroptosis.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that promotes the desired effect (e.g., OPC differentiation) with minimal impact on cell viability.
-
Use specific antagonists as controls:
-
To investigate hERG channel involvement, co-treat with a known hERG channel blocker that is structurally distinct from this compound.
-
To assess the role of P2X7, use a selective P2X7 receptor antagonist, such as A-438079 or JNJ-54175446.
-
-
Monitor for markers of apoptosis and pyroptosis: Use assays such as TUNEL staining, caspase activation assays, or LDH release assays to determine if cell death pathways are being activated.
-
Problem 2: Difficulty in distinguishing between direct effects on oligodendrocytes and indirect effects via microglia.
-
Possible Cause: this compound can influence both oligodendrocytes and microglia. Observed effects on myelination could be a result of direct action on OPCs or an indirect consequence of altered microglial function.
-
Troubleshooting Steps:
-
Use purified cell cultures: Conduct experiments on isolated OPC cultures and isolated microglia cultures to dissect the cell-type-specific effects of this compound.
-
Employ co-culture systems with specific inhibitors: In an OPC-microglia co-culture, use inhibitors of microglial activation (e.g., minocycline) to see if this abrogates the effects of this compound on OPCs.
-
Analyze cell-specific markers: Use immunocytochemistry or flow cytometry to quantify changes in markers for OPC differentiation (e.g., MBP, O4) and microglial activation states (e.g., Iba1, CD68, iNOS).
-
Problem 3: Results suggest autophagy is involved, but the mechanism is unclear.
-
Possible Cause: this compound can induce autophagy by inhibiting the mTOR pathway.
-
Troubleshooting Steps:
-
Monitor autophagy markers: Perform western blotting for LC3-II/LC3-I ratio and p62/SQSTM1 levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.
-
Use autophagy inhibitors: Co-treat with known autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) to see if the observed effects of this compound are reversed.
-
Analyze the mTOR pathway: Perform western blotting for phosphorylated and total levels of mTOR and its downstream targets like p70S6K to confirm inhibition of this pathway.
-
Quantitative Data Summary
| Target/Effect | Species/Cell Type | Assay Type | This compound Concentration/IC50 | Reference |
| On-Target | ||||
| OPC Differentiation | Mouse | In vitro culture | 1 µM | |
| Off-Target | ||||
| hERG Channel Inhibition | Human (HEK293 cells) | Patch clamp | IC50: 12 nM | |
| Muscarinic Receptor (M1/M3) Antagonism | - | Binding assays | High affinity | |
| P2X7 Receptor Potentiation | Human (HEK293 cells) | Whole-cell recording | 30 µM | |
| Microglia Activation (inhibition of pro-inflammatory mediators) | Mouse (BV2 cells) | In vitro culture | Dose-dependent effects observed | |
| Autophagy Induction | Mouse (AD model) | In vivo | - |
Experimental Protocols
Protocol 1: Validating On-Target OPC Differentiation vs. Off-Target Microglial Effects
Objective: To distinguish the direct effects of this compound on OPC differentiation from its indirect effects mediated by microglia.
Methodology:
-
Cell Culture:
-
Culture primary mouse OPCs and primary mouse microglia in separate flasks.
-
Establish a co-culture system by seeding OPCs on poly-D-lysine coated plates and adding microglia at a 1:10 ratio (microglia:OPCs).
-
-
Experimental Groups:
-
Group A (OPC monoculture): Vehicle control, this compound (1 µM).
-
Group B (Microglia monoculture): Vehicle control, this compound (1 µM).
-
Group C (Co-culture): Vehicle control, this compound (1 µM), this compound + P2X7 antagonist (e.g., 10 µM A-438079).
-
-
Treatment:
-
Treat cells for 72 hours, replacing the media with fresh treatment every 48 hours.
-
-
Analysis:
-
OPC Differentiation (Group A & C): Fix cells and perform immunocytochemistry for myelin basic protein (MBP) and oligodendrocyte marker O4. Quantify the percentage of MBP-positive and O4-positive cells.
-
Microglial Activation (Group B & C): Collect supernatant to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA. Lyse cells for western blot analysis of iNOS and Arginase-1.
-
Protocol 2: Assessing this compound-Induced Autophagy
Objective: To determine if this compound induces autophagy in a neuronal cell line.
Methodology:
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.
-
-
Experimental Groups:
-
Vehicle control
-
This compound (e.g., 5 µM)
-
This compound + Chloroquine (50 µM, added 4 hours prior to harvest)
-
Positive control (e.g., Rapamycin, 200 nM)
-
-
Treatment:
-
Treat cells for 24 hours.
-
-
Analysis:
-
Western Blot: Lyse cells and perform western blotting for LC3B and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate autophagy induction. The accumulation of LC3-II in the presence of chloroquine confirms autophagic flux.
-
Fluorescence Microscopy: Transfect cells with a GFP-LC3 plasmid. After treatment, fix cells and visualize the formation of GFP-LC3 puncta, which represent autophagosomes.
-
Visualizations
Caption: Overview of this compound's on-target and major off-target pathways.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
Caption: Simplified signaling pathway for this compound-induced autophagy via mTOR inhibition.
References
- 1. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]
- 3. This compound | MS Trust [mstrust.org.uk]
Understanding clemastine-induced impairment of developmental myelination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of clemastine (B1669165) on developmental myelination.
Frequently Asked Questions (FAQs)
Q1: What is the established role of this compound in the context of myelination?
A1: this compound is an FDA-approved first-generation antihistamine (H1 antagonist) that also exhibits anticholinergic properties, notably as a muscarinic M1 receptor antagonist.[1][2] It has been identified as a promising pro-myelinating agent, primarily for its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[3][4][5] This has led to its investigation as a potential therapy for demyelinating diseases like multiple sclerosis (MS).[6][7][8]
Q2: Does this compound enhance myelination during brain development?
A2: Contrary to its effects in promoting remyelination in disease models, recent studies indicate that this compound treatment during the active period of developmental myelination can be detrimental. Despite increasing the number of mature oligodendrocytes, this compound administration in neonatal mice has been shown to impair overall myelination.[6][9][10][11] This results in a reduced number of myelinated axons, thinner myelin sheaths, and decreased nerve conduction velocity.[6][9]
Q3: What is the proposed mechanism for this compound-induced impairment of developmental myelination?
A3: The exact mechanism is still under investigation, but a leading hypothesis involves microglia. While this compound promotes oligodendrocyte differentiation, it may negatively impact other cells crucial for myelination.[6][9] Specifically, this compound treatment has been shown to reduce the population of CD11c+ microglia, a cell type necessary for proper developmental myelination.[2][9] It also decreases the levels of insulin-like growth factor 1 (IGF-1), a key signaling molecule in myelination.[6][9] This suggests that this compound's impact on the microglia-oligodendrocyte crosstalk may override the benefits of increased oligodendrocyte numbers, leading to a net impairment of myelin formation during development.[6][9]
Q4: How does the developmental context change this compound's effect?
A4: The differing effects of this compound likely stem from the distinct cellular and molecular environments of developmental myelination versus remyelination after injury. Developmental myelination is a precisely timed process involving complex interactions between neurons, OPCs, microglia, and astrocytes. Remyelination occurs in an inflammatory and gliotic environment where promoting OPC differentiation is a primary bottleneck. This compound's pro-differentiation effect is beneficial in the latter context. However, during development, its interference with microglial function appears to disrupt the coordinated process of myelin sheath formation and wrapping, leading to a negative outcome.[9][12]
Q5: What is the proposed signaling pathway for this compound's effect on OPC differentiation?
A5: this compound is thought to promote OPC differentiation primarily through its antagonism of muscarinic receptors (MRs), particularly the M1 subtype, on OPCs.[13][14][15] This action is believed to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is crucial for myelination.[12][13][14] The activation of ERK1/2 subsequently increases the expression of key transcription factors like Myrf and Olig2, driving the maturation of OPCs into oligodendrocytes.[13][14]
Troubleshooting Guide
Issue 1: I'm treating neonatal mice with this compound and my immunohistochemistry shows an increase in mature oligodendrocyte markers (e.g., CC1/APC), but electron microscopy reveals poor myelination.
-
Explanation: This is the paradoxical effect reported in the literature.[9] this compound effectively promotes the differentiation of OPCs into mature oligodendrocytes, which is what you are observing with markers like CC1. However, these newly formed oligodendrocytes may be inefficient at myelinating axons or the overall process may be disrupted.
-
Troubleshooting Steps:
-
Quantify Myelination Directly: Do not rely solely on oligodendrocyte counts. Perform quantitative analysis using transmission electron microscopy (TEM) to measure the g-ratio (axon diameter / total fiber diameter), myelin thickness, and the percentage of myelinated axons.[9] A higher g-ratio indicates a thinner myelin sheath.
-
Assess Nerve Function: Measure the conduction velocity of myelinated fibers (e.g., in the corpus callosum) using electrophysiology. A decrease in velocity is a functional indicator of impaired myelination.[9]
-
Analyze Microglia: Use markers like Iba1 and CD11c to quantify microglial populations in your regions of interest. A reduction in CD11c+ microglia could explain the disconnect between oligodendrocyte numbers and myelination status.[6][9]
-
Measure Growth Factors: Perform ELISA or qPCR to measure levels of key growth factors like IGF-1 in brain tissue.[6][9]
-
Issue 2: My in vitro experiments show that this compound robustly promotes OPC differentiation, but this doesn't translate to enhanced myelination in vivo in my developmental model.
-
Explanation: This highlights the limitations of in vitro systems, which typically consist of purified OPCs or co-cultures that lack the full cellular complexity of the developing brain, particularly the intricate role of microglia.[9] The pro-differentiating effect on OPCs is real, but in the in vivo developmental context, this effect is overshadowed by negative impacts on other cellular processes.[2][6]
-
Troubleshooting Steps:
-
Introduce Microglia: Consider triple co-culture systems (neurons, OPCs, microglia) to better recapitulate the in vivo environment and study the specific impact of this compound on microglia-OPC interactions.
-
Validate with In Vivo Data: Always confirm in vitro findings with in vivo developmental studies. The in vivo functional outcome (myelination and conduction velocity) is the critical endpoint.
-
Issue 3: I'm unsure of the correct dosage and administration route for this compound in neonatal mice.
-
Explanation: The dosage and timing are critical. Studies reporting impaired developmental myelination have used a specific treatment window that coincides with peak myelination in the mouse brain.
-
Recommended Protocol: Based on published studies, a common protocol is daily intraperitoneal (i.p.) injections of this compound at 50 mg/kg, starting from postnatal day 5 (P5) to P20.[9] Control animals should receive vehicle injections on the same schedule. Be aware that other studies in different contexts (e.g., injury models) have used different dosages, such as 10 mg/kg.[10][16]
Quantitative Data Summary
Table 1: Effect of this compound (50 mg/kg/day, P5-P20) on Myelination Parameters in Mouse Corpus Callosum
| Parameter | Control Group | This compound-Treated Group | Outcome | Reference |
| Mature Oligodendrocytes (APC+) | Baseline | Increased | More oligodendrocytes | [9] |
| Conduction Velocity | Baseline | Decreased | Impaired nerve function | [9] |
| Number of Myelinated Axons | Baseline | Reduced | Fewer axons myelinated | [9] |
| g-ratio (small caliber axons) | Baseline | Increased | Thinner myelin sheaths | [9] |
| CD11c+ Microglia Count | Baseline | Reduced | Depletion of key microglia subtype | [9] |
| IGF-1 Levels | Baseline | Decreased | Reduction in essential growth factor | [9] |
Data synthesized from Palma-Gutiérrez, et al. (2022).
Key Experimental Protocols
1. Animal Treatment Protocol
-
Animals: C57BL/6 wild-type mice.[9]
-
Treatment Window: Postnatal day 5 (P5) to P20, a period of active myelination.[9]
-
Drug: this compound fumarate.
-
Dosage: 50 mg/kg/day.[9]
-
Administration: Daily intraperitoneal (i.p.) injection.
-
Vehicle Control: Saline or other appropriate vehicle administered on the same schedule.[9]
-
Endpoint: Tissue collection and analysis at P21 or later time points.
2. Immunohistochemistry (IHC)
-
Objective: To quantify OPCs and mature oligodendrocytes.
-
Procedure:
-
Perfuse animals with 4% paraformaldehyde (PFA).
-
Prepare cryosections of the brain (e.g., corpus callosum).
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with corresponding fluorescent secondary antibodies.
-
Counterstain with DAPI.
-
Image using confocal microscopy and quantify cell numbers using image analysis software.
-
3. Transmission Electron Microscopy (TEM) for g-ratio Analysis
-
Objective: To assess myelin thickness and the number of myelinated axons.
-
Procedure:
-
Perfuse animals with a glutaraldehyde/paraformaldehyde fixative solution.
-
Dissect the region of interest (e.g., corpus callosum).
-
Post-fix in osmium tetroxide.
-
Dehydrate through an ethanol (B145695) series.
-
Embed in resin.
-
Cut ultrathin sections (70-90 nm).
-
Stain with uranyl acetate (B1210297) and lead citrate.
-
Image sections using a transmission electron microscope.
-
Analysis: Use image analysis software to measure the inner diameter (axon) and outer diameter (axon + myelin) of hundreds of fibers. Calculate the g-ratio (inner diameter / outer diameter). Count the total number of myelinated versus unmyelinated axons in a defined area.[9]
-
Visualizations
Caption: Paradoxical effects of this compound on developmental myelination.
Caption: Workflow for studying this compound's developmental effects.
Caption: Proposed signaling pathway for OPC differentiation.
References
- 1. This compound Induces an Impairment in Developmental Myelination [ouci.dntb.gov.ua]
- 2. Frontiers | this compound Induces an Impairment in Developmental Myelination [frontiersin.org]
- 3. Frontiers | this compound Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]
- 4. This compound | MS Trust [mstrust.org.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Induces an Impairment in Developmental Myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 9. This compound Induces an Impairment in Developmental Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | The potential of repurposing this compound to promote remyelination [frontiersin.org]
- 13. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]
- 15. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Axonal Myelination: this compound Attenuates Cognitive Impairment in a Rat Model of Diffuse Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Clemastine-Associated Disability Acceleration in Progressive MS
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is based on recent clinical trial data and is not a substitute for professional medical advice.
Recent findings from the TRAP-MS clinical trial have unexpectedly revealed that clemastine (B1669165) fumarate (B1241708), a compound previously investigated for its remyelinating potential, may accelerate disability in some individuals with progressive multiple sclerosis (MS).[1][2] This document serves as a technical resource to understand these findings, offering troubleshooting guides for researchers observing similar adverse outcomes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What was the primary evidence suggesting this compound could accelerate disability in progressive MS?
A1: The this compound arm of the Phase 1/2 TRAP-MS trial (NCT03109288) was halted after 3 out of 9 participants experienced an accumulation of disability more than five times faster than their baseline progression rate.[2][3] This triggered the protocol-defined safety stopping criteria.[2] In contrast, none of the 55 patients treated with other therapies in the trial triggered these safety criteria.[2]
Q2: What is the proposed biological mechanism for this accelerated disability?
A2: The leading mechanism is the enhancement of pyroptosis , a highly inflammatory form of programmed cell death.[1][4] Mechanistic studies showed that in the presence of extracellular adenosine (B11128) triphosphate (ATP), this compound activates the inflammasome and induces pyroptosis in macrophages and, critically, in oligodendrocytes (the myelin-producing cells of the central nervous system).[5][6] This effect is mediated by the purinergic receptor P2RX7 , which is highly expressed on these cell types.[1][5]
Q3: Weren't previous trials on this compound in MS positive?
A3: Yes. The earlier Phase 2 ReBUILD trial (NCT02040298) showed that this compound could improve nerve impulse speed, measured by visual evoked potentials (VEP), in people with relapsing forms of MS, suggesting successful myelin repair.[7][8] However, the TRAP-MS trial focused on patients with progressive MS who were experiencing disability worsening independent of new lesion activity, a different disease context that may have unmasked this toxic effect.[1][6]
Q4: What other clinical or biological changes were observed in patients who worsened on this compound?
A4: Patients who experienced accelerated disability also showed signs of a systemic pro-inflammatory state.[4][9] This included increased body weight, elevated total and LDL cholesterol, and higher levels of inflammatory markers like C-reactive protein (CRP) and erythrocyte sedimentation rate.[1][2] Cerebrospinal fluid (CSF) proteomic analysis confirmed the activation of innate immunity and increased purinergic signaling.[2][5]
Q5: Does this finding invalidate this compound's known remyelinating properties?
A5: Not entirely, but it reveals a critical off-target effect that may be context-dependent. This compound's ability to promote oligodendrocyte precursor cell (OPC) differentiation is well-documented in preclinical models.[10][11] However, the pro-pyroptotic effect via P2RX7 appears to override any potential benefits in the specific inflammatory microenvironment of progressive MS, leading to a net negative outcome.[5] The toxicity may only manifest in individuals with high levels of extracellular ATP in the CNS, a condition potentially more prevalent in chronic, smoldering inflammation than in acute relapses.[5]
Data Summary Tables
Table 1: Clinical Trial Outcome Comparison
| Trial | Population | Primary Finding | Key Metric | Adverse Events of Note |
| ReBUILD | Relapsing MS | Evidence of Myelin Repair | Reduced VEP latency delay by 1.7 ms/eye [2] | Fatigue; no serious adverse events reported[7] |
| TRAP-MS | Progressive MS | Accelerated Disability | >5x increase in disability progression slope in 3/9 patients[2][3] | Weight gain, increased cholesterol, elevated CRP, pyroptosis activation[1][2] |
Table 2: Biomarker and Clinical Changes in TRAP-MS this compound Arm
| Parameter | Observation in Affected Patients | Percentage of Patients with Change |
| Disability Progression | >5-fold increase compared to baseline slope[2] | 33.3% (3 of 9)[3] |
| Body Weight | Increased[1] | 89%[1] |
| Total Cholesterol | Increased[1] | 88%[1] |
| LDL Cholesterol | Increased[1] | 88%[1] |
| C-Reactive Protein (CRP) | Increased[1] | Data not specified |
| CSF Proteomics | Enhanced purinergic signaling and pyroptosis score[5][6] | Not specified |
Troubleshooting Unexplained Cell Death or Worsening Outcomes in this compound Experiments
If your research involves this compound and you are observing unexpected toxicity, neuronal loss, or demyelination, consider the following troubleshooting steps.
Issue 1: Unexpectedly high levels of oligodendrocyte or myeloid cell death in vitro.
-
Possible Cause: Activation of the P2RX7-mediated pyroptosis pathway. This is enhanced by the presence of extracellular ATP.
-
Troubleshooting Protocol:
-
Quantify Extracellular ATP: Measure ATP levels in your cell culture supernatant. Stressed or dying cells can release ATP, creating a pro-pyroptotic environment.
-
Co-administer a P2RX7 Antagonist: Treat cells with a specific P2RX7 antagonist (e.g., JNJ-54175446) alongside this compound.[5][6] A rescue from cell death would strongly implicate this pathway.
-
Assess Pyroptosis Markers: Use assays to detect key components of pyroptosis, such as cleaved caspase-1 and gasdermin-D (GSDMD) pore formation, via Western blot or immunofluorescence.
-
Use GSDMD Knock-out Cells: If available, replicate the experiment in Gasdermin-D (GSDMD) knock-out cells to confirm if the lytic cell death is pyroptosis-dependent.[2]
-
Issue 2: Worsening motor scores or accelerated pathology in an in vivo MS model (e.g., EAE, cuprizone).
-
Possible Cause: The specific inflammatory milieu of your model may favor the pro-pyroptotic effects of this compound over its remyelinating effects.
-
Troubleshooting Protocol:
-
Characterize the Immune Profile: Analyze CNS tissue and CSF for markers of innate immunity, purinergic signaling (ATP), and pyroptosis. Re-analysis of single-nucleus RNA-Seq data has shown that P2RX7 expression and a pyroptosis signature are elevated in microglia and oligodendrocytes in MS brains, particularly in chronic active lesions.[5][6]
-
Stratify by Disease Stage: Administer this compound at different stages of the disease model (e.g., peak inflammation vs. chronic phase). The toxic effects may be phase-dependent. The ReBUILD trial's success was in relapsing MS, while the TRAP-MS failure was in progressive MS, suggesting the chronic inflammatory state is a key factor.[1][7]
-
Monitor Systemic Inflammation: Track animal weight and serum inflammatory markers (e.g., CRP) to see if they correlate with neurological worsening, as was observed in the TRAP-MS patients.[2]
-
Visualizing the Mechanisms
Diagram 1: Established Remyelination Pathway of this compound
This diagram illustrates the intended therapeutic pathway where this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.
Caption: Intended therapeutic pathway of this compound for promoting remyelination.
Diagram 2: Proposed Pathway for this compound-Induced Toxicity in Progressive MS
This diagram outlines the newly identified adverse pathway where this compound, in a high-ATP environment, potentiates P2RX7 signaling, leading to pyroptotic cell death in oligodendrocytes and macrophages.
Caption: Proposed pyroptosis pathway explaining this compound's adverse effects.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Tied to Worsening Symptoms in Multidrug MS Trial [medscape.com]
- 5. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. MS trial halted as antihistamine produces worrying results - MS-UK [ms-uk.org]
- 10. This compound | MS Trust [mstrust.org.uk]
- 11. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential for clemastine to enhance pyroptotic cell death in macrophages
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential for clemastine (B1669165) to enhance pyroptotic cell death in macrophages.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances pyroptosis in macrophages?
A1: Mechanistic studies indicate that this compound, when combined with sub-lytic doses of extracellular adenosine (B11128) triphosphate (ATP), potentiates the activation of the purinergic receptor P2RX7.[1][2] This enhanced signaling activates the inflammasome, leading to caspase-1 activation, cleavage of Gasdermin D (GSDMD), and subsequent pyroptotic cell death.[1][3][4]
Q2: Why is extracellular ATP necessary for this compound to induce this effect?
A2: Extracellular ATP acts as a danger-associated molecular pattern (DAMP) that directly engages and opens the P2RX7 ion channel. This compound's role appears to be a potentiation of this ATP-induced signaling, rather than initiating the pathway on its own. Experiments show that inflammasome activation and pyroptosis are observed only in the condition where both ATP and this compound are present.
Q3: What are the key molecular markers to confirm this compound-enhanced pyroptosis?
A3: The key events to monitor are the cleavage of GSDMD and pro-caspase-1 into their active forms, and the functional consequences of GSDMD pore formation. Therefore, researchers should measure:
-
Increased release of Lactate Dehydrogenase (LDH) into the cell culture supernatant, indicating loss of membrane integrity.
-
Increased levels of active Caspase-1 (p20 subunit) in cell lysates or supernatant.
-
Presence of the N-terminal fragment of Gasdermin D (GSDMD-N) , which is the pore-forming domain.
-
Increased secretion of mature inflammatory cytokines , such as IL-1β and IL-18.
-
Decreased cell viability .
Q4: I have seen literature suggesting this compound can be anti-inflammatory and inhibit the NLRP3 inflammasome. How can it also enhance pyroptosis?
A4: This is a critical point of context. Some studies, particularly in the context of hypoxic-ischemic brain injury, show that this compound can inhibit the p38 MAPK/NLRP3 pathway, thereby reducing IL-1β production and acting as an anti-inflammatory agent. However, in the presence of specific danger signals like extracellular ATP, this compound appears to switch its role to potentiate P2RX7-mediated inflammasome activation and pyroptosis in myeloid cells. The specific cellular environment and co-stimuli are therefore crucial determinants of its effect.
Q5: What cell models are recommended for studying this phenomenon?
A5: The potentiation of pyroptosis by this compound and ATP has been demonstrated in both immortalized human THP-1 monocytes (differentiated into macrophage-like cells) and in primary human monocyte-derived macrophages. For initial experiments, PMA-differentiated THP-1 cells are a robust and accessible model. Primary macrophages are recommended for confirming findings in a more physiologically relevant system.
Troubleshooting Guide
Problem: I am not observing increased cell death or LDH release after treating with this compound and ATP.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Priming | Pyroptosis via the NLRP3 inflammasome is a two-step process. Ensure macrophages are adequately primed with a TLR agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 components before adding this compound and ATP. |
| Incorrect ATP Concentration | The effect depends on "sub-lytic" doses of ATP being potentiated. If the ATP concentration is too high (e.g., >5 mM), it may cause significant pyroptosis on its own, masking this compound's effect. If too low, the signal may be insufficient. Titrate ATP concentration (e.g., 1-5 mM) to find an optimal dose that causes minimal death on its own but is potentiated by this compound. |
| This compound Concentration/Purity | Verify the concentration and purity of your this compound fumarate (B1241708) solution. A typical effective concentration is 10 µg/mL. |
| Assay Timing | Pyroptosis is a rapid process. Measure LDH release at several time points (e.g., 1, 3, and 6 hours) after adding ATP and this compound to capture the peak effect. |
Problem: My Western blot does not show an increase in cleaved Caspase-1 (p20) or GSDMD-N.
| Potential Cause | Recommended Solution |
| Sample Degradation | Active caspases can degrade proteins. Process cell lysates quickly and keep them on ice. Use protease inhibitor cocktails in your lysis buffer. |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein are loaded for each sample. Use a reliable housekeeping protein (e.g., GAPDH, α-Tubulin) to verify loading consistency. |
| Antibody Quality | Verify that your primary antibodies for cleaved caspase-1 and GSDMD-N are validated for Western blotting and are specific to the cleaved forms. Run positive controls if available. |
| Low Signal | The cleaved fragments may be released into the supernatant upon cell lysis. For a more complete picture, consider concentrating proteins from the culture supernatant (e.g., via TCA precipitation) and probing both the lysate and supernatant fractions. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on published literature. Values are representative of the effects observed when treating LPS-primed primary human macrophages.
Table 1: Effect of this compound and ATP on Pyroptotic Markers
| Treatment Condition | LDH Release (% of Maximum) | Active Caspase-1 Release (Fold Change vs. Control) | Cell Viability (% of Control) |
| Control (LPS only) | ~5% | 1.0 | 100% |
| ATP (2 mM) | ~25-35% | ~4-6 | ~70-80% |
| This compound (10 µg/mL) + ATP (2 mM) | ~50-65% | ~8-12 | ~40-50% |
| P2RX7 Antagonist + this compound + ATP | ~10-15% | ~1-2 | ~90-95% |
| Data are illustrative estimates derived from descriptions of significant enhancement in studies such as Rajasundaram et al., 2024. |
Diagrams and Visualizations
Signaling Pathway
Caption: this compound potentiates ATP-induced P2RX7 activation, leading to inflammasome assembly and pyroptosis.
Experimental Workflow
Caption: A standard workflow for inducing and measuring this compound-enhanced macrophage pyroptosis.
Detailed Experimental Protocols
Protocol 1: Induction of Pyroptosis in Macrophages using this compound and ATP
This protocol is adapted for use with human THP-1 cells in a 96-well plate format.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound Fumarate
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Opti-MEM I Reduced Serum Medium
-
Sterile 96-well tissue culture plates
Methodology:
-
Cell Seeding and Differentiation: a. Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium. b. Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells. c. Incubate for 48-72 hours at 37°C and 5% CO2. d. After differentiation, gently aspirate the PMA-containing medium, wash once with PBS, and add 100 µL of fresh, PMA-free complete medium. Rest the cells for 24 hours.
-
Priming (Signal 1): a. Replace the medium with 90 µL of fresh, serum-free medium (e.g., Opti-MEM). b. Add 10 µL of LPS solution to all wells (except "untreated control") to a final concentration of 1 µg/mL. c. Incubate for 4 hours at 37°C and 5% CO2.
-
Treatment (Signal 2): a. Prepare stock solutions of this compound (e.g., in DMSO) and ATP (e.g., in water). b. Add this compound to the appropriate wells to a final concentration of 10 µg/mL. Add an equivalent volume of vehicle (DMSO) to control wells. c. Immediately add ATP to the appropriate wells to a final concentration of 2-5 mM. d. Set up the following experimental groups: Untreated Control, LPS only, LPS + this compound, LPS + ATP, LPS + this compound + ATP. e. Incubate for the desired time (e.g., 1-6 hours) at 37°C and 5% CO2.
Protocol 2: Quantification of Pyroptosis via LDH Release Assay
This protocol follows the induction step described above.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar).
-
Lysis Buffer (usually 10X, provided with the kit).
-
A fresh 96-well flat-bottom plate.
-
Microplate reader capable of measuring absorbance at ~490 nm.
Methodology:
-
Prepare Controls: a. Maximum LDH Release: To several wells of LPS-primed, untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the experiment. b. Volume Control: Wells containing medium only, to be used for background subtraction.
-
Sample Collection: a. At the end of the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. b. Carefully transfer 50 µL of supernatant from each well to a corresponding well in a new, clean 96-well plate.
-
LDH Reaction: a. Prepare the LDH reaction mixture (Substrate Mix + Assay Buffer) according to the manufacturer's protocol. b. Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant. c. Incubate for 30 minutes at room temperature, protected from light.
-
Measurement and Calculation: a. Add 50 µL of Stop Solution (if required by the kit) to each well. b. Measure the absorbance at 490 nm using a microplate reader. c. Calculation: i. Subtract the background absorbance (medium only) from all other readings. ii. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) (Where "Spontaneous" is the LPS-only control).
Protocol 3: Western Blot for Caspase-1 and GSDMD Cleavage
Materials:
-
Cells cultured and treated in a 6-well or 12-well plate format.
-
RIPA or similar lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Caspase-1 (p20), Rabbit anti-GSDMD (for full-length and cleaved N-terminus).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Lysis: a. After treatment, aspirate the medium and wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes. c. Load samples onto an SDS-PAGE gel (e.g., 12% or 4-20% gradient) and run electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again 3 times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Image the chemiluminescent signal. Look for the appearance of the ~20 kDa band for cleaved Caspase-1 and the ~30 kDa band for the GSDMD-N fragment.
References
- 1. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
Long-term stability of clemastine stock solutions at -20°C
This technical support center provides guidance on the long-term stability of clemastine (B1669165) stock solutions stored at -20°C, along with troubleshooting advice and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for this compound stock solutions at -20°C?
Based on supplier recommendations, this compound fumarate (B1241708) stock solutions prepared in solvents such as DMSO can be stored at -20°C for up to 6 months.[1] For optimal results, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the common signs of this compound degradation in a stock solution?
Visual signs of degradation can include precipitation, discoloration, or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment is recommended for long-term studies.
Q3: My this compound solution has precipitated after storage at -20°C. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may be a sign of degradation or contamination, and the solution should be discarded.
Q4: What are the primary degradation pathways for this compound?
Forced degradation studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. It is relatively stable under heat and photolytic stress. The main degradation pathways are likely hydrolysis of the ether linkage and oxidation of the tertiary amine.
Q5: Can I store aqueous dilutions of my this compound stock solution?
It is not recommended to store aqueous dilutions of this compound for more than one day. For in vivo and in vitro experiments, it is best to prepare fresh working solutions from the frozen stock on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | Verify the age of the stock solution. If older than 6 months, prepare a fresh stock. Perform a stability check using HPLC (see Experimental Protocols). |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitate observed in the stock solution upon thawing | Low solubility at -20°C. | Warm the vial to 37°C and vortex or sonicate to redissolve. |
| Solvent evaporation leading to increased concentration. | Ensure vials are tightly sealed to prevent solvent evaporation. | |
| Contamination. | Prepare a new stock solution using sterile techniques and high-purity solvents. | |
| Discoloration of the stock solution | Oxidation or other chemical degradation. | Discard the solution and prepare a fresh stock. Store under an inert gas (e.g., argon or nitrogen) if oxidative degradation is a concern. |
Quantitative Data Summary
The stability of this compound stock solutions is primarily supported by supplier data rather than extensive peer-reviewed quantitative studies. The following table summarizes the available stability information.
| Storage Temperature | Solvent | Recommended Storage Period | Source |
| -20°C | DMSO | 6 months | MedchemExpress[1] |
| -80°C | DMSO | 1 year | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate Stock Solution in DMSO
-
Materials: this compound fumarate powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound fumarate powder to room temperature before opening the vial to prevent moisture absorption.
-
Weigh the desired amount of this compound fumarate in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and, if necessary, sonicate the solution until the this compound fumarate is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Label the aliquots with the compound name, concentration, date, and store at -20°C.
-
Protocol 2: Stability Assessment of this compound Stock Solution using RP-HPLC
This protocol is adapted from a stability-indicating method for this compound fumarate.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: LiChrospher® 100 RP-C8 end-capped column (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Methanol and water (containing 0.05% triethylamine) in a 90:10 ratio. The mobile phase should be degassed.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Sample Preparation:
-
Retrieve a frozen aliquot of the this compound stock solution.
-
Thaw the solution and dilute it with the mobile phase to a final concentration within the linear range of the assay (e.g., 20 µg/mL).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. The retention time for this compound fumarate should be approximately 7.5 minutes.
-
-
Data Interpretation:
-
Compare the peak area of the aged sample to that of a freshly prepared standard of the same concentration.
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. A degradation of 5-20% is generally considered significant in forced degradation studies.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Inhibition of the Histamine H1 receptor signaling pathway by this compound.
References
Difficulties in translating clemastine's effects from animal models to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clemastine (B1669165). It specifically addresses the difficulties in translating its effects from animal models to human subjects.
Frequently Asked Questions (FAQs)
Q1: We've observed significant remyelination with this compound in our rodent models of demyelination. Why are the results in human clinical trials for Multiple Sclerosis (MS) not as robust?
A1: This is a critical translational challenge. While this compound has consistently demonstrated pro-myelinating effects in various animal models, the outcomes in human trials have been more modest and, in some cases, concerning.[1][2][3][4] Several factors may contribute to this discrepancy:
-
Dosage and Pharmacokinetics: The doses used in animal studies (e.g., 10 mg/kg/day) are substantially higher than those tolerated in humans (e.g., 4-5.5 mg twice daily).[1][5] Furthermore, the pharmacokinetic profiles differ significantly between species. For instance, the elimination half-life of this compound is much shorter in neonatal mice (4.6 hours) compared to adult humans (around 21.3 hours), which could affect the required dosing interval and sustained target engagement.[6]
-
Disease Model vs. Human Pathology: Animal models, such as cuprizone-induced demyelination or focal injuries, may not fully recapitulate the complex, chronic, and inflammatory nature of human MS.[7] The underlying pathology and the state of oligodendrocyte precursor cells (OPCs) in these models might be more amenable to this compound's effects.
-
Off-Target Effects and Toxicity: At higher doses, this compound can have more significant side effects, including on the heart and bladder, limiting the translatable dose.[8] More alarmingly, recent findings from the TRAP-MS trial in progressive MS patients suggest that this compound may accelerate disability by promoting an inflammatory cell death pathway called pyroptosis.[4][9][10][11][12]
Q2: What is the proposed mechanism of action for this compound-induced remyelination, and could this differ between species?
A2: The primary proposed mechanism for this compound's pro-myelinating effect is the inhibition of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1) on oligodendrocyte precursor cells (OPCs).[13][14] By blocking this receptor, this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.[3][15] This mechanism appears to be conserved, as CHRM1 has been identified as the target in both rodent models and is the basis for its investigation in humans.[13][14]
However, the downstream effects and the interplay with other signaling pathways in a complex disease environment may differ. For example, in certain human disease contexts like progressive MS, this compound has been shown to potentiate ATP signaling via the P2RX7 receptor, leading to inflammasome activation and pyroptosis in both microglia and oligodendrocytes, a detrimental effect not predicted by the initial animal studies.[4][10][12]
Troubleshooting Guides
Issue: Difficulty in determining the optimal this compound dosage for our animal experiments.
Troubleshooting Steps:
-
Review Existing Literature: A common and effective dose in many rodent models of demyelination is 10 mg/kg/day administered orally or via intraperitoneal injection.[1][13][16] However, a minimum effective dose (MED) of 7.5 mg/kg/day has been identified in a neonatal mouse model of preterm white matter injury.[17][18][19]
-
Consider the Animal Model: The nature of the demyelinating injury (e.g., toxin-induced, inflammatory, hypoxic) may influence the required dose. Models with a primary myelination disorder have shown less responsiveness to this compound.[7][20]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your specific animal model to determine key parameters like Cmax, half-life (t1/2), and area under the curve (AUC). This can help in optimizing the dosing regimen to achieve sustained target engagement.[6][17][21] In neonatal mice, the MED of 7.5 mg/kg/day resulted in a Cmax of 44.0 ng/mL and an AUC24 of 280.1 ng*hr/mL.[17][19]
Issue: Our in vitro experiments show enhanced OPC differentiation, but we are not observing significant functional recovery in our animal models.
Troubleshooting Steps:
-
Assess Axonal Integrity: this compound's primary role is to promote remyelination of existing axons. If the initial injury in your model causes significant axonal loss, the potential for functional recovery through remyelination will be limited.[22]
-
Timing of Administration: The therapeutic window for promoting remyelination is crucial. Initiating this compound treatment shortly after the demyelinating insult, when OPCs are actively proliferating, may be more effective.
-
Behavioral Test Sensitivity: Ensure that the behavioral tests you are using are sensitive enough to detect improvements in the specific functional deficits caused by your demyelination model.
-
Evaluate Off-Target Sedative Effects: this compound is a first-generation antihistamine with known sedative effects, which could potentially confound the interpretation of some motor and behavioral tests.[23]
Data Presentation
Table 1: Comparison of this compound Dosing and Outcomes in Animal Models vs. Human Trials
| Parameter | Animal Models (Rodents) | Human Clinical Trials (Multiple Sclerosis) |
| Typical Dose | 7.5 - 10 mg/kg/day[1][17][18] | 4 - 5.36 mg, twice daily[3][5][23] |
| Route of Administration | Oral gavage, Intraperitoneal injection[1][15] | Oral tablets[3] |
| Primary Outcome (Positive) | Enhanced remyelination, improved functional recovery, increased mature oligodendrocytes.[1][2][22] | Small improvement in visual evoked potential (VEP) latency, suggesting enhanced nerve impulse speed.[3] |
| Primary Outcome (Negative/Adverse) | Impaired developmental myelination at very high doses (50 mg/kg/day).[15] | Increased disability accumulation in progressive MS (TRAP-MS trial), fatigue, drowsiness.[3][4][11] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (ng/mL) | t1/2 (hours) | AUC24 (ng*hr/mL) | Reference |
| Neonatal Mice | 7.5 mg/kg/day (oral) | 44.0 | 4.6 | 280.1 | [17][19] |
| Adult Humans | ~4 mg (oral) | ~1.7 | ~21.3 | ~48 | [5] |
Experimental Protocols
Key Experiment 1: Cuprizone-Induced Demyelination Mouse Model
-
Objective: To assess the efficacy of this compound in promoting remyelination in a toxic demyelination model.
-
Methodology:
-
Induction: Adult C57BL/6 mice are fed a diet containing 0.2% cuprizone (B1210641) for 6 weeks to induce widespread demyelination, particularly in the corpus callosum.[1]
-
Treatment: Following cuprizone withdrawal, mice are treated with this compound (e.g., 10 mg/kg/day via oral gavage) or a vehicle control for a specified period (e.g., 3 weeks).[1]
-
Endpoints:
-
Key Experiment 2: ReBUILD Clinical Trial in Relapsing MS
-
Objective: To evaluate the efficacy of this compound fumarate (B1241708) as a remyelinating agent in patients with relapsing MS.
-
Methodology:
-
Design: A double-blind, randomized, placebo-controlled, crossover trial.[14]
-
Participants: 50 patients with relapsing MS and chronic demyelinating optic neuropathy.[3]
-
Intervention: Patients received this compound fumarate (5.36 mg twice daily) for 3 months followed by a placebo for 2 months, or the reverse sequence.[3]
-
Primary Endpoint: The primary outcome was the change in P100 latency delay as measured by full-field, pattern-reversal visual-evoked potentials (VEPs), which assesses the speed of nerve impulse transmission from the retina to the visual cortex.[4]
-
Mandatory Visualizations
Caption: Proposed pro-myelinating mechanism of this compound via CHRM1 inhibition in OPCs.
Caption: Detrimental pathway of this compound-potentiated pyroptosis observed in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. neurologylive.com [neurologylive.com]
- 5. Effect of this compound on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum effective dose of this compound in a mouse model of preterm white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effects in rat models of a myelination disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Old Drug Performs New Trick | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTC Antihistamine this compound May Accelerate Disability in Those with Progressive MS - - Practical Neurology [practicalneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Insights on therapeutic potential of this compound in neurological disorders [frontiersin.org]
- 14. Frontiers | The potential of repurposing this compound to promote remyelination [frontiersin.org]
- 15. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Minimum effective dose of this compound in a mouse model of preterm white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum Effective Dose of this compound in a Mouse Model of Preterm White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mssociety.org.uk [mssociety.org.uk]
Managing fatigue as a side effect in clemastine clinical trials
Disclaimer: This document is for informational purposes only and does not constitute medical advice. Researchers, scientists, and drug development professionals should always refer to the specific clinical trial protocols and consult with medical experts.
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing fatigue as a side effect in clinical trials involving clemastine (B1669165). This compound is a first-generation H1-antihistamine with anticholinergic properties, and sedation is a well-documented side effect. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Participant Reports Experiencing Fatigue
1. Initial Assessment and Grading:
-
Action: Immediately assess the severity and impact of the fatigue using a standardized scale. The Multidimensional Assessment of Fatigue (MAF) scale was utilized in the ReBUILD trial for multiple sclerosis (MS) and is a recommended tool.
-
Protocol:
-
Administer the 16-item MAF questionnaire to the participant.
-
Calculate the Global Fatigue Index (GFI) score, which ranges from 1 (no fatigue) to 50 (severe fatigue).[1][2][3]
-
Grade the severity of the fatigue based on the GFI score and its impact on daily activities as per the trial protocol's adverse event grading scale.
-
2. Rule out Other Causes:
-
Action: Investigate other potential causes of fatigue.
-
Protocol:
-
Review the participant's concomitant medications for other drugs that may cause sedation.
-
Assess for underlying medical conditions or changes in the participant's health status.
-
Inquire about the participant's sleep hygiene, diet, and physical activity levels.
-
3. Management Strategies:
-
Action: Implement strategies to mitigate fatigue.
-
Protocol:
-
Dosing adjustments: If the protocol allows, consider administering the dose in the evening to minimize daytime drowsiness.
-
Lifestyle modifications: Advise the participant on strategies such as scheduling rest periods, maintaining a regular sleep schedule, and engaging in light to moderate physical activity as tolerated.
-
Caffeine (B1668208): Judicious use of caffeine may be considered, but potential interactions and effects on sleep should be monitored.
-
Patient education: Inform the participant that tolerance to the sedative effects of first-generation antihistamines can develop over several days of consistent use.[4]
-
4. Monitoring and Follow-up:
-
Action: Continuously monitor the participant's fatigue levels.
-
Protocol:
-
Schedule regular follow-up assessments using the MAF scale to track the severity and impact of fatigue over time.
-
Document all interventions and their outcomes in the participant's case report form.
-
If fatigue is severe or debilitating, consider dose reduction or discontinuation of the study drug as per the protocol's guidelines.
-
Frequently Asked Questions (FAQs)
Q1: How common is fatigue as a side effect in this compound clinical trials?
Fatigue is a well-known and commonly reported side effect of this compound, consistent with its classification as a first-generation antihistamine.[5] In the ReBUILD clinical trial for relapsing multiple sclerosis, fatigue was the most common side effect reported.
Q2: What is the mechanism behind this compound-induced fatigue?
This compound is a histamine (B1213489) H1 receptor antagonist. Unlike second-generation antihistamines, it readily crosses the blood-brain barrier and blocks H1 receptors in the central nervous system (CNS). Histamine in the CNS plays a crucial role in promoting wakefulness, so blocking its action leads to sedation and fatigue. This compound also has anticholinergic properties that can contribute to its sedative effects.
Q3: Are there any serious safety concerns with this compound that I should be aware of beyond fatigue?
Yes, and this is a critical point for all researchers. The this compound arm of the TRAP-MS phase I/II trial was halted because three out of nine participants experienced a worsening of disability at a rate five times faster than their baseline progression. This severe adverse event was linked to this compound enhancing inflammation and a form of inflammatory cell death called pyroptosis. Therefore, any signs of worsening neurological function in participants should be treated as a serious adverse event and managed according to the trial's safety protocol.
Q4: What specific tools can be used to quantify fatigue in a clinical trial setting?
The Multidimensional Assessment of Fatigue (MAF) scale is a validated 16-item questionnaire that measures four dimensions of fatigue: severity, distress, impact on activities of daily living, and timing. It generates a Global Fatigue Index (GFI) score from 1 to 50, providing a quantitative measure of fatigue. This scale was used in the ReBUILD trial.
Q5: What are the key parameters of the Multidimensional Assessment of Fatigue (MAF) scale?
| Dimension | Description | Scoring |
| Severity | Assesses the degree and severity of fatigue experienced in the past week. | Items 1 and 2 are rated on a 10-point scale. |
| Distress | Measures the level of distress caused by fatigue. | Item 3 is rated on a 10-point scale. |
| Impact on Activities of Daily Living (ADLs) | Evaluates the extent to which fatigue interferes with various daily activities. | Items 4-14 are rated on a 10-point scale. |
| Timing | Gathers information on the frequency and changes in fatigue over the past week. | Items 15 and 16 have multiple-choice responses. |
Source: University of Washington, Shirley Ryan AbilityLab
Data from Clinical Trials
Table 1: this compound Clinical Trial Summary
| Trial Name | Condition | Dosage | Primary Outcome Related to Efficacy | Reported Fatigue Incidence |
| ReBUILD | Relapsing Multiple Sclerosis | 5.36 mg twice daily | Shortening of P100 latency delay on visual-evoked potentials. | Most common side effect reported. |
| TRAP-MS | Progressive Multiple Sclerosis | Not specified in abstracts | Not applicable (arm halted) | Not the primary reason for halting the trial arm. |
| CCMR Two | Relapsing Multiple Sclerosis | Not specified in abstracts | To be determined | Not yet reported. |
| ReCOVER | Optic Neuritis | Not specified in abstracts | To be determined | Not yet reported. |
Table 2: Management Strategies for Antihistamine-Induced Fatigue
| Strategy | Description | Considerations |
| Dosing Schedule Adjustment | Administering the dose in the evening. | May help mitigate daytime sedation. |
| Patient Counseling | Educating participants about the potential for sedation and the development of tolerance. | Helps manage expectations and improve adherence. |
| Lifestyle Modifications | Encouraging regular sleep patterns, short naps if needed, and light physical activity. | Can help improve overall energy levels. |
| Monitoring Concomitant Medications | Reviewing for other medications that may cause CNS depression. | Avoids additive sedative effects. |
| Dose Reduction/Discontinuation | Lowering the dose or stopping the medication if fatigue is severe and unmanageable. | Should be done according to the clinical trial protocol. |
Experimental Protocols
Protocol: Assessment of Fatigue using the Multidimensional Assessment of Fatigue (MAF) Scale
-
Objective: To quantitatively assess the level of fatigue experienced by a clinical trial participant.
-
Materials: Multidimensional Assessment of Fatigue (MAF) questionnaire (16 items).
-
Procedure:
-
Provide the participant with the MAF questionnaire and explain that the questions relate to their experience of fatigue over the past week.
-
Instruct the participant to circle the number on the scale that best represents their experience for each question.
-
Ensure the participant understands the 1-10 rating scale for items 1-14 and the multiple-choice options for items 15 and 16.
-
If the participant reports no fatigue in item 1, they can stop filling out the questionnaire.
-
-
Scoring:
-
Calculate the Global Fatigue Index (GFI) by summing the scores for items 1-16 according to the official scoring instructions. The total score will range from 1 to 50.
-
A higher GFI score indicates a greater level of fatigue.
-
-
Interpretation: The GFI score can be used to grade the severity of fatigue as an adverse event and to track changes in fatigue levels over the course of the trial.
Visualizations
Caption: this compound crosses the blood-brain barrier and blocks histamine H1 receptors, leading to fatigue.
Caption: A logical workflow for the assessment and management of fatigue in clinical trial participants.
References
- 1. Multidimensional Assessment of Fatigue (MAF) User’s Guide | maf.nursing.uw.edu [maf.nursing.uw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Multidimensional Assessment of Fatigue | RehabMeasures Database [sralab.org]
- 4. Tolerance to Daytime Sedative Effects of H1 Antihistamines | Semantic Scholar [semanticscholar.org]
- 5. This compound | MS Trust [mstrust.org.uk]
Validation & Comparative
A Comparative Analysis of Clemastine and Other First-Generation Antihistamines for Researchers and Drug Development Professionals
An In-depth Guide to Pharmacological Profiles, Clinical Efficacy, and Experimental Methodologies
First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades. Among these, clemastine (B1669165) presents a unique profile that warrants a detailed comparison with its counterparts such as diphenhydramine (B27) and chlorpheniramine (B86927). This guide provides a comprehensive analysis of their pharmacological properties, clinical efficacy, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Comparative Pharmacodynamics: Receptor Binding Affinity
The therapeutic effects and side-effect profiles of first-generation antihistamines are largely dictated by their affinity for the histamine (B1213489) H1 receptor and their off-target binding to other receptors, most notably muscarinic acetylcholine (B1216132) receptors.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Select First-Generation Antihistamines
| Antihistamine | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |
| This compound | ~1.1 | 38 |
| Diphenhydramine | ~16 | 130 |
| Chlorpheniramine | ~3.2 | 1,100 |
| Promethazine (B1679618) | ~2.2 | 26 |
| Hydroxyzine | ~2.1 | 3,600 |
| Cyproheptadine | ~0.6 | 9.0 |
Note: Ki values are compiled from various sources and may vary between studies. Lower Ki values indicate higher binding affinity.
This data highlights that while all listed compounds are potent H1 receptor antagonists, their affinity for muscarinic receptors varies significantly. This compound and promethazine exhibit notable anticholinergic activity, which contributes to their side-effect profiles.
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion profiles of these drugs influence their dosing regimens and duration of action.
Table 2: Comparative Pharmacokinetic Parameters of Select First-Generation Antihistamines
| Parameter | This compound | Diphenhydramine | Chlorpheniramine |
| Bioavailability (%) | ~39.2 | 40-60 | 25-45 |
| Time to Peak Plasma Concentration (Tmax, hours) | 4.77 ± 2.26 | 1.5-3 | 2-3 |
| Elimination Half-life (t½, hours) | 21.3 ± 11.6 | 2.4-9.3 | 20-24 |
| Volume of Distribution (Vd, L) | 799 ± 315 | 3.3-6.8 L/kg | 5.9-12.2 L/kg |
| Metabolism | Hepatic (CYP450) | Hepatic (CYP2D6) | Hepatic (CYP2D6) |
| Excretion | Primarily renal | Primarily renal | Primarily renal |
This compound is characterized by a longer half-life compared to diphenhydramine, suggesting a longer duration of action.[1] Chlorpheniramine also has a notably long half-life.[2]
Clinical Efficacy: A Comparative Overview
Clinical trials have compared the efficacy of this compound with other first-generation antihistamines in allergic conditions such as allergic rhinitis and urticaria.
Allergic Rhinitis
In double-blind, controlled studies, this compound has demonstrated significant efficacy in alleviating the symptoms of seasonal allergic rhinitis.[3][4] When compared to chlorpheniramine, objective measurements showed that this compound fumarate (B1241708) was significantly superior to placebo and often better than chlorpheniramine in reducing nasal airway resistance and relieving nasal congestion.[3][4] Subjective evaluations also favored the active drugs over placebo.[3] Some studies have suggested that the overall efficacy of this compound is marginally better than that of chlorpheniramine in treating allergic rhinitis.[5]
Urticaria
For chronic idiopathic urticaria, first-generation antihistamines are considered to have similar clinical benefits.[3] In a study comparing acrivastine (B1664353), this compound, and placebo, all active treatments were significantly more effective than placebo in controlling the signs and symptoms of chronic idiopathic urticaria.[6] While newer generation antihistamines are now often preferred, first-generation agents remain a therapeutic option, particularly when sedation at night is a desired effect to alleviate pruritus-induced sleep disturbances.
Side-Effect Profile: Sedation and Anticholinergic Effects
A defining characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects, most notably sedation. Their anticholinergic properties contribute to side effects such as dry mouth, blurred vision, and urinary retention.[7]
Table 3: Comparative Sedative and Anticholinergic Potential
| Antihistamine | Sedation Level | Anticholinergic Potency |
| This compound | High | High |
| Diphenhydramine | High | Moderate |
| Chlorpheniramine | Moderate | Low |
| Promethazine | Very High | High |
| Hydroxyzine | High | Very Low |
Note: Sedation levels are based on clinical reports and user-reported data. Anticholinergic potency is inferred from muscarinic receptor binding affinities.
Studies have shown that this compound can cause a higher incidence of sedation compared to some other antihistamines.[6] In a comparative study, drowsiness was reported in patients treated with this compound, though both incidence and severity were noted to be lower than with chlorpheniramine in one trial.[4]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of antihistamines for histamine H1 and muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human H1 receptor or bovine cerebral cortex for muscarinic receptors) are prepared by homogenization and centrifugation.[8][9]
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]-mepyramine for H1 receptors, [³H]-quinuclidinyl benzilate for muscarinic receptors).[10]
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antihistamine (the competitor).[8]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.[8][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Clinical Trial for Efficacy in Seasonal Allergic Rhinitis
Objective: To evaluate the efficacy and safety of an antihistamine compared to a placebo and/or another active drug in patients with seasonal allergic rhinitis.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study.[11]
-
Patient Population: Adult and adolescent subjects with a documented history of seasonal allergic rhinitis and a minimum baseline total symptom score (TSS).[11]
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including age, allergy diagnosis, and symptom severity. Exclusion criteria often include the use of other medications that could interfere with the study results.
-
Treatment: Patients are randomly assigned to receive the investigational drug, a placebo, or a comparator drug for a specified duration (e.g., two weeks).[11]
-
Efficacy Assessment: Patients record their symptoms daily in a diary, rating the severity of key symptoms (e.g., nasal congestion, sneezing, rhinorrhea, itchy nose, and itchy/watery eyes) on a numerical scale. The primary endpoint is often the change in the Total Symptom Score (TSS) from baseline.[11]
-
Objective Measurements (Optional): Techniques such as whole-body plethysmography can be used to objectively measure changes in nasal airway resistance.[3][4]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups.
Assessment of Sedative Effects
Objective: To quantify the sedative effects of antihistamines.
Methodology:
-
Psychomotor Performance Tests: A battery of standardized tests is used to assess cognitive and psychomotor functions. These may include:
-
Critical Flicker Fusion Threshold (CFFT): Measures the frequency at which a flickering light appears continuous, an indicator of CNS arousal.[12]
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and executive function.[12]
-
Choice Reaction Time: Measures the speed and accuracy of responses to stimuli.[13]
-
-
Subjective Sedation Scales:
-
Visual Analogue Scale (VAS): Patients rate their level of sleepiness on a continuous line.[14]
-
-
Positron Emission Tomography (PET): This imaging technique can be used to measure the occupancy of H1 receptors in the brain by an antihistamine, providing an objective measure of its potential for sedation.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby inhibiting the downstream signaling cascade initiated by histamine.
Caption: H1 receptor signaling and the inhibitory action of first-generation antihistamines.
Mechanism of Anticholinergic Side Effects
The anticholinergic side effects of first-generation antihistamines stem from their ability to block muscarinic acetylcholine receptors, thereby inhibiting the actions of acetylcholine.
Caption: Mechanism of anticholinergic side effects of first-generation antihistamines.
Experimental Workflow for Comparative Analysis
A logical workflow for the comparative analysis of first-generation antihistamines involves a multi-step process from in vitro characterization to clinical evaluation.
Caption: Experimental workflow for the comparative analysis of antihistamines.
References
- 1. Anticholinergic effects of antihistamine drugs used in the clinic | RTI [rti.org]
- 2. Comparison of cimetidine and diphenhydramine in the treatment of acute urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, controlled study of this compound fumarate, chlorpheniramine and placebo in the symptomatic treatment of seasonal allergic rhinitis in desensitized and nondesensitized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind, controlled study of this compound fumarate, chlorpheniramine and placebo in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A comparison of acrivastine versus this compound and placebo in the treatment of patients with chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trial of STAHIST in Seasonal Allergic Rhinitis | Clinical Research Trial Listing [centerwatch.com]
- 12. Research Portal [openresearch.surrey.ac.uk]
- 13. The effects of antihistamines with varying anticholinergic properties on voluntary and involuntary movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Combination Therapy Shows Promise in Myelin Repair for Multiple Sclerosis
Early-stage clinical trial data suggests a synergistic effect between the common diabetes drug metformin (B114582) and the antihistamine clemastine (B1669165) in promoting the repair of myelin, the protective sheath around nerve fibers that is damaged in multiple sclerosis (MS). The combination therapy has been shown to be more effective than what has been observed with either drug individually in previous studies, offering a potential new avenue for treatments aimed at reversing neurological damage in MS.
Recent findings from the CCMR-Two phase 2 clinical trial have generated significant interest within the research community. The trial, led by researchers at the University of Cambridge, investigated the efficacy and safety of a combination of metformin and this compound in people with relapsing-remitting MS. The primary outcome was a statistically significant improvement in the transmission of nerve signals along the visual pathway, a key indicator of myelin repair.[1][2][3][4]
Comparative Efficacy
While the CCMR-Two trial primarily compared the combination therapy to a placebo, the results can be contextualized with previous studies on the individual drugs to highlight the potential synergy. This compound has been independently shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[5][6] Metformin is believed to rejuvenate aging OPCs, thereby enhancing their regenerative capacity.[7][8][9][10] The combination, therefore, appears to tackle two critical aspects of remyelination failure in MS.
| Treatment Group | Key Efficacy Metric | Outcome | Study |
| This compound + Metformin | Visual Evoked Potential (VEP) Latency Reduction | -1.2 ms (statistically significant vs. placebo) | CCMR-Two |
| This compound | VEP Latency Reduction | Small improvement (quantitative data varies across studies) | Various Phase II trials |
| Metformin | Remyelination in aged animal models | Enhanced OPC differentiation and remyelination | Preclinical studies |
This table provides a summary of findings from different studies and is intended for comparative purposes. Direct head-to-head trials of all three arms are not yet available.
Experimental Protocols
The methodologies employed in the key clinical trial and supporting preclinical studies are crucial for interpreting the findings.
CCMR-Two Clinical Trial (this compound + Metformin)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled phase 2 trial.[11][12]
-
Participants: 70 individuals with relapsing-remitting MS, aged 25-50, with stable disease on a disease-modifying therapy and evidence of chronic optic neuropathy.[2][3][13]
-
Intervention: Participants received either a combination of metformin (1g) and this compound (5.36 mg) twice daily or a placebo for six months.[2][3][12]
-
Primary Endpoint: Change in the latency of visual evoked potentials (VEPs), which measure the time it takes for a signal to travel from the eye to the brain's visual cortex.[2][3][12]
-
Secondary Endpoints: Included multifocal VEP and magnetic resonance imaging (MRI)-based assessments of lesion characteristics, such as lesional magnetization transfer ratio (MTR).[2][11]
Mechanism of Action: A Two-Pronged Approach
The synergistic effect of this compound and metformin is believed to stem from their complementary actions on oligodendrocyte precursor cells (OPCs), the cells responsible for myelin production in the central nervous system. As people age and in the context of chronic diseases like MS, OPCs can enter a state of senescence, reducing their ability to differentiate and repair damaged myelin.
Metformin appears to reverse this age-related decline in OPC function, essentially rejuvenating these cells and making them more responsive to differentiation signals.[10] this compound, on the other hand, directly promotes the differentiation of these primed OPCs into mature oligodendrocytes that can then produce new myelin sheaths.[5][6] A recent study also suggests that both drugs work by extending the window of NMDA receptor surface expression on OPCs, which is linked to their differentiation potential.[14][15]
Caption: Synergistic mechanism of metformin and this compound on OPCs.
Experimental Workflow for Assessing Remyelination
The evaluation of pro-remyelinating therapies typically follows a structured workflow, from preclinical models to clinical trials, with specific assays at each stage.
Caption: General experimental workflow for myelin repair studies.
While the results of the CCMR-Two trial are encouraging, researchers emphasize that further investigation is needed to fully understand the long-term efficacy and safety of this combination therapy. Importantly, the observed improvements in VEP latency did not correlate with participants feeling better, suggesting that longer-term studies are required to determine if the observed myelin repair translates into a meaningful impact on disability progression.[3][4] Nevertheless, these findings represent a significant step forward in the development of restorative treatments for multiple sclerosis.
References
- 1. Diabetes drug and antihistamine could together repair multiple sclerosis damage, trial finds | University of Cambridge [cam.ac.uk]
- 2. Evidence of Remyelination Seen in People with MS Receiving Combination Therapy - - Practical Neurology [practicalneurology.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. BREAKING MULTIPLE SCLEROSIS TRIAL RESULTS: Common diabetes drug and antihistamine could together repair MS damage - Cambridge Neuroscience [neuroscience.cam.ac.uk]
- 5. This compound | MS Trust [mstrust.org.uk]
- 6. This compound in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. Metformin remodels the myelin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin | MS Trust [mstrust.org.uk]
- 10. Metformin Restores CNS Remyelination Capacity by Rejuvenating Aged Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small remyelinating effect of metformin plus this compound - Medical Conferences [conferences.medicom-publishers.com]
- 12. Small remyelinating effect of metformin plus this compound - Medical Conferences [conferences.medicom-publishers.com]
- 13. ‘Exciting’ clinical results offer hope for new class of MS therapies | Multiple sclerosis | The Guardian [theguardian.com]
- 14. iris.hi.is [iris.hi.is]
- 15. researchgate.net [researchgate.net]
Validating Clemastine's Remyelinating Effects: A Comparative Guide Using MRI Myelin Water Fraction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clemastine's performance in promoting remyelination, benchmarked against other potential therapeutic alternatives. Central to this analysis is the use of Myelin Water Fraction (MWF) derived from MRI, a key imaging biomarker for quantifying myelin content in the central nervous system.
This compound (B1669165), a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in multiple sclerosis (MS). Its efficacy has been notably demonstrated in the ReBUILD clinical trial, where MRI-based myelin water fraction (MWF) was a key outcome measure, providing direct, imaging-based evidence of myelin repair.[1][2][3] This guide delves into the experimental data supporting this compound and compares it with other compounds investigated for their remyelinating potential.
This compound: Quantitative Evidence from the ReBUILD Trial
The ReBUILD trial was a randomized, double-blind, placebo-controlled, crossover study that provided significant evidence for the remyelinating effects of this compound in patients with relapsing-remitting MS.[4] The study utilized myelin water imaging to quantify changes in myelin content.
Table 1: Myelin Water Fraction (MWF) Changes in the Corpus Callosum with this compound Treatment (ReBUILD Trial) [5]
| Treatment Group | Baseline Mean MWF | 3-Month Mean MWF | 5-Month Mean MWF | Change from Baseline |
| This compound First | 0.087 | 0.092 | 0.094 | ▲ +0.007 |
| Placebo First | 0.088 | 0.082 | 0.086 | ▼ -0.002 (at 3 months), ▲ +0.004 (after crossover) |
Data presented as mean values. An increase in MWF is indicative of an increase in myelin content.
The results demonstrated a statistically significant increase in MWF in the corpus callosum of patients during this compound treatment compared to placebo, suggesting myelin repair. Notably, this effect was observed in normal-appearing white matter, highlighting the potential of this compound to repair myelin beyond active lesion areas.
Experimental Protocol: The ReBUILD Trial
The robust findings for this compound are underpinned by a well-defined experimental protocol.
Table 2: Experimental Protocol for the ReBUILD Trial
| Parameter | Details |
| Study Design | Single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial. |
| Participants | 50 patients with relapsing multiple sclerosis and chronic demyelinating optic neuropathy on stable immunomodulatory therapy. |
| Intervention | Group 1: this compound fumarate (B1241708) (5.36 mg orally twice daily) for 90 days, followed by placebo for 60 days. Group 2: Placebo for 90 days, followed by this compound fumarate for 60 days. |
| Primary Outcome | Change in visual evoked potential (VEP) latency. |
| Key Imaging Outcome | Myelin Water Fraction (MWF) and Magnetization Transfer Ratio (MTR) derived from 3T MRI of the brain at baseline, 3 months, and 5 months. |
| MWF Analysis | Focused on normal-appearing white matter of the corpus callosum, optic radiations, and corticospinal tracts. |
This compound's Signaling Pathway in Remyelination
This compound is understood to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin, primarily through its action as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).
Comparison with Alternative Remyelinating Agents
Several other compounds have been investigated for their potential to promote remyelination. However, direct comparative data with this compound using MWF as an endpoint is limited.
Table 3: Comparison of this compound with Alternative Remyelinating Agents
| Agent | Mechanism of Action | Key Clinical Trial(s) | MRI Myelin Imaging Findings | Status |
| This compound | M1 Muscarinic Receptor Antagonist | ReBUILD (Phase II) | Significant increase in Myelin Water Fraction (MWF) in the corpus callosum. | Positive Phase II data; further studies planned. |
| Benztropine | M1/M3 Muscarinic Receptor Antagonist | Preclinical studies | Preclinical evidence of enhanced remyelination. No clinical trial data with MWF available. | Preclinical; clinical trials not yet initiated for MS remyelination. |
| Quetiapine | Atypical Antipsychotic, potential effects on OPCs | Dose-finding study (Phase I/II) | Preclinical data suggests promotion of remyelination. Clinical trial focused on safety and tolerability, not MWF. | Early clinical development for MS; efficacy in remyelination not yet established in humans. |
| Opicinumab (Anti-LINGO-1) | LINGO-1 Inhibitor | SYNERGY (Phase IIb) | Missed primary endpoint. MRI substudies used Magnetization Transfer Ratio (MTR) and Diffusion Tensor Imaging (DTI), with no clear treatment effect on these measures. Specific MWF data is not a primary outcome. | Development discontinued (B1498344) for MS. |
| High-Dose Biotin | Vitamin B7, may support myelin synthesis | SPI2 (Phase III) | Failed to meet primary endpoints of disability improvement. MRI data showed no benefit and some suggestion of increased lesion activity. No specific MWF data reported as a primary outcome. | Not recommended for treatment of progressive MS. |
Experimental Workflows
The validation of remyelinating therapies relies on a structured experimental workflow, from preclinical models to human clinical trials with sensitive outcome measures.
Conclusion
This compound stands out as a remyelinating agent with the most robust clinical evidence to date, validated by quantitative MRI using myelin water fraction. The ReBUILD trial has set a benchmark for future studies in the field, demonstrating the utility of MWF as a sensitive biomarker for myelin repair. While other compounds have shown promise in preclinical models, they have yet to demonstrate comparable clinical efficacy with robust imaging-based evidence of remyelination in human trials. For researchers and drug developers, the journey of this compound from a repurposed antihistamine to a potential remyelinating therapy underscores the importance of innovative screening platforms and the critical role of advanced neuroimaging in validating therapeutic efficacy.
References
A Comparative Analysis of the Central Nervous System Effects of Clemastine and Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
Clemastine (B1669165) and diphenhydramine (B27) are both first-generation ethanolamine (B43304) antihistamines widely recognized for their efficacy in treating allergic conditions. However, their clinical use is often tempered by their significant effects on the central nervous system (CNS). This guide provides a detailed comparison of the CNS effects and underlying mechanisms of this compound and diphenhydramine, supported by experimental data to inform research and drug development.
At a Glance: Key Differences in CNS Effects
While both this compound and diphenhydramine are known to cause sedation and impair cognitive and psychomotor function, the extent and nature of these effects can differ. Diphenhydramine has been more extensively studied for its CNS-depressant effects, with quantitative data demonstrating significant impairment in key areas of cognitive performance. This compound is also known to be sedating, though direct comparative quantitative data with diphenhydramine is limited in the available literature.
Quantitative Comparison of CNS Effects
Due to a lack of head-to-head clinical trials with identical methodologies, a direct quantitative comparison is challenging. The following tables summarize available data from separate studies.
Table 1: CNS Effects of Diphenhydramine (Compared to Placebo and Loratadine)
| CNS Effect | Test | Result with Diphenhydramine |
| Cognitive Performance | Divided Attention | Poorer performance compared to placebo and loratadine[1] |
| Working Memory | Poorer performance compared to placebo and loratadine[1] | |
| Speed | Poorer performance compared to placebo and loratadine[1] | |
| Vigilance | Poorer performance compared to placebo and loratadine[1] | |
| Subjective Sedation | Fatigue | Greater fatigue reported compared to placebo and loratadine |
| Sleepiness | Greater sleepiness reported compared to placebo and loratadine | |
| Motivation | Self-reported Motivation | Lower levels of motivation reported compared to placebo and loratadine |
Data from a study involving healthy volunteers who received diphenhydramine, loratadine, or placebo.
Table 2: CNS Effects of this compound (Qualitative Data)
| CNS Effect | Observation |
| Sedation | Recognized as a common side effect, often causing drowsiness and sleepiness[2]. |
| Cognitive Function | Expected to cause impairment due to its first-generation antihistamine properties, though specific quantitative data from comparative trials are limited. |
| Psychomotor Performance | Likely to be impaired, a characteristic of sedating antihistamines. |
Mechanisms of Action: A Deeper Dive
The CNS effects of this compound and diphenhydramine are primarily attributed to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.
Histamine (B1213489) H1 Receptor Antagonism in the CNS
Both drugs are potent antagonists of the histamine H1 receptor. In the CNS, histamine plays a crucial role in promoting wakefulness and alertness. By blocking H1 receptors in the brain, this compound and diphenhydramine inhibit the excitatory effects of histamine, leading to sedation and drowsiness.[3][4] Positron Emission Tomography (PET) studies have shown that first-generation antihistamines like diphenhydramine exhibit significant occupancy of cerebral H1 receptors, which correlates with their sedative potential.
Anticholinergic Activity
A key differentiator in the side-effect profiles of many drugs is their affinity for muscarinic acetylcholine (B1216132) receptors. Both this compound and diphenhydramine exhibit anticholinergic properties, which contribute to their CNS effects and peripheral side effects like dry mouth and blurred vision.
Table 3: Muscarinic Receptor Affinity
| Drug | Receptor Affinity (Ki) |
| This compound | 20 nM |
| Diphenhydramine | pA2 = 6.2 (approximately 631 nM Ki) |
A lower Ki value indicates a higher binding affinity. This data suggests that this compound has a significantly higher affinity for muscarinic receptors than diphenhydramine, which may translate to more pronounced anticholinergic side effects.
Beyond H1 and Muscarinic Receptors: Other CNS Targets
First-generation antihistamines are known to be "dirty drugs," meaning they interact with multiple receptor systems. While specific comparative data for this compound and diphenhydramine is sparse, these drugs may also have effects on serotonergic and adrenergic receptors in the CNS, which could further modulate their sedative and cognitive effects.
Interestingly, recent research has highlighted a potential novel CNS mechanism for this compound. Studies have suggested that this compound may promote the differentiation of oligodendrocyte progenitor cells and enhance remyelination in the CNS, a mechanism that is distinct from its antihistaminergic properties and is being explored for therapeutic potential in demyelinating diseases.[5]
Experimental Protocols: Assessing CNS Effects
The evaluation of CNS effects of antihistamines typically involves a battery of standardized and validated tests.
Objective Assessment of Cognitive and Psychomotor Function
-
Computerized Test Batteries: These are frequently used to measure various domains of cognitive function with high precision. Common tests include:
-
Divided Attention Task: Requires the subject to simultaneously monitor and respond to multiple stimuli.
-
Working Memory Task: Assesses the ability to hold and manipulate information over a short period.
-
Psychomotor Vigilance Task: Measures sustained attention and reaction time.
-
-
P300 Event-Related Potential (ERP): This neurophysiological measure reflects the cognitive processing of a novel or significant stimulus. A delayed P300 latency is often interpreted as impaired cognitive processing speed.
-
Critical Flicker Fusion (CFF): This test assesses the threshold at which a flickering light is perceived as a continuous light, providing a measure of CNS arousal.
Subjective Assessment of Sedation
-
Visual Analog Scales (VAS): Subjects rate their level of sleepiness, fatigue, and alertness on a continuous line.
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire where individuals choose a statement that best describes their current level of sleepiness.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: CNS entry and primary receptor targets of first-generation antihistamines.
Experimental Workflow
Caption: A standard crossover design for assessing CNS effects of antihistamines.
Conclusion
Both this compound and diphenhydramine, as first-generation antihistamines, exert significant CNS effects, primarily sedation and cognitive impairment, through their action on central H1 and muscarinic receptors. The available data suggests that diphenhydramine's cognitive and psychomotor-impairing effects are well-documented. While this compound is also known to be sedative, a direct quantitative comparison with diphenhydramine is hampered by a lack of head-to-head clinical trials. Notably, this compound exhibits a higher affinity for muscarinic receptors, which may have implications for its anticholinergic side effect profile. The emerging research on this compound's potential role in remyelination opens up new avenues for understanding its complex CNS activity. For researchers and drug development professionals, a thorough understanding of these nuances is critical when developing new chemical entities or repositioning existing drugs to minimize undesirable CNS effects while retaining therapeutic efficacy. Further direct comparative studies are warranted to fully elucidate the differential CNS profiles of these two commonly used antihistamines.
References
- 1. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Clemastine's Remyelinating Efficacy: A Comparative Analysis Across Demyelination Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of clemastine's effectiveness in promoting remyelination across three distinct experimental models of demyelination: the cuprizone-induced toxic model, the experimental autoimmune encephalomyelitis (EAE) model, and the lysolecithin-induced focal demyelination model. This report synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
This compound (B1669165), an FDA-approved antihistamine, has emerged as a promising therapeutic agent for promoting remyelination in the central nervous system. Its efficacy has been investigated in various preclinical models that mimic different aspects of demyelinating diseases like multiple sclerosis. This guide offers a side-by-side comparison of this compound's performance in these models, providing valuable insights for future research and drug development.
Quantitative Efficacy of this compound Across Demyelination Models
The following table summarizes the key quantitative findings from studies evaluating this compound's effect on remyelination in the cuprizone (B1210641), EAE, and lysolecithin models.
| Demyelination Model | Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |
| Cuprizone | Mouse | 10 mg/kg/day (oral gavage) for 3 weeks | - Significantly increased number of mature, APC-positive oligodendrocytes in demyelinated regions. - Enhanced myelin basic protein (MBP) expression, indicating myelin repair. | [1][2] |
| EAE (MOG35-55) | Mouse (C57BL/6) | 10 mg/kg/day (oral gavage) from day 0 post-immunization | - Significantly decreased clinical severity of EAE at the peak and throughout the chronic phase of the disease (p<0.05). - Preserved myelin staining intensity and prevented axonal loss in the spinal cord. | [3][4] |
| Lysolecithin (LPC) | Mouse | 10 mg/kg/day (oral gavage) | - Markedly accelerated the kinetics of remyelination. - Significantly decreased g-ratios at 14 days post-lesion, indicating thicker myelin sheaths (p=0.009). - Increased number of plp-positive oligodendrocytes at 7 and 14 days post-lesion (p=0.05 and p=0.009, respectively). | [5] |
Experimental Protocols
Detailed methodologies for the three key demyelination models are provided below to facilitate experimental replication and cross-study comparisons.
Cuprizone-Induced Demyelination
This model induces demyelination through the dietary administration of the copper chelator cuprizone, leading to oligodendrocyte apoptosis.
-
Animal Model: Typically, 8-10 week old male C57BL/6 mice are used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered rodent chow for 5-6 weeks to induce acute demyelination. For chronic models, this can be extended to 12 weeks or more.
-
This compound Administration: this compound fumarate (B1241708) is dissolved in a suitable vehicle and administered daily via oral gavage at the specified dosage (e.g., 10 mg/kg/day). Treatment can be initiated after the cuprizone diet to assess remyelination.
-
Assessment of Remyelination:
-
Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for myelin markers such as Myelin Basic Protein (MBP) and Luxol Fast Blue (LFB). Mature oligodendrocytes are identified using antibodies against markers like APC (adenomatous polyposis coli) or CC1.
-
Electron Microscopy: To assess myelin sheath thickness and g-ratio (axon diameter divided by the total fiber diameter).
-
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is an inflammatory demyelinating model that mimics many aspects of multiple sclerosis.
-
Animal Model: C57BL/6 mice are commonly used for the chronic progressive form of EAE.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the CNS.
-
-
This compound Administration: this compound is typically administered daily by oral gavage starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Assessment of Efficacy:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
Histology: Spinal cord sections are analyzed for inflammation, demyelination (LFB staining), and axonal damage.
-
Lysolecithin (LPC)-Induced Demyelination
This model creates focal areas of demyelination through the direct injection of the detergent lysolecithin.
-
Animal Model: Adult mice are commonly used.
-
Demyelination Induction:
-
Animals are anesthetized, and a laminectomy is performed to expose the spinal cord (e.g., at the thoracic level).
-
A glass micropipette is used to inject a small volume (e.g., 0.5-1 µL) of 1% lysolecithin in sterile saline into the white matter tracts of the spinal cord.
-
-
This compound Administration: Daily oral gavage of this compound is initiated, often starting on the day of or the day after the LPC injection.
-
Assessment of Remyelination:
-
Histology and Immunohistochemistry: Spinal cord sections containing the lesion are stained for myelin (MBP, LFB) and oligodendrocytes (Olig2, APC).
-
Electron Microscopy: The g-ratio of axons within the lesion is measured to quantify the thickness of the newly formed myelin sheaths.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanism of this compound, the following diagrams are provided.
Conclusion
The collective evidence from the cuprizone, EAE, and lysolecithin demyelination models strongly supports the pro-remyelinating effects of this compound. By promoting the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes, this compound consistently enhances myelin repair and, in the case of the EAE model, improves functional outcomes. The convergence of findings across these diverse models, which recapitulate toxic, autoimmune, and focal demyelination respectively, underscores the robust therapeutic potential of this compound for demyelinating diseases. Further research building upon these foundational preclinical studies is warranted to translate these promising findings into effective clinical therapies.
References
- 1. This compound rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated remyelination during inflammatory demyelination prevents axonal loss and improves functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Clemastine: A Comparative Analysis of its Effects on the Central and Peripheral Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastine (B1669165), a first-generation H1 antihistamine, has long been utilized for its peripheral anti-allergic properties. However, its ability to cross the blood-brain barrier results in significant effects on the central nervous system (CNS), creating a dual profile of therapeutic potential and side effects. This guide provides a comparative study of this compound's actions on the CNS versus the peripheral nervous system (PNS), supported by experimental data and detailed methodologies to inform future research and drug development.
Comparative Efficacy and Receptor Affinity
This compound's primary mechanism of action is the inverse agonism of the histamine (B1213489) H1 receptor. However, its effects are not limited to the histaminergic system, particularly within the CNS, where it also exhibits significant affinity for muscarinic acetylcholine (B1216132) receptors.
Receptor Binding Affinity
While direct comparative studies of this compound's binding affinity (Ki) for H1 and muscarinic receptors in both CNS and peripheral tissues are limited, available data suggests nuances in its receptor interactions. One study investigating a range of H1 receptor antagonists in guinea pigs found no significant difference in antagonist binding sites between cerebellum (CNS) and lung (peripheral) H1 receptors[1]. However, specific Ki values for this compound were not provided. In the CNS, this compound has been shown to have a high affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which is central to its recently discovered role in promoting remyelination[2][3].
| Receptor | System | Effect | Supporting Data |
| Histamine H1 | CNS | Sedation, Anticholinergic effects | This compound is a first-generation antihistamine known to cause drowsiness.[4] |
| PNS | Antihistaminic (anti-allergic) | Effective in treating allergic rhinitis and urticaria by blocking histamine action on peripheral H1 receptors. | |
| Muscarinic (M1/M3) | CNS | Promotion of oligodendrocyte progenitor cell (OPC) differentiation and remyelination. | This compound has been identified as a muscarinic receptor antagonist that enhances oligodendrocyte differentiation.[2] |
| PNS | Potential for promoting myelin repair in peripheral nerves. | Schwann cells, the myelinating cells of the PNS, also express muscarinic receptors. |
Central Nervous System (CNS) Effects
This compound's penetration of the blood-brain barrier leads to a range of CNS effects, from the well-documented side effect of sedation to the promising therapeutic effect of remyelination.
Sedation and Cognitive Impairment
As a first-generation antihistamine, this compound is known to cause sedation, drowsiness, and cognitive impairment. This is a direct consequence of its antagonist activity at central H1 receptors, which are involved in maintaining wakefulness and arousal. Comparative studies have shown that this compound tends to cause more sedation than some other antihistamines.
Promotion of Remyelination
A significant and more recently discovered CNS effect of this compound is its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This action is primarily mediated through its antagonism of M1 and M3 muscarinic receptors in the CNS. This has led to investigations of this compound as a potential therapeutic agent for demyelinating diseases such as multiple sclerosis.
Peripheral Nervous System (PNS) Effects
In the peripheral nervous system, this compound's effects are predominantly related to its antihistaminic and emerging regenerative properties.
Antihistaminic Action
The primary and well-established peripheral effect of this compound is the blockade of H1 receptors on various cells, including smooth muscle and endothelial cells. This action counteracts the effects of histamine released during an allergic response, leading to the alleviation of symptoms such as itching, sneezing, and swelling.
Peripheral Nerve Repair
Emerging evidence suggests that this compound may also play a role in peripheral nerve repair. Studies in murine models of compression neuropathy have shown that this compound treatment can improve electrophysiological parameters and promote myelination, suggesting a potential therapeutic role in peripheral demyelinating conditions. This effect is likely mediated by its influence on Schwann cells, the myelinating cells of the PNS, which also express muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to H1 and muscarinic receptors in brain and peripheral tissue homogenates.
1. Membrane Preparation:
-
Dissect brain (e.g., cortex, cerebellum) and peripheral tissues (e.g., lung, ileum) from appropriate animal models.
-
Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer and determine protein concentration.
2. Binding Assay:
-
In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-N-methylscopolamine for muscarinic receptors) in the presence or absence of varying concentrations of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a competing ligand) from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Behavioral Assay for Sedation: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, with a decrease in activity often interpreted as a sign of sedation.
1. Apparatus:
-
A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares (e.g., center and peripheral zones).
2. Procedure:
-
Administer this compound or vehicle control to the experimental animals (e.g., mice or rats) at a predetermined time before the test.
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
3. Data Analysis:
-
Analyze the recorded video to quantify various parameters, including:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zones.
-
Number of line crossings.
-
Rearing frequency.
-
-
A significant decrease in total distance traveled and rearing frequency in the this compound-treated group compared to the control group would indicate a sedative effect.
Peripheral Nerve Conduction Velocity (NCV) Measurement
This protocol is adapted from studies evaluating the effect of this compound on peripheral nerve function in a murine model of compression neuropathy.
1. Animal Model:
-
Induce a compression neuropathy in an animal model (e.g., by placing a silicone tube around the sciatic nerve of a mouse).
2. Electrophysiological Recording:
-
Anesthetize the animal.
-
Place stimulating electrodes at the proximal sciatic notch and recording electrodes in the gastrocnemius muscle.
-
Deliver a supramaximal electrical stimulus to the sciatic nerve and record the compound muscle action potential (CMAP).
-
Measure the latency (time from stimulus to the onset of the CMAP) and the amplitude of the CMAP.
-
Measure the distance between the stimulating and recording electrodes.
3. Data Analysis:
-
Calculate the nerve conduction velocity (NCV) using the formula: NCV = Distance / Latency.
-
Compare the NCV and CMAP amplitude between this compound-treated and control groups. An increase in NCV and/or CMAP amplitude in the this compound group would suggest improved peripheral nerve function.
Visualizations
Caption: Signaling pathways of this compound in the CNS and PNS.
Caption: Experimental workflow for comparing this compound's effects.
Conclusion
This compound exhibits a complex pharmacological profile with distinct and significant effects on both the central and peripheral nervous systems. While its peripheral H1 antihistaminic action is well-established, its ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors opens avenues for both challenges, in the form of sedative side effects, and therapeutic opportunities, particularly in the realm of remyelination for CNS disorders. Further research focusing on a direct quantitative comparison of receptor affinities in CNS versus PNS tissues is warranted to fully elucidate its dualistic nature and to guide the development of more targeted therapeutics with improved safety and efficacy profiles.
References
- 1. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Clemastine's Journey from Preclinical Promise to Clinical Crossroads in Remyelination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for therapies that can repair the damaged myelin sheath in neurological diseases like multiple sclerosis (MS) has led researchers to explore the potential of existing drugs. One such candidate that has garnered significant attention is clemastine (B1669165), a first-generation antihistamine. Preclinical studies painted a promising picture of this compound's ability to promote remyelination, the process of rebuilding the myelin sheath around axons. However, the translation of these findings into clinical success has been a complex and, at times, contradictory journey. This guide provides a comprehensive comparison of the preclinical and clinical evidence for this compound as a remyelinating agent, presenting key data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from both preclinical and clinical studies of this compound in the context of remyelination.
Table 1: Preclinical Studies - Quantitative Outcomes
| Animal Model | Key Outcome Measure | This compound Treatment Effect | Reference |
| Cuprizone-Induced Demyelination (Mouse) | Mature Oligodendrocytes (APC-positive) | Increased numbers in demyelinated regions | [1] |
| Cuprizone-Induced Demyelination (Mouse) | Myelin Basic Protein (MBP) | Enhanced protein levels in demyelinated regions | [1] |
| Social Isolation (Mouse) | Number of Myelinated Axons (Prefrontal Cortex) | Increased from 422.1 ± 37.0/FOV (vehicle) to 570.8 ± 31.3/FOV (this compound) | [2] |
| Social Isolation (Mouse) | Myelin Thickness (g-ratio, Prefrontal Cortex) | Reversed thinning, from 0.882 ± 0.003 (vehicle) to 0.854 ± 0.004 (this compound) | [2] |
| Spinal Cord Injury (Rat) | Basso, Beattie, and Bresnahan (BBB) Score | Significant improvement in locomotor function | [3] |
| Spinal Cord Injury (Rat) | Motor Evoked Potential (MEP) Amplitude | Increased to 607.14 ± 32.51 µV from 401.04 µV (vehicle) | [4] |
| Spinal Cord Injury (Rat) | Footfall Rate (Grid Walking) | Reduced from 0.5238 ± 0.0833% (vehicle) to 0.1547 ± 0.0356% (this compound) | [4] |
Table 2: Clinical Trials - Quantitative Outcomes
| Clinical Trial | Primary/Key Outcome Measure | This compound Treatment Effect | Dosage | Adverse Events | Reference |
| ReBUILD (Phase II) | Visual Evoked Potential (VEP) P100 Latency | Reduction of 1.7 ms (B15284909)/eye (p=0.0048) in crossover analysis. Post-hoc delayed-treatment analysis showed a 3.2 ms reduction . | 5.36 mg twice daily | Fatigue reported, no serious adverse events. | [3][5] |
| Low-Contrast Letter Acuity (LCLA) | Trend towards improvement; 1.6 letters per eye increase in post-hoc delayed-treatment analysis (P=0.022). | [6][7] | |||
| Myelin Water Fraction (MWF) in Corpus Callosum | Increase in MWF observed in the this compound-treated group, suggesting myelin repair. | [8][9][10] | |||
| TRAP-MS (Phase I/II) | Disability Progression | Halted due to a >5-fold increase in disability progression in 3 out of 9 participants. | 8 mg daily | Increased disability progression, weight gain, elevated C-reactive protein. | [6][8][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical and clinical evaluation of this compound.
Preclinical Models
1. Cuprizone-Induced Demyelination Model:
-
Objective: To induce demyelination in the central nervous system to study the efficacy of remyelinating agents.
-
Protocol:
-
Young adult mice (typically C57BL/6) are fed a diet containing 0.2% (w/w) cuprizone (B1210641) for a period of 5-6 weeks to induce demyelination, particularly in the corpus callosum.[1][2][5]
-
Following the demyelination phase, the cuprizone diet is replaced with a standard diet to allow for spontaneous remyelination.
-
This compound (typically 10 mg/kg/day) or a vehicle control is administered, often via oral gavage or intraperitoneal injection, during the remyelination phase (e.g., for 3 weeks).[1][14][15]
-
Outcome Measures:
-
Histology: Brain sections are stained for myelin markers (e.g., Myelin Basic Protein - MBP, Luxol Fast Blue) and oligodendrocyte markers (e.g., APC for mature oligodendrocytes, Olig2 for the oligodendrocyte lineage).[5][14]
-
Behavioral Tests: Functional recovery can be assessed using tests like the open field test and Y-maze.[1][14]
-
-
2. Spinal Cord Injury (SCI) Model:
-
Objective: To assess the potential of this compound to promote remyelination and functional recovery after traumatic spinal cord injury.
-
Protocol:
-
A contusion or compression injury is induced at a specific level of the spinal cord in adult rats.
-
This compound (e.g., 10 mg/kg/day) or a vehicle is administered daily, starting shortly after the injury and continuing for several weeks.[3][9]
-
Outcome Measures:
-
Functional Recovery: Locomotor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale and grid walking tests.[3][9]
-
Electrophysiology: Motor evoked potentials (MEPs) are recorded to assess the conductivity of the spinal cord.[4]
-
Histology: Spinal cord sections are analyzed for myelin integrity, axonal loss, and the presence of mature oligodendrocytes.[3]
-
-
Clinical Trials
1. The ReBUILD Trial (NCT02040298):
-
Objective: To evaluate the efficacy and safety of this compound fumarate (B1241708) as a remyelinating agent in people with relapsing multiple sclerosis.[5]
-
Design: A single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial.[5]
-
Participants: 50 patients with relapsing MS and evidence of chronic demyelinating optic neuropathy.[5]
-
Intervention:
-
Group 1: this compound fumarate (5.36 mg orally twice daily) for 90 days, followed by placebo for 60 days.
-
Group 2: Placebo for 90 days, followed by this compound fumarate for 60 days.[5]
-
-
Primary Outcome Measure:
-
Secondary and Exploratory Outcome Measures:
2. Visual Evoked Potential (VEP) Measurement Protocol:
-
Procedure:
-
Electrodes are placed on the patient's scalp over the visual cortex.[16][17]
-
The patient sits (B43327) in front of a screen and focuses on a central point.[18]
-
A flashing checkerboard pattern is displayed on the screen, stimulating the visual pathway.[16]
-
The electrodes record the brain's electrical activity in response to the stimulus.
-
The time from the stimulus presentation to the peak of the P100 wave is measured as the latency. The test is performed on each eye individually.[18][19]
-
3. Myelin Water Fraction (MWF) MRI Protocol:
-
Technique: A specialized MRI technique, such as multicomponent driven equilibrium single pulse observation of T1 and T2 (mcDESPOT), is used to differentiate water trapped within the myelin sheath from other water compartments in the brain.[20][21]
-
Analysis: The ratio of myelin water to the total water content in a given voxel of brain tissue is calculated to generate an MWF map. An increase in MWF is interpreted as an increase in myelin content.[4][22]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and the workflows of the key preclinical and clinical studies.
Caption: this compound's Mechanism of Action in OPCs.
Caption: Preclinical Experimental Workflow.
Caption: ReBUILD Clinical Trial Workflow.
Discussion and Future Directions
The journey of this compound from a promising preclinical candidate to its evaluation in clinical trials highlights the complexities of translating basic science into effective therapies. Preclinical studies in various animal models consistently demonstrated this compound's ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, leading to enhanced remyelination and functional recovery.[1][3][14] The proposed mechanism of action involves the antagonism of the M1 muscarinic receptor on OPCs, which in turn activates downstream signaling pathways such as ERK1/2, promoting differentiation.[23][24][25]
The Phase II ReBUILD trial provided the first tantalizing evidence of remyelination in humans with MS. The statistically significant, albeit modest, reduction in VEP latency, coupled with a positive trend in low-contrast letter acuity and supporting MRI data on myelin water fraction, was a landmark achievement in the field.[3][6][10] These findings suggested that remyelination is an achievable therapeutic goal in chronic demyelinating disease.
However, the subsequent findings from the TRAP-MS trial have cast a shadow on the future of this compound as a remyelinating therapy. The trial was halted due to a paradoxical and significant increase in disability progression in a subset of patients with progressive MS.[6][8][12][13] The proposed mechanism for this adverse outcome involves the activation of pyroptosis, a highly inflammatory form of cell death.[8][11]
This stark contrast in clinical outcomes underscores the importance of patient selection, disease stage, and the complex interplay between remyelination and inflammation in MS. It is possible that in the context of the more inflammatory environment of progressive MS, the effects of this compound on immune cells may have outweighed its beneficial effects on OPCs.
References
- 1. This compound rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Enhances Myelination, Delays Axonal Loss and Promotes Functional Recovery in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model | MDPI [mdpi.com]
- 6. This compound | MS Trust [mstrust.org.uk]
- 7. neurologylive.com [neurologylive.com]
- 8. This compound Enhances Myelination, Delays Axonal Loss and Promotes Functional Recovery in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. This compound rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. VEP Test - Purpose, Preparation and Procedure [ganeshdiagnostic.com]
- 17. iworx.com [iworx.com]
- 18. ihsys.info [ihsys.info]
- 19. medrxiv.org [medrxiv.org]
- 20. Prospective study of myelin water fraction changes after mild traumatic brain injury in collegiate contact sports - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring longitudinal myelin water fraction in new multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The potential of repurposing this compound to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury. | Sigma-Aldrich [merckmillipore.com]
- 25. Insights on therapeutic potential of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Clemastine's Efficacy in Multiple Sclerosis: A Comparative Guide to Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of clemastine's performance, both as a standalone therapy and in combination with metformin (B114582), for promoting remyelination in Multiple Sclerosis (MS). The information is supported by data from key clinical trials, with a focus on experimental protocols and quantitative outcomes.
This compound (B1669165), a first-generation antihistamine, has emerged as a potential remyelinating agent in the context of Multiple Sclerosis (MS). Its mechanism of action is thought to involve the promotion of oligodendrocyte precursor cell (OPC) differentiation into mature, myelin-producing oligodendrocytes. This guide delves into the clinical evidence assessing its efficacy, primarily focusing on two pivotal phase II trials: the ReBUILD trial, which evaluated this compound as a monotherapy, and the CCMR-Two trial, which investigated its use in combination with metformin.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key quantitative outcomes from the ReBUILD and CCMR-Two clinical trials, offering a side-by-side comparison of their efficacy in promoting remyelination.
Table 1: Primary and Secondary Efficacy Outcomes
| Outcome Measure | ReBUILD Trial (this compound vs. Placebo) | CCMR-Two Trial (this compound + Metformin vs. Placebo) |
| Primary Outcome: Change in Visual Evoked Potential (VEP) P100 Latency | Reduction of 1.7 ms (B15284909)/eye (p=0.0048)[1][2][3] | Reduction of 1.2 ms compared to placebo (p=0.042)[4][5] |
| Secondary Outcome: Low-Contrast Letter Acuity (LCLA) | Trend toward improvement; post-hoc analysis showed an increase of 1.6 letters per eye (p=0.022)[1] | No significant improvement observed[4][6] |
| Secondary Outcome: MRI Measures | No significant changes on conventional MRI.[1] Increase in myelin water fraction in the corpus callosum. | No significant overall MRI outcome differences.[6] Analyses suggested remyelination was more likely in less severely damaged lesions.[4][6] |
Table 2: Adverse Events
| Adverse Event Profile | ReBUILD Trial (this compound) | CCMR-Two Trial (this compound + Metformin) |
| Commonly Reported | Fatigue was the most common side effect. | Diarrhea and tiredness were more common in the treatment group.[7][8] |
| Serious Adverse Events | No serious adverse events were reported.[2][9] | No serious safety concerns were raised.[4] |
Experimental Protocols: A Closer Look
Understanding the methodologies employed in these trials is crucial for interpreting the results. Both studies utilized Visual Evoked Potentials (VEPs) as a primary measure of nerve impulse speed, a proxy for myelination.
Visual Evoked Potential (VEP) Protocol
The ReBUILD trial employed a full-field, pattern-reversal VEP to measure the P100 latency, which is the time it takes for a signal to travel from the retina to the visual cortex. The protocol involved patients viewing a screen with a reversing black and white checkerboard pattern.[1]
The CCMR-Two trial also used full-field VEP P100 latency as its primary endpoint.[4][10] The trial protocol specified the inclusion of participants with a VEP P100 latency of ≥118 ms in at least one eye, indicating pre-existing demyelination.[6][10]
Magnetic Resonance Imaging (MRI) Protocol
In the ReBUILD trial , MRI assessments included conventional sequences, which did not show significant changes.[1] However, a more advanced technique, myelin water fraction imaging, was also used and did reveal an increase in the corpus callosum of treated patients.
The CCMR-Two trial utilized MRI to assess lesion characteristics.[11] While overall MRI outcomes were not significantly different, sub-analyses suggested a treatment effect in lesions with less severe baseline damage.[4][6] Secondary MRI outcome measures included changes in lesional magnetization transfer ratio (MTR).[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action
This compound is believed to promote remyelination by acting as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor on oligodendrocyte precursor cells (OPCs). This antagonism is thought to trigger a signaling cascade that leads to the differentiation of OPCs into mature, myelin-producing oligodendrocytes. Preclinical studies suggest that this process involves the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[11][13][14]
Caption: this compound's signaling pathway in promoting oligodendrocyte differentiation.
Rationale for Metformin Combination
Preclinical evidence suggests that the regenerative capacity of OPCs declines with age. Metformin, a commonly used diabetes medication, has been shown in animal studies to potentially reverse some of these age-related deficits in OPCs, thereby enhancing their responsiveness to pro-differentiation signals from drugs like this compound.[5][14] This provided the scientific basis for the CCMR-Two trial, which combined the two drugs with the hypothesis that metformin could potentiate the remyelinating effects of this compound.
Typical Experimental Workflow for this compound Trials
The workflow for clinical trials investigating this compound and its combinations typically involves several key stages, from patient recruitment to data analysis.
Caption: A simplified experimental workflow for clinical trials of this compound in MS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Small remyelinating effect of metformin plus this compound - Medical Conferences [conferences.medicom-publishers.com]
- 5. cambridgeclinicalmsresearch.com [cambridgeclinicalmsresearch.com]
- 6. Evidence of Remyelination Seen in People with MS Receiving Combination Therapy - - Practical Neurology [practicalneurology.com]
- 7. mssociety.org.uk [mssociety.org.uk]
- 8. cctu.org.uk [cctu.org.uk]
- 9. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cambridge Centre for Myelin Repair trial Two (CCMR Two): a trial protocol for a phase 2a, randomised, double-blind, placebo-controlled clinical trial of the ability of the combination of metformin and this compound to promote remyelination in people with relapsing-remitting multiple sclerosis already on disease-modifying therapy | Sciety [sciety.org]
- 12. Neuroprotective Effect of this compound Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cambridgeclinicalmsresearch.com [cambridgeclinicalmsresearch.com]
Safety Operating Guide
Proper Disposal Procedures for Clemastine in a Laboratory Setting
The proper disposal of clemastine (B1669165), an antihistamine, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. For researchers and drug development professionals, managing pharmaceutical waste correctly is a critical component of laboratory operations. All waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal or spill cleanup procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE includes:
-
Gloves: Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Protective Clothing: A lab coat is essential.[2] For larger spills, a full suit may be necessary.[2]
-
Eye/Face Protection: Wear splash goggles or safety glasses.[2][3]
-
Respiratory Protection: In situations with insufficient ventilation or when dust formation is possible, use an approved/certified dust respirator.[1][2]
Disposal of Unused or Expired this compound
Unused or expired this compound should be treated as chemical waste and disposed of through a licensed professional service. Do not dispose of this compound in standard trash or down the drain.[1][4]
Step-by-Step Disposal Protocol:
-
Consult Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) office and reviewing local, state, and federal environmental control regulations.[2][3]
-
Package for Disposal: Place the unused this compound in a suitable, closed, and clearly labeled waste container.[4]
-
Engage a Licensed Disposal Company: Offer the surplus and non-recyclable this compound to a licensed disposal company.[4] The preferred method of destruction for many pharmaceuticals is high-temperature incineration in a facility equipped with an afterburner and scrubber.[4][5] One specific method involves dissolving or mixing the material with a combustible solvent before incineration.[4]
Management of this compound Spills
Accidental spills must be handled promptly to prevent contamination and exposure. The primary goal is to clean the spill without creating airborne dust.[1][4]
Spill Cleanup Procedure:
-
Ensure Proper Ventilation: Handle the spill in a well-ventilated area or under a chemical fume hood.[3]
-
Contain the Spill: Prevent the spilled material from entering drains or surface water.[4][6]
-
Clean the Spill:
-
For Minor Spills: Use dry clean-up procedures.[1] Carefully sweep or vacuum up the material, ensuring the vacuum is fitted with a HEPA-type exhaust microfilter.[1] To prevent dust generation, you can dampen the powder with water before sweeping.[1]
-
For Large Spills: Use a shovel to place the material into a convenient and suitable waste disposal container.[2]
-
-
Final Cleaning: After removing the bulk material, clean the contaminated surface by spreading water on it.[2] Collect all wash water for treatment and proper disposal; do not allow it to enter the sanitary system.[1]
-
Package Waste: Place all collected spill material and contaminated cleaning supplies into a suitable, closed container for disposal.[2][4] Label the container clearly as hazardous waste.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Waste Management in a Lab.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
